molecular formula C7H6FNO2 B1441928 5-Fluoro-6-methylpyridine-2-carboxylic acid CAS No. 1005474-88-3

5-Fluoro-6-methylpyridine-2-carboxylic acid

Cat. No.: B1441928
CAS No.: 1005474-88-3
M. Wt: 155.13 g/mol
InChI Key: ZJEGUWBJHQZLDE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEGUWBJHQZLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717126
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005474-88-3
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and bioavailability. Within this context, fluorinated pyridine derivatives have emerged as privileged scaffolds, present in a multitude of approved drugs and clinical candidates. 5-Fluoro-6-methylpyridine-2-carboxylic acid is a key building block in this arena, offering a trifecta of reactive handles for molecular elaboration: a carboxylic acid for amide bond formation, a fluorinated pyridine core for tuning electronic properties, and a methyl group that can influence conformation and solubility. Its strategic importance lies in its utility for constructing complex molecules, particularly in the fields of oncology, neuroscience, and infectious diseases. This guide provides an in-depth exploration of two viable synthetic routes to this valuable compound, offering both theoretical grounding and practical, field-proven protocols for the discerning researcher.

Route 1: Halogen Exchange Fluorination (Halex) Approach

This route leverages a late-stage fluorination strategy, capitalizing on the well-established halogen exchange (Halex) reaction. The key transformation involves the displacement of a chlorine atom with fluoride on a pre-functionalized pyridine ring. This approach is often favored for its convergence and the commercial availability of chlorinated precursors.

Logical Workflow for Route 1

Halogen Exchange Fluorination Route A 6-Methylpyridine-2-carbonitrile B 5-Chloro-6-methylpyridine-2-carbonitrile A->B Chlorination C Methyl 5-Chloro-6-methylpicolinate B->C Methanolysis D Methyl 5-Fluoro-6-methylpicolinate C->D Halex Fluorination E This compound D->E Hydrolysis

Caption: Workflow for the Halogen Exchange Fluorination Route.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of 5-Chloro-6-methylpyridine-2-carbonitrile

The synthesis begins with the chlorination of 6-methylpyridine-2-carbonitrile. This transformation can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.

  • Protocol:

    • To a solution of 6-methylpyridine-2-carbonitrile (1.0 eq.) in a suitable chlorinated solvent such as chloroform or dichloromethane, add N,N-dimethylformamide (DMF) (catalytic amount).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude material by column chromatography on silica gel to yield 5-chloro-6-methylpyridine-2-carbonitrile.

Step 2: Synthesis of Methyl 5-Chloro-6-methylpicolinate

The nitrile is then converted to the methyl ester via methanolysis under acidic conditions.

  • Protocol:

    • Suspend 5-chloro-6-methylpyridine-2-carbonitrile (1.0 eq.) in methanol (10-15 volumes).

    • Cool the suspension to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture for 1-2 hours, or add acetyl chloride (2.0 eq.) dropwise.

    • After saturation with HCl or addition of acetyl chloride, heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-chloro-6-methylpicolinate, which can often be used in the next step without further purification.

Step 3: Halogen Exchange Fluorination to Methyl 5-Fluoro-6-methylpicolinate

This is the key fluorination step. The choice of fluoride source and reaction conditions is critical for a successful outcome. Spray-dried potassium fluoride (KF) is a common reagent for this transformation, often in a high-boiling polar aprotic solvent.[1]

  • Protocol:

    • In a flask equipped with a reflux condenser and a mechanical stirrer, combine methyl 5-chloro-6-methylpicolinate (1.0 eq.) and spray-dried potassium fluoride (2.0-3.0 eq.) in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • The use of a phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide, can be beneficial.[1]

    • Heat the reaction mixture to 150-180 °C and stir vigorously for 12-24 hours.

    • Monitor the progress of the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 5-fluoro-6-methylpicolinate.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved under basic conditions.[2]

  • Protocol:

    • Dissolve methyl 5-fluoro-6-methylpicolinate (1.0 eq.) in a mixture of methanol and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield pure this compound.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1ChlorinationSO₂Cl₂, DMF (cat.)Dichloromethane0 to RT70-85
2MethanolysisHCl (gas) or Acetyl ChlorideMethanolReflux85-95
3Halex FluorinationSpray-dried KF, Phase-transfer catalystDMSO or DMF150-18050-70
4HydrolysisLiOH or NaOHMethanol/WaterRT>90

Table 1: Summary of Reaction Conditions and Yields for Route 1.

Route 2: Synthesis via Diazotization of an Amino-Precursor

This route builds the fluorinated pyridine ring from a readily available aminopyridine precursor. The key steps involve nitration, reduction, and a subsequent diazotization-fluorination reaction, such as the Balz-Schiemann reaction. This pathway offers an alternative when the corresponding chloro-precursor for the Halex reaction is not easily accessible.

Logical Workflow for Route 2

Diazotization Route A 2-Amino-6-methylpyridine B 2-Amino-5-nitro-6-methylpyridine A->B Nitration C 2,5-Diamino-6-methylpyridine B->C Reduction D 5-Fluoro-6-methyl-2-aminopyridine C->D Diazotization/Fluorination E 5-Fluoro-6-methylpyridine D->E Deamination F This compound E->F Oxidation

Caption: Workflow for the Synthesis via Diazotization Route.

Step-by-Step Experimental Protocols for Route 2

Step 1: Nitration of 2-Amino-6-methylpyridine

The regioselective nitration of 2-amino-6-methylpyridine at the 5-position is a critical first step. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

  • Protocol:

    • To a flask containing concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 2-amino-6-methylpyridine (1.0 eq.) in portions, ensuring the temperature remains below 10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of the aminopyridine, keeping the reaction temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8.

    • The product, 2-amino-5-nitro-6-methylpyridine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.[3]

Step 2: Reduction of 2-Amino-5-nitro-6-methylpyridine

The nitro group is then reduced to an amino group to furnish the diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve 2-amino-5-nitro-6-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2,5-diamino-6-methylpyridine, which is often used directly in the next step.[4]

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

This is the crucial step for introducing the fluorine atom. The diamine is selectively diazotized at the 5-position, followed by decomposition of the diazonium salt in the presence of a fluoride source.[5]

  • Protocol:

    • Dissolve 2,5-diamino-6-methylpyridine (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for a short period after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

    • Collect the precipitated salt by filtration, wash with cold water, and then with a cold organic solvent (e.g., diethyl ether) to aid in drying.

    • Gently heat the dry diazonium salt. The decomposition will result in the formation of 5-fluoro-6-methyl-2-aminopyridine, nitrogen gas, and boron trifluoride.

    • The crude product can be purified by column chromatography.

Step 4: Deamination of 5-Fluoro-6-methyl-2-aminopyridine

The remaining amino group at the 2-position is removed. This can be achieved via diazotization followed by reduction with hypophosphorous acid.

  • Protocol:

    • Dissolve 5-fluoro-6-methyl-2-aminopyridine (1.0 eq.) in an aqueous solution of a non-nucleophilic acid like sulfuric acid.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise.

    • After stirring for 30 minutes, add hypophosphorous acid (H₃PO₂) and stir the reaction at room temperature for several hours.

    • Neutralize the reaction mixture with a base and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to give 5-fluoro-6-methylpyridine.

Step 5: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group at the 6-position to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[6][7]

  • Protocol:

    • Suspend 5-fluoro-6-methylpyridine (1.0 eq.) in water.

    • Heat the mixture to 70-80 °C.

    • Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq.) in water in portions, maintaining the temperature.

    • The reaction is exothermic and the disappearance of the purple color of the permanganate indicates its consumption.

    • After the addition is complete, continue heating for a few more hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings, and acidify to a pH of 3-4 with hydrochloric acid.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1NitrationHNO₃, H₂SO₄Sulfuric Acid0-560-75
2ReductionH₂, Pd/CEthanol/MethanolRT>90
3Diazotization/FluorinationNaNO₂, HBF₄Water/HBF₄0-5 then heat40-60
4DeaminationNaNO₂, H₃PO₂Aqueous Acid0 to RT50-70
5OxidationKMnO₄Water70-8050-65

Table 2: Summary of Reaction Conditions and Yields for Route 2.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, this compound. The choice between the Halogen Exchange and the Diazotization route will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The Halex route is generally more convergent, while the diazotization route provides flexibility in introducing the fluorine atom from a common aminopyridine precursor.

As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient and sustainable methods for their synthesis is of paramount importance. Future research may focus on catalytic C-H fluorination approaches to streamline these synthetic sequences further, minimizing the need for pre-functionalized starting materials and reducing waste. Nevertheless, the routes detailed herein represent robust and well-precedented strategies for accessing this compound, empowering researchers and drug development professionals in their quest for the next generation of therapeutics.

References

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Sources

An In-depth Technical Guide to 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal and agrochemical development, prized for its hydrogen bonding capabilities and its ability to serve as a bioisostere for a phenyl group. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.

This guide provides a comprehensive technical overview of 5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS Number: 1005474-88-3), a valuable heterocyclic building block. We will delve into its chemical properties, plausible synthetic routes, characteristic spectroscopic signatures, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

PART 1: Physicochemical and Structural Properties

This compound, also known as 5-fluoro-6-methylpicolinic acid, is a crystalline solid under standard conditions. The strategic placement of the fluoro, methyl, and carboxylic acid groups on the pyridine ring creates a unique combination of electronic and steric properties that make it a versatile synthetic intermediate.

Key Properties

A summary of the core physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other values, such as the pKa, are estimated based on the electronic effects of the substituents on the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1005474-88-3[1][2]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Appearance White to off-white crystalline solidInferred from typical appearance of similar compounds
Purity Typically ≥97%[2]
pKa (Predicted) ~3.0 - 3.5Inferred based on pKa of similar pyridine carboxylic acids and the electron-withdrawing nature of fluorine.[4]
Solubility Soluble in polar organic solvents like DMSO, methanol; slightly soluble in water.Inferred from structural properties

The predicted pKa is a critical parameter for researchers. The electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen atom significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). This has important implications for its reactivity, salt formation, and its behavior in biological systems.

PART 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available dichloromethylpyridine, as outlined in the workflow diagram below. This approach leverages a nucleophilic aromatic substitution (SNAr) for fluorination, followed by a robust oxidation of the methyl group.

G cluster_0 Step 1: Fluorination (SNAr) cluster_1 Step 2: Oxidation A 2,5-Dichloro-6-methylpyridine B 5-Fluoro-2-chloro-6-methylpyridine A->B KF, High Boiling Point Solvent (e.g., DMSO), High Temp. C 5-Fluoro-6-methylpyridine B->C Catalytic Hydrogenation (e.g., H₂, Pd/C) or other de-chlorination method D This compound C->D Strong Oxidizing Agent (e.g., KMnO₄ or SeO₂), Heat caption Proposed Synthesis of this compound

Caption: A plausible two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous reactions reported for similar heterocyclic systems.[5]

Step 1: Synthesis of 5-Fluoro-6-methyl-2-methylpyridine (Precursor)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (KF) and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reactant Addition: Add 2,6-dichloro-5-methylpyridine to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The rationale for the high temperature is to overcome the activation energy for the SNAr reaction, where fluoride displaces one of the chloride ions. The 2-position is generally more activated towards nucleophilic attack in pyridines.

  • Workup and Isolation: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5-fluoro-6-methylpyridine intermediate.

  • De-chlorination: The resulting intermediate can then be de-chlorinated via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield 5-fluoro-6-methylpyridine.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the 5-Fluoro-6-methyl-2-methylpyridine in an aqueous solution.

  • Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.[] Alternatively, selenium dioxide (SeO₂) can be used for the selective oxidation of a methyl group in the alpha position to a pyridine nitrogen.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC). The methyl group at the 2-position is activated for oxidation.

  • Workup: Cool the reaction mixture. If KMnO₄ was used, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite) and filter off the manganese dioxide precipitate.

  • Isolation and Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

PART 3: Spectroscopic Characterization

For a research scientist, unambiguous structural confirmation is paramount. While a definitive, published spectrum for this specific molecule is elusive, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale and Comparative Insights
¹H NMR Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). Methyl Protons: A singlet around δ 2.5-2.7 ppm. Carboxylic Proton: A very broad singlet at δ >10 ppm.The two aromatic protons will show coupling to each other and one will show additional coupling to the fluorine atom. The chemical shift of the methyl group is influenced by its position on the aromatic ring. The acidic proton of the carboxylic acid is typically deshielded and often exchanges with trace water, leading to a broad signal.[7]
¹³C NMR Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the fluorine will show a large C-F coupling constant. Methyl Carbon: δ ~20-25 ppm.The chemical shifts are characteristic for pyridine and carboxylic acid functionalities. The direct coupling of the fluorine to C5 will result in a distinct, large splitting pattern for that signal, which is a key diagnostic feature.[9]
IR Spectroscopy O-H Stretch: Very broad band from ~2500-3300 cm⁻¹. C=O Stretch: Strong, sharp band around 1700-1730 cm⁻¹. C-O Stretch & O-H Bend: Medium bands in the 1200-1400 cm⁻¹ region. C-F Stretch: Strong band around 1200-1250 cm⁻¹.The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch is a prominent feature. The C-F stretch is also a useful diagnostic peak for fluorinated compounds.[10][11][12]
Mass Spectrometry [M]+• or [M+H]⁺: Expected at m/z 155 or 156. Fragmentation: Loss of CO₂ (44 Da) and/or •COOH (45 Da) are common fragmentation pathways for carboxylic acids.The molecular ion peak provides direct confirmation of the molecular weight. The fragmentation pattern can offer additional structural clues.

PART 4: Reactivity and Synthetic Utility

This compound is a trifunctional building block, offering three distinct sites for chemical modification. Understanding the interplay of these groups is key to its effective use in synthesis.

G cluster_0 center 5-Fluoro-6-methylpyridine- 2-carboxylic acid A Carboxylic Acid Group (Position 2) center->A Amide/Ester formation, Reduction to alcohol B Fluorine Atom (Position 5) center->B Nucleophilic Aromatic Substitution (SNAr) C Pyridine Ring center->C Further electrophilic substitution (difficult) caption Key Reactivity Hotspots of the Molecule

Caption: A diagram illustrating the primary sites of chemical reactivity.

Reactions at the Carboxylic Acid Group

This is the most straightforward functional group to modify. Standard organic chemistry protocols can be applied:

  • Amide Bond Formation: Coupling with amines using standard reagents like EDC/HOBt, HATU, or conversion to an acyl chloride (e.g., with SOCl₂) followed by amine addition. This is a fundamental transformation for building larger, drug-like molecules.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate. The methyl ester of a related compound is noted as an intermediate for agrochemicals.[13]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

Reactions Involving the Fluorine Atom

The fluorine at the 5-position is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[14] The pyridine nitrogen and the carboxylic acid group are both electron-withdrawing, which activates the ring towards attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles:

  • O-Nucleophiles: Alkoxides, phenoxides.

  • N-Nucleophiles: Amines, azides.

  • S-Nucleophiles: Thiolates.

The causality for this reactivity lies in the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This SNAr reactivity makes the molecule an excellent scaffold for introducing diverse functionalities late in a synthetic sequence.

PART 5: Applications in Research and Development

The true value of a building block is demonstrated by its application. While specific examples citing CAS 1005474-88-3 are sparse, the utility of the fluorinated pyridine carboxylic acid motif is well-established.

  • Medicinal Chemistry: This scaffold is a prime candidate for the development of enzyme inhibitors. The carboxylic acid can act as a key binding element (e.g., to a zinc metalloenzyme), while the fluorinated pyridine core can occupy hydrophobic pockets and contribute to metabolic stability. The ability to displace the fluorine via SNAr allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.[14]

  • Agrochemicals: As noted with a similar structure, these compounds are intermediates in the synthesis of herbicides and plant growth regulators.[13] The fluorinated pyridine motif can enhance the systemic transport and biological activity of agrochemicals.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific electronic and steric profile of this molecule could be exploited to create novel materials with tailored properties.

PART 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for this exact CAS number was not found in the search results, data from structurally related fluorinated pyridines and carboxylic acids provide a strong basis for a prudent handling protocol.[15][16][17][18]

ALWAYS consult the specific SDS provided by the supplier before handling this chemical.

Hazard Identification (Presumed)
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature, combining the reactivity of a carboxylic acid with the SNAr potential of a fluoropyridine, provides chemists with a powerful tool for constructing complex molecular architectures. While detailed, published data on this specific compound is limited, a robust understanding of its properties and reactivity can be confidently inferred from the fundamental principles of organic chemistry and data from closely related analogues. This guide has aimed to provide the necessary technical insights and practical considerations to enable researchers to effectively incorporate this promising intermediate into their drug discovery, agrochemical, and materials science programs.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a search which provided general NMR and synthesis procedure examples.
  • Chemical Communications (RSC Publishing). (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • DC Fine Chemicals. (n.d.).
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  • Cytiva. (2025).
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  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid.
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  • Organic Chemistry Data. (2022).
  • SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid - Optional[13C NMR] - Spectrum. [Link]

  • Google Patents. (n.d.).
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structure elucidation of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active compounds and functional materials. This compound (C₇H₆FNO₂) is one such molecule, serving as a critical building block for pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern—a fluorine atom, a methyl group, and a carboxylic acid—imparts unique electronic properties and steric features, making the unambiguous confirmation of its structure an essential prerequisite for any downstream application.

This technical guide provides a comprehensive, multi-technique approach to the complete . We will proceed through a logical workflow, beginning with the confirmation of its molecular formula and identification of key functional groups, followed by the detailed mapping of its atomic connectivity, and culminating in the definitive determination of its three-dimensional architecture. This document is intended for researchers and professionals in the chemical sciences, offering not just protocols, but the strategic rationale behind the application of each analytical technique.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on confirming the elemental composition and identifying the primary chemical functionalities present in the molecule. Mass spectrometry and infrared spectroscopy are the principal tools for this stage.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high confidence.

Expertise & Rationale: For a novel or synthesized compound, verifying the molecular weight is the first-pass check of success. Electron Ionization (EI) is a robust, classic method for volatile and thermally stable small molecules. It not only provides the molecular ion peak (M⁺) but also induces reproducible fragmentation, offering initial clues about the molecule's substructures. The fragmentation pattern of pyridine derivatives often involves the loss of ring substituents or cleavage of the ring itself.[3][4]

Expected Data: The molecular formula C₇H₆FNO₂ corresponds to a molecular weight of 155.13 g/mol .[2][5]

  • Molecular Ion (M⁺): A prominent peak at m/z = 155.

  • Key Fragments:

    • [M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid, m/z = 138.

    • [M-COOH]⁺: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z = 110.

    • Further fragmentation of the pyridine ring can occur, but the initial losses are most diagnostic.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: An Electron Ionization (EI) mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.[7]

  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile.[7]

  • Ionization and Analysis:

    • Ionization Energy: A standard electron energy of 70 eV is applied to induce ionization and fragmentation.[7]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: The structure of this compound contains several IR-active groups: a carboxylic acid O-H, a carbonyl C=O, aromatic C=C and C=N bonds, and C-H bonds. The carboxylic acid functionality gives rise to a uniquely broad and intense O-H stretching band due to strong hydrogen-bonding dimerization, a feature that is highly diagnostic.[8][9][10]

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3300-2500O-H stretch (Carboxylic Acid)Very broad, strongCharacteristic of hydrogen-bonded dimers in carboxylic acids.[9][11]
~3000C-H stretch (Aromatic & Methyl)Sharp, medium (often superimposed on O-H band)Aromatic and aliphatic C-H stretching vibrations.
1760-1690C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl group is a strong IR absorber. Conjugation with the pyridine ring may shift this to the lower end of the range.[8][10]
1600-1450C=C and C=N stretches (Pyridine Ring)Medium to strong, multiple bandsCharacteristic vibrations of the aromatic heterocyclic ring system.
1320-1210C-O stretch (Carboxylic Acid)StrongCoupled with O-H bending, this absorption is indicative of the carboxylic acid group.[9]
950-910O-H bend (out-of-plane)Broad, mediumAnother characteristic, albeit less intense, band for carboxylic acid dimers.[10]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.[7]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Analysis: The spectrum is analyzed by identifying the positions, intensities, and shapes of the absorption bands and assigning them to specific functional groups.

Part 2: Connectivity Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide a complete structural picture.

Workflow for NMR-based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Structure H1_NMR ¹H NMR (Proton count & environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon count & type) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine environment) F19_NMR->HMBC ¹⁹F-¹³C HMBC (optional) Final_Structure Complete Molecular Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (relative numbers), and their coupling relationships. For this molecule, we expect signals for two aromatic protons, one methyl group, and one carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nitrogen and fluorine atoms and the electron-donating methyl group.[12]

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet1HCOOHCarboxylic acid protons are highly deshielded and often exchange, leading to broad signals.[8]
~8.0-8.2Doublet of doublets (dd)1HH-3 or H-4Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and carboxylic acid. Will show coupling to the other aromatic proton and the fluorine atom.
~7.5-7.7Doublet of doublets (dd)1HH-4 or H-3The second aromatic proton. Its exact shift depends on the combined electronic effects.
~2.6Singlet3H-CH₃Methyl group protons adjacent to the nitrogen on the pyridine ring.
¹³C NMR Spectroscopy

Expertise & Rationale: The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's asymmetry, all seven carbons are expected to be distinct. The fluorine atom will induce splitting (coupling) in the signals of nearby carbons, which is a key diagnostic feature.[13]

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentExpected CouplingRationale
~165-170C-2 (C=O)Doublet or Triplet (³JCF, ⁴JCF)Carboxyl carbon, deshielded.[8]
~158-162C-5Doublet (¹JCF)Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant.
~150-155C-6Doublet (²JCF)Carbon adjacent to the fluorine-bearing carbon.
~145-150C-2 (Ring)Doublet (³JCF)Carbon bearing the carboxylic acid group.
~138-142C-4Doublet (²JCF)Carbon adjacent to the fluorine-bearing carbon.
~120-125C-3Doublet (³JCF)Carbon meta to the fluorine atom.
~20-25-CH₃Quartet (³JCF)Methyl carbon signal, relatively upfield.
¹⁹F NMR Spectroscopy

Expertise & Rationale: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[14] A single signal is expected for this molecule, and its coupling to nearby protons will definitively confirm the substitution pattern. The absence of background signals makes ¹⁹F NMR ideal for analyzing fluorinated molecules.[15]

Predicted ¹⁹F NMR Data:

  • A single resonance, likely appearing as a multiplet (e.g., a doublet of doublets) due to coupling with the two aromatic protons (H-3 and H-4). The chemical shift will be characteristic for a fluorine atom on a pyridine ring.[16]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7][16] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a standard proton-coupled or decoupled ¹⁹F spectrum.

    • 2D NMR: Acquire standard COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to establish the complete bonding network.

  • Data Analysis: Integrate ¹H signals, measure chemical shifts and coupling constants (J-values) for all spectra, and use the 2D correlation maps to piece together the molecular skeleton.

Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography

While NMR provides the constitutional isomer, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Expertise & Rationale: This technique is the gold standard for structure determination. Its success is contingent on the ability to grow a high-quality single crystal of the compound. For a molecule like this, X-ray analysis would not only confirm the connectivity established by NMR but also reveal details of intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups.[17][18]

Expected Outcome: The analysis will yield a 3D model of the molecule, confirming the positions of the fluoro, methyl, and carboxyl groups on the pyridine ring. It will also provide precise measurements of all bond lengths and angles and illustrate how the molecules pack together in the crystal lattice, likely showing the classic hydrogen-bonded carboxylic acid dimer formation.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a suitable single crystal (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, hexane mixtures).

  • Data Collection:

    • Mount a selected crystal on a goniometer.

    • Place the goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

  • Structure Solution and Refinement:

    • The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with Mass Spectrometry and IR Spectroscopy to confirm the molecular formula and identify key functional groups. It then proceeds to a detailed investigation by multinuclear NMR spectroscopy, which maps out the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the molecular structure, a critical foundation for all subsequent research and development endeavors.

References

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir - ACS Publications. Available at: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes. Available at: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Available at: [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2011). The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1974). Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. Available at: [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Available at: [Link]

  • Aqueous infrared studies of the pyridine carboxylic acids. (1961). The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm - RSC Publishing. Available at: [Link]

  • Pyridine. (n.d.). Wikipedia. Available at: [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science - RSC Publishing. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central - NIH. Available at: [Link]

  • This compound. (n.d.). Pharmaffiliates. Available at: [Link]

  • CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. (2021). ResearchGate. Available at: [Link]

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biological activity of 5-Fluoro-6-methylpyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-6-methylpyridine-2-carboxylic Acid Derivatives

Abstract

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its unique properties, including the ability to chelate metal ions and the ease of chemical modification, make it a versatile starting point for drug discovery.[1][2] This guide focuses on a specific, underexplored subclass: derivatives of this compound. While direct research on this specific scaffold is limited, this document synthesizes data from structurally related pyridine carboxylic acids to forecast potential biological activities, delineate promising therapeutic targets, and provide a robust experimental framework for future investigation. We will explore potential applications in oncology and metabolic diseases, grounded in the established activities of analogous compounds, and offer detailed protocols to empower researchers to validate these hypotheses.

Introduction to the Pyridine-2-Carboxylic Acid Scaffold

Pyridine carboxylic acid isomers are foundational building blocks in the pharmaceutical landscape.[1] The nitrogen atom in the aromatic ring significantly influences the molecule's physicochemical properties, enhancing its potential for drug-like characteristics compared to simple phenyl analogues.[1] The 2-carboxylic acid isomer, picolinic acid, is of particular interest. It is an endogenous metabolite of L-tryptophan and its derivatives are known to possess a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative properties.[2]

The core value of this scaffold lies in several key features:

  • Enzyme Inhibition: The carboxylic group can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes.[1]

  • Structural Versatility: The pyridine ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize activity and selectivity.[1]

  • Proven Therapeutic Relevance: Approved drugs and numerous clinical candidates across various therapeutic areas, including oncology and inflammation, are derived from pyridine carboxylic acids.[1]

This guide specifically examines the this compound framework. The introduction of a fluorine atom at the 5-position and a methyl group at the 6-position is expected to modulate the scaffold's properties significantly. Fluorine can enhance binding affinity, improve metabolic stability, and alter pKa, while the methyl group can introduce steric influences and hydrophobic interactions critical for target engagement. This document serves as a predictive guide and a practical manual for initiating research into this promising, yet uncharacterized, chemical space.

Synthesis and Physicochemical Properties

The parent compound, this compound, is a stable solid available from various chemical suppliers.[3][4][5]

Physicochemical Data: Parent Compound
PropertyValueSource(s)
CAS Number 1005474-88-3[4][5]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Purity Typically ≥97%[3]
IUPAC Name This compound[5]
General Synthesis Strategies for Derivatives

The carboxylic acid moiety is a versatile handle for generating a library of derivatives, primarily through acylation reactions.[6] The synthesis of amides and esters is a common strategy to explore structure-activity relationships (SAR).

A general workflow for producing amide derivatives involves activating the carboxylic acid, followed by condensation with a primary or secondary amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_condensation Step 2: Amide Condensation Start 5-Fluoro-6-methyl- pyridine-2-carboxylic acid Activator Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Start->Activator Reaction AcylChloride Acyl Chloride Intermediate Activator->AcylChloride Product Final Amide Derivative AcylChloride->Product Condensation Amine Primary/Secondary Amine (R₁R₂NH) Amine->Product Base Base (e.g., Triethylamine) Base->Product G cluster_workflow Mechanism of Competitive Enzyme Inhibition Enzyme Enzyme (Active Site) Substrate Substrate Inhibitor Derivative (Competitive Inhibitor) Product Product Enzyme->Product Catalyzes Substrate->Enzyme Binds Inhibitor->Enzyme Binds & Blocks

Caption: Competitive inhibitors bind to the active site, preventing substrate binding.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is unavailable, we can infer potential relationships from general medicinal chemistry principles:

  • The Carboxylic Acid/Amide Group: This is the primary interaction point. Converting the acid to various amides or esters will modulate hydrogen bonding capacity, polarity, and steric bulk, which is crucial for target affinity and selectivity.

  • The 6-Methyl Group: This group provides a steric constraint that can orient the molecule within a binding pocket. It also adds a small hydrophobic contact point. Varying this group (e.g., to ethyl or cyclopropyl) could probe the size and nature of this pocket.

  • The 5-Fluoro Group: Fluorine substitution is a classic strategy in medicinal chemistry. It is a weak hydrogen bond acceptor and its high electronegativity alters the electronic distribution of the pyridine ring. This can enhance binding affinity through favorable electrostatic interactions and can block metabolic attack, potentially improving the pharmacokinetic profile of the molecule.

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities, a systematic screening approach is necessary. The following workflows and protocols provide a starting point for investigation.

Workflow: Anticancer Activity Screening

This workflow outlines a tiered approach to identify and characterize derivatives with potential anticancer properties.

G cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Dose-Response & Mechanistic Studies P1 Synthesize Derivative Library P2 MTT Assay (e.g., 100 µM) on Cancer Cell Line (A549) & Normal Cell Line (HSAEC-1) P1->P2 P3 Identify 'Hits' (Selective Cytotoxicity) P2->P3 S1 Determine IC₅₀ Values for 'Hits' P3->S1 Advance Hits S2 Cell Cycle Analysis (Flow Cytometry) S1->S2 S3 Apoptosis Assay (e.g., Annexin V Staining) S2->S3

Caption: A tiered workflow for identifying and validating anticancer candidates.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [7] Objective: To determine the effect of test compounds on the viability of a cultured cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line (e.g., A549 human lung adenocarcinoma) and a non-cancerous control (e.g., HSAEC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours (a 24-hour endpoint is common for initial screens). [7]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. [8] Objective: To quantify the inhibitory activity of test compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control inhibitor)

  • 96-well plate

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add Inhibitor: Add 10 µL of the test compound at various concentrations (or DMSO for control, Acarbose for positive control) to the respective wells.

  • Add Enzyme: Add 20 µL of α-glucosidase solution (in phosphate buffer) to all wells except the blank. Mix gently and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of pNPG solution (in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. The cleavage of pNPG by the enzyme releases p-nitrophenol, which is yellow under alkaline conditions.

  • Absorbance Reading: Measure the absorbance of each well at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area for drug discovery. Based on robust data from related analogues, its derivatives are predicted to hold significant potential as anticancer agents and enzyme inhibitors for treating metabolic diseases. The fluorine and methyl substitutions provide unique electronic and steric properties that can be exploited to achieve high potency and selectivity.

The immediate next steps should involve the synthesis of a focused library of amide and ester derivatives to probe the structure-activity relationship. High-throughput screening of this library using the protocols detailed in this guide will be crucial for identifying initial hits. Subsequent hit-to-lead optimization, guided by computational modeling and further biological assays, could pave the way for a new class of therapeutic agents. This guide provides the foundational knowledge and practical tools necessary to embark on this exciting line of research.

References

  • Di Francesco, A. M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. [Link]

  • Gawande, P., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36561-36567. [Link]

  • Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Lis, T., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Xidian. (n.d.). This compound. [Link]

  • Guler, E., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

  • Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

  • Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Jeż, J., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(13), 4296. [Link]

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The Organic Chemist's Guide to 5-Fluoro-6-methylpyridine-2-carboxylic Acid: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle has become a transformative approach in modern drug discovery.[3] Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's lipophilicity, metabolic fate, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on a particularly valuable building block within this class: 5-Fluoro-6-methylpyridine-2-carboxylic acid. Its trifunctional nature—a nucleophilic pyridine ring, a bioisosteric fluorine atom, and a versatile carboxylic acid handle—makes it a highly sought-after intermediate for the synthesis of complex therapeutic agents. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the synthesis, properties, and critical applications of this compound.

Part 1: Synthesis and Mechanistic Considerations

The efficient construction of the this compound scaffold is paramount for its utilization in drug discovery programs. While multiple synthetic routes are conceivable, a common and reliable strategy involves the regioselective functionalization of a pre-functionalized pyridine ring.

A Representative Synthetic Pathway: Directed Ortho-Metalation

A robust and scalable approach leverages the principles of directed ortho-metalation (DoM), where an existing substituent directs deprotonation to an adjacent position. A plausible synthetic route starts from a commercially available brominated pyridine derivative.

Figure 1: A representative synthetic workflow for this compound via directed ortho-metalation of a brominated precursor.

Detailed Experimental Protocol (Representative)
  • Preparation of the Reaction Vessel: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-fluoro-6-methylpyridine dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to ensure the stability of the organolithium intermediate and to prevent side reactions.

  • Lithiation: A solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours to allow for complete metal-halogen exchange or deprotonation, forming the lithiated pyridine species.

  • Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. The highly nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂.

  • Workup and Isolation: The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Causality and Experimental Rationale
  • Choice of Base: LDA is often preferred over n-BuLi as it is a bulkier, less nucleophilic base, which minimizes the risk of undesired nucleophilic addition to the pyridine ring.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to protic sources, including water. Rigorous exclusion of moisture is mandatory to prevent quenching of the intermediate and to ensure high yields.

  • Low Temperature Control: The lithiated pyridine intermediates are thermally unstable. Maintaining a temperature of -78 °C is crucial for their survival and to prevent decomposition pathways, such as elimination or rearrangement.

Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are essential for its characterization and for predicting its behavior in subsequent chemical transformations and biological assays.

Key Physicochemical Data
PropertyValueReference
CAS Number 1005474-88-3[4][5][6]
Molecular Formula C₇H₆FNO₂[4]
Molecular Weight 155.13 g/mol [4]
Appearance White to off-white solidSupplier Data
Purity Typically ≥97%[4]
Expected Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine protons, with coupling patterns influenced by the fluorine atom. A singlet for the methyl group protons would appear in the upfield region (around 2.5 ppm), and a broad singlet for the carboxylic acid proton would be observed far downfield (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will display seven signals. The carboxylic acid carbonyl carbon will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon atom directly bonded to the fluorine exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic for a fluorine atom attached to a pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum (e.g., via Electrospray Ionization, ESI) would be expected to show a prominent ion corresponding to the molecular weight of the compound, typically as the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Part 3: Application in Drug Development - A Case Study in Kinase Inhibitors

The true value of this compound is realized in its application as a sophisticated building block for high-value therapeutic targets. It has been notably employed in the synthesis of potent kinase inhibitors.

Synthesis of TGF-β Type I Receptor Kinase (ALK5) Inhibitors

A key application of this scaffold is in the synthesis of inhibitors for Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5), a critical target in fibrosis and cancer research. A 2015 study in Bioorganic & Medicinal Chemistry Letters details the synthesis of a series of potent ALK5 inhibitors derived from fluoro-substituted 6-methylpyridine-2-yl precursors.[3]

Figure 2: General synthetic logic for incorporating the this compound moiety into a kinase inhibitor scaffold.

In this context, the carboxylic acid functionality is typically activated and coupled with an appropriate amine-containing fragment to form a stable amide bond, which often serves as a key linker in the final drug molecule. The fluoro-methyl substituted pyridine core can then orient itself within the ATP-binding pocket of the kinase, with the fluorine and methyl groups making specific, potency-enhancing interactions with the protein. The research by Kim et al. demonstrated that compounds bearing the 5-fluoro-6-methylpyridin-2-yl moiety exhibited potent ALK5 inhibition with IC₅₀ values in the low nanomolar range.[3]

Conclusion

This compound stands out as a high-value, versatile building block for contemporary drug discovery. Its well-defined structure offers a unique combination of features that allow medicinal chemists to fine-tune the properties of lead compounds, particularly in the competitive field of kinase inhibitor development. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for unlocking its full potential in the creation of next-generation therapeutics.

References

  • Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([3][4][7]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5231. [Link]

  • De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15064-15086. [Link]

  • Ahmad, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1433-1463. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. Given the limited availability of a complete public dataset for this specific molecule, this document focuses on the prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in fundamental principles and data from analogous structures, offers a robust framework for researchers in their own analytical endeavors.

The molecular structure of this compound, with its unique substitution pattern on the pyridine ring, presents an interesting case for spectroscopic analysis. The interplay of the electron-withdrawing fluorine atom and carboxylic acid group, along with the electron-donating methyl group, creates a distinct electronic environment that is reflected in its spectral signatures.

Molecular Structure and Properties
  • Molecular Formula: C₇H₆FNO₂[1][2]

  • Molecular Weight: 155.12 g/mol [1][2]

  • CAS Number: 1005474-88-3[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H38.0 - 8.2d~8-9 Hz
H47.8 - 8.0dd~8-9 Hz, ~3-4 Hz
-CH₃2.5 - 2.7s-
-COOH13.0 - 14.0br s-

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H3 and H4): The two protons on the pyridine ring are expected to appear in the downfield region, typical for aromatic protons. H3 is expected to be a doublet due to coupling with H4. H4 will likely appear as a doublet of doublets due to coupling with both H3 and the fluorine atom at position 5. The electron-withdrawing nature of the adjacent carboxylic acid group and the nitrogen atom will deshield these protons, shifting them downfield.

  • Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent. This proton is readily exchangeable with deuterium, so a D₂O exchange experiment would confirm its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
C2165 - 168
C3123 - 126
C4140 - 143 (d, J≈15-20 Hz)
C5158 - 162 (d, J≈230-250 Hz)
C6150 - 153 (d, J≈10-15 Hz)
-CH₃18 - 22
-COOH168 - 172

Interpretation of the ¹³C NMR Spectrum

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-165 ppm). C2, C5, and C6 will be significantly influenced by the directly attached electronegative atoms (N, F). C5, being directly attached to fluorine, will show a large one-bond carbon-fluorine coupling constant. C4 and C6 will also exhibit smaller two- and three-bond couplings to fluorine, respectively. The carbon atoms at positions 2 and 6 are deshielded due to their proximity to the nitrogen atom.[3][4]

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[5]

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher field instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its carboxylic acid, pyridine ring, and C-F bond.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Methyl)2850-3000Medium
C=O (Carboxylic Acid)1700-1730Strong, Sharp
C=C, C=N (Aromatic Ring)1550-1620Medium to Strong
C-F1000-1100Strong
C-O (Carboxylic Acid)1200-1300Strong
O-H Bend (Carboxylic Acid)920-950Broad, Medium

Interpretation of the IR Spectrum

The most prominent features of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations, and the strong, sharp carbonyl (C=O) absorption.[6][7][8] The presence of the pyridine ring will be indicated by the C=C and C=N stretching vibrations in the 1550-1620 cm⁻¹ region. A strong band in the 1000-1100 cm⁻¹ region can be attributed to the C-F stretching vibration.

Experimental Protocol for IR Data Acquisition

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet before running the sample.

  • Data Processing: The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum Data

IonPredicted m/zInterpretation
[M]⁺155Molecular Ion
[M-OH]⁺138Loss of hydroxyl radical
[M-COOH]⁺110Loss of carboxylic acid group
[C₅H₃FN(CH₃)]⁺110Decarboxylation

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 155, corresponding to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxylic acid group (M-45).[9][10] The pyridine ring itself is relatively stable, but further fragmentation of the [M-COOH]⁺ ion could occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The diagram below outlines a plausible fragmentation pathway for this compound in a mass spectrometer.

Fragmentation_Pathway M [M]⁺ m/z = 155 M_minus_OH [M-OH]⁺ m/z = 138 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 110 M->M_minus_COOH -COOH

Caption: Proposed MS Fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can more effectively characterize this compound and its derivatives in their own laboratories. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

  • 1005474-88-3 | Chemical Name : this compound | Pharmaffiliates. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem. [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • The correct match of 13C NMR chemical shift values (&de - Testbook. [Link]

  • Introduction to IR Spectroscopy - Carboxylic Acids. - YouTube. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

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An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-neurodegenerative properties.[1][3][4][5][6][7] The inherent structural features of the pyridine ring, such as its aromaticity and electron-deficient nature, facilitate crucial interactions with biological targets, while the carboxylic acid moiety can participate in metal coordination, a key aspect of enzyme inhibition.[1] This guide provides a comprehensive, technically-grounded framework for the elucidation of therapeutic targets for a novel compound, 5-Fluoro-6-methylpyridine-2-carboxylic acid. While specific biological data for this compound is not yet publicly available, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This document outlines a systematic, multi-pronged approach, commencing with in silico predictive methodologies, progressing to robust experimental target identification, and culminating in rigorous biophysical and cell-based validation, to unlock the therapeutic promise of this and similar novel chemical entities.

In Silico Target Prediction: Generating Initial Hypotheses

The initial phase of target discovery for a novel compound like this compound involves the use of computational methods to predict potential biological targets. This cost-effective and rapid approach narrows down the experimental search space and provides the first clues into the compound's mechanism of action.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[8][9][10] For this compound, a reverse docking approach is recommended, where the compound is docked against a large library of protein structures to identify potential targets.[11]

Workflow for Reverse Docking:

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Receptor Library Preparation: A curated library of 3D protein structures, such as the Protein Data Bank (PDB), is prepared. This library should ideally be filtered to include proteins implicated in diseases where pyridine carboxylic acids have shown promise (e.g., kinases, proteases, enzymes involved in inflammatory pathways).

  • Docking Simulation: A docking algorithm is used to systematically place the ligand into the binding sites of each protein in the library.

  • Scoring and Ranking: A scoring function is applied to estimate the binding affinity for each ligand-protein pair. The results are then ranked to prioritize potential targets.

Parameter Description Tools/Software
Ligand Input 3D structure of this compoundChemDraw, Avogadro
Receptor Library Curated set of 3D protein structuresPDB, PDTD[10]
Docking Software Performs the docking simulationAutoDock, ICM[12], GOLD
Scoring Function Estimates binding affinityVina, ChemScore

Caption: Workflow for in silico target identification using reverse molecular docking.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[13][14] A pharmacophore model can be generated based on known active ligands for a particular target or from the ligand-binding site of a protein structure.[14]

Ligand-Based Pharmacophore Modeling Workflow:

  • Training Set Selection: A set of structurally diverse molecules with known activity against a specific target is selected.

  • Conformational Analysis: The conformational space of each molecule in the training set is explored.

  • Feature Identification and Alignment: Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) are identified and aligned.

  • Pharmacophore Model Generation: A 3D model representing the spatial arrangement of these features is generated.

  • Database Screening: The generated pharmacophore model is used as a query to screen compound databases for molecules that fit the model.

Caption: Ligand-based pharmacophore modeling workflow for virtual screening.

Chemogenomics Databases

Chemogenomics databases integrate chemical and biological data, enabling the prediction of targets based on the principle that similar compounds often have similar targets.[15][16]

Workflow using Chemogenomics Databases:

  • Compound Similarity Search: The chemical structure of this compound is used to search databases for structurally similar compounds with known biological targets.

  • Target Prediction: Algorithms within these platforms predict potential targets for the query compound based on the known targets of similar molecules.

Database Description URL
ChEMBL A large, open-access database of bioactive molecules with drug-like properties.[17]--INVALID-LINK--
KEGG A database resource for understanding high-level functions and utilities of the biological system.[18]--INVALID-LINK--
TargetHunter An in silico target identification tool for predicting the therapeutic potential of small organic molecules.--INVALID-LINK--

Experimental Target Identification: From Prediction to Tangible Interactions

Following the generation of a prioritized list of putative targets from in silico studies, experimental approaches are essential to identify the specific cellular proteins that physically interact with this compound.

Chemical Proteomics

Chemical proteomics utilizes small-molecule probes to identify and profile protein targets in a complex biological system.[19][20] A common approach involves synthesizing a derivative of the compound of interest that incorporates a reactive group for covalent attachment to its target and a tag for enrichment.

Protocol for a Chemical Proteomics Workflow:

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a click chemistry handle).

  • Cellular Treatment and Photo-crosslinking: Treat live cells or cell lysates with the synthesized probe. Irradiate with UV light to induce covalent crosslinking of the probe to its interacting proteins.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-protein conjugates using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Proteomic Analysis: Elute the captured proteins, digest them into peptides, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G A Synthesize Photoaffinity Probe B Treat Cells/Lysate with Probe A->B C UV Crosslinking B->C D Cell Lysis C->D E Affinity Purification D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: A typical workflow for target identification using chemical proteomics.

Target Validation: Confirming and Characterizing the Interaction

Once potential protein targets have been identified, it is crucial to validate these interactions and characterize their biophysical and functional consequences.

Enzymatic Activity Assays

If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.[21]

General Protocol for an Enzymatic Assay:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme.[21] Prepare solutions of the enzyme, its substrate, and a range of concentrations of this compound.

  • Reaction Initiation: In a microplate, combine the buffer, substrate, and the test compound. Initiate the reaction by adding the enzyme.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.[22]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Parameter Description
Enzyme Concentration Should be in the linear range of the assay.
Substrate Concentration Typically at or below the Km value for competitive inhibitor screening.
Compound Concentrations A serial dilution to determine a dose-response curve.
Controls Include a no-enzyme control and a no-compound (vehicle) control.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[23][24][25]

Protocol for an ITC Experiment:

  • Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.

Caption: Workflow for characterizing a drug-target interaction using Isothermal Titration Calorimetry (ITC).

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the effect of a compound in a more physiologically relevant context.[26][27][28] These assays can measure a variety of cellular responses, such as cell proliferation, apoptosis, or the modulation of a specific signaling pathway.[29][30]

Example Protocol: Cell Proliferation Assay

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if an anti-cancer effect is hypothesized) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability (e.g., MTT, resazurin) and quantify the signal using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (the concentration that inhibits 50% of cell growth).

Potential Therapeutic Applications

The pyridine carboxylic acid scaffold is present in numerous approved drugs for a wide range of diseases.[1][2] Based on the known activities of related compounds, this compound could have potential applications in the following areas:

  • Oncology: Pyridine derivatives have been developed as inhibitors of various kinases and other enzymes involved in cancer progression.[1][4][31][32] A phenyl-pyridine-2-carboxylic acid derivative has been identified as a cell cycle inhibitor with selectivity for cancer cells.[33]

  • Neurodegenerative Diseases: Pyridine-based compounds have been investigated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase and amyloid-β aggregation.[3][6][7]

  • Inflammatory Diseases: The anti-inflammatory properties of pyridine carboxylic acid derivatives have been documented, with some acting as inhibitors of enzymes like COX-2.[1][5][34]

  • Infectious Diseases: Pyridine-containing compounds have also shown antimicrobial and antiviral activities.[35]

Conclusion

The systematic approach detailed in this guide provides a robust and comprehensive strategy for the identification and validation of therapeutic targets for the novel compound this compound. By integrating in silico prediction with rigorous experimental validation, researchers can efficiently navigate the complexities of target discovery and pave the way for the development of new and effective therapeutics. The rich history of the pyridine carboxylic acid scaffold in medicine provides a strong rationale for the investigation of this new derivative, with the potential for significant contributions to human health.

References

5-Fluoro-6-methylpyridine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-6-methylpyridine-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its core physicochemical properties, logical synthetic pathways, spectroscopic characterization, and critical safety protocols, grounding our discussion in established chemical principles and field-proven insights.

Compound Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into FDA-approved drugs due to its ability to engage in various biological interactions.[1] The specific substitutions on this molecule—a fluorine atom, a methyl group, and a carboxylic acid—provide distinct functionalities. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid serves as a versatile handle for amide bond formation or as a key pharmacophoric feature.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[2][3]
Molecular Weight 155.128 g/mol [2]
CAS Number 1005474-88-3[2][3]
Appearance Typically an off-white to yellow solidN/A
Purity Commercially available up to 98%[4]

Synthesis and Mechanistic Rationale

While numerous specific synthetic routes can be envisioned, a logical and robust pathway often involves the modification of a readily available starting material. A common strategy for preparing substituted pyridine carboxylic acids involves the oxidation of an alkyl group on the pyridine ring. The introduction of the fluorine atom can be achieved via a diazotization reaction, a cornerstone of aromatic chemistry.

A plausible synthetic workflow is outlined below, starting from 2-amino-6-methylpyridine.

G cluster_0 Step 1: Diazotization & Fluorination cluster_1 Step 2: Oxidation cluster_2 Alternative Step 2: Lithiation & Carboxylation A 2-Amino-6-methylpyridine B Pyridinium Diazonium Tetrafluoroborate Intermediate A->B  NaNO₂, HBF₄ (Balz-Schiemann Reaction) C 2-Fluoro-6-methylpyridine B->C  Heat (Δ) D This compound (Target) C->D  Strong Oxidant (e.g., KMnO₄)  Followed by acidic workup E Lithiation at C2 position C->E  Strong Base (e.g., n-BuLi)  -78 °C E->D  1. CO₂ (gas or dry ice)  2. H₃O⁺ workup

Caption: Proposed synthetic workflows for this compound.

Experimental Protocol & Rationale

Step 1: Fluorination via Balz-Schiemann Reaction This classic reaction is a reliable method for introducing fluorine onto an aromatic ring.

  • Dissolution & Diazotization: 2-amino-6-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium tetrafluoroborate salt, which often precipitates.

    • Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Isolation: The precipitated diazonium salt is filtered and washed with cold ether to remove impurities.

  • Thermolysis: The dried salt is gently heated. It decomposes to yield 2-fluoro-6-methylpyridine, nitrogen gas, and boron trifluoride.

    • Expertise: This thermal decomposition must be controlled, as it can be vigorous. Performing it in a high-boiling, inert solvent can provide better temperature regulation.

Step 2: Oxidation of the Methyl Group The methyl group at the 6-position is oxidized to a carboxylic acid.

  • Reaction: 2-Fluoro-6-methylpyridine is refluxed in the presence of a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.

  • Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is filtered to remove manganese dioxide (MnO₂). The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.

    • Trustworthiness: The acidification step is crucial. The product exists as a carboxylate salt in the basic reaction mixture and will only precipitate upon protonation to the neutral carboxylic acid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a robust, self-validating system.

TechniqueExpected Data & Interpretation
¹H NMR - A singlet for the methyl (CH₃) protons. - Two distinct aromatic protons, likely appearing as doublets or multiplets, with coupling constants characteristic of the pyridine ring.
¹³C NMR - A peak for the methyl carbon. - A peak for the carboxylic acid carbon (>160 ppm). - Four distinct aromatic carbon peaks. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR - A single resonance, confirming the presence of one fluorine environment in the molecule.
Mass Spec (MS) - The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight (m/z ≈ 155.13).

The combined data from these techniques—proton and carbon counts from NMR, the presence of fluorine from ¹⁹F NMR, and the correct mass from MS—provide unambiguous confirmation of the structure of this compound.

Applications in Research and Drug Development

Pyridine carboxylic acids are foundational scaffolds in medicinal chemistry.[5] They serve as key intermediates for creating more complex molecules, often through the formation of amide bonds.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a hydrogen bond donor/acceptor or a metal chelator, making it a critical feature for binding to the active sites of enzymes like proteases and kinases.[5]

  • Antibacterial Agents: Substituted pyridine derivatives are crucial intermediates in the synthesis of naphthyridine antibacterial agents.[6]

  • Metabolic Disease Research: Metal complexes of the related 6-methylpyridine-2-carboxylic acid have been investigated as potent α-glucosidase inhibitors, highlighting the potential of this scaffold in developing treatments for diabetes.[7]

The presence of the 5-fluoro substituent in the target molecule is particularly strategic. Fluorine can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the carboxylic acid group, thereby fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

GHS Hazard Identification (based on supplier SDS[8]):

  • Pictograms: Flame, Skull and Crossbones, Corrosion

  • Signal Word: Danger

  • Hazard Statements:

    • H226: Flammable liquid and vapour.

    • H302 + H332: Harmful if swallowed or if inhaled.

    • H311: Toxic in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Lab Coat: A flame-retardant lab coat is required.

  • Safe Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from heat and sources of ignition.[8]

References

  • This compound | Pharmaffiliates. Pharmaffiliates. [Link]

  • 5-fluoropyridine-2-carboxylic Acid | PubChem. National Center for Biotechnology Information. [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | PubChem. National Center for Biotechnology Information. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • 6-Methylpyridine-2-carboxylic acid | PubChem. National Center for Biotechnology Information. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. Loba Chemie. [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. National Institutes of Health. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Preparation method of 6-bromine-2-pyridine methyl formate.

Sources

A Methodological Framework for the Characterization of Solubility and Stability of 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Fluoro-6-methylpyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications as a key intermediate and building block in pharmaceutical and agrochemical research. As with any candidate molecule destined for advanced development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide presents a comprehensive framework for the systematic evaluation of the aqueous and organic solubility, as well as the intrinsic stability, of this compound. We provide detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, alongside a complete workflow for forced degradation studies as mandated by regulatory bodies. The causality behind experimental choices is elucidated to empower researchers to not only generate robust data but also to interpret it within the broader context of drug development. This document serves as a practical guide for researchers, chemists, and formulation scientists aiming to de-risk this molecule for further investigation.

Introduction and Molecular Profile

The journey of a drug candidate from discovery to clinical application is critically dependent on its developability profile. Among the most crucial parameters are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life.[1] Poor aqueous solubility is a leading cause of failure for promising compounds, as it can lead to inadequate absorption and low bioavailability.[2][3][4] Similarly, chemical instability can compromise the safety and efficacy of the final drug product.[5]

This guide focuses on this compound, a molecule whose structure suggests specific physicochemical challenges and opportunities. The presence of a carboxylic acid group imparts pH-dependent solubility, while the pyridine ring, along with its fluoro and methyl substituents, influences its overall lipophilicity, crystal lattice energy, and potential degradation pathways. A proactive and systematic characterization of these properties is not merely a data-collection exercise; it is a foundational step in risk mitigation and rational drug design.

Physicochemical Properties

A clear understanding of the molecule's basic properties is the starting point for any experimental design.

PropertyValueSource
Chemical Name This compound[6][7][8]
CAS Number 1005474-88-3[6][7][9]
Molecular Formula C₇H₆FNO₂[7][9]
Molecular Weight 155.13 g/mol [7][9]
Purity >97% (Typical)[9]
Chemical Structure

The structure of the molecule is depicted below. The interplay between the ionizable carboxylic acid, the basic pyridine nitrogen, and the lipophilic methyl and electron-withdrawing fluoro groups dictates its behavior in various environments.

Caption: Chemical structure of this compound.

Aqueous Solubility Characterization

Aqueous solubility is arguably the most critical physical property for oral drug candidates. We will delineate two distinct, yet complementary, experimental approaches: kinetic and thermodynamic solubility assays. This dual strategy is essential because each provides answers to different questions at different stages of drug development.

Kinetic Solubility Assay: An Early Indicator

During early discovery, compounds are often screened in high-throughput assays from a dimethyl sulfoxide (DMSO) stock solution. The kinetic solubility assay mimics this process, measuring the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.[3] It is a measure of a compound's ability to stay in a solution that is often supersaturated, rather than its true equilibrium solubility.

Causality: This assay is not the "true" solubility, but its value is in speed and early-stage relevance. A low kinetic solubility (<10 µM) is a significant red flag, predicting potential issues in in vitro biological assays and indicating that the compound may precipitate upon dilution, leading to unreliable data.[3][10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Buffer Addition: Add a phosphate buffer solution (e.g., 50 mM phosphate buffer, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).[2]

  • Incubation: Seal the plate and shake at room temperature for an equilibration time of 2 hours.[2]

  • Precipitation Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring turbidity to detect the formation of precipitate.

  • Quantification (Optional but Recommended): For higher precision, filter the samples through a solubility filter plate and quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS.[10]

Caption: High-level workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[4] This value is critical for late-stage development, formulation, and predicting in vivo behavior.[2][3] The Shake-Flask method is the benchmark for this determination.

Causality: This method is lower-throughput but provides the definitive solubility value. It allows sufficient time for the dissolution and precipitation processes to reach equilibrium. The difference between kinetic and thermodynamic solubility can reveal the compound's propensity to form supersaturated solutions, which can be a strategic advantage or a formulation challenge. A large difference often indicates that the kinetic result refers to an amorphous, more soluble form, while the thermodynamic result refers to the more stable crystalline form.[11]

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Solid-State Analysis (Self-Validation): It is best practice to analyze the remaining solid residue using a technique like polarized light microscopy or XRPD to confirm if the solid form has changed during the experiment.[11]

Caption: Workflow for the thermodynamic (Shake-Flask) solubility assay.

Anticipated Results and Data Presentation

The solubility data should be compiled into clear tables. Due to the carboxylic acid and pyridine moieties, a strong pH-dependence is expected.

Table 1: Anticipated Thermodynamic Solubility Profile

Buffer pH Expected Solubility Trend Rationale Measured Solubility (µg/mL)
2.0 Moderate Carboxylic acid is protonated (neutral); pyridine N is protonated (charged). [Experimental Data]
4.5 Low Near the isoelectric point; both groups partially ionized, minimal solubility. [Experimental Data]
7.4 High Carboxylic acid is deprotonated (charged); pyridine N is neutral. [Experimental Data]

| 9.0 | High | Carboxylic acid is fully deprotonated (charged). | [Experimental Data] |

Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to understand the intrinsic stability of a drug substance.[5][12][13] These studies are essential for establishing degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods that can resolve the parent compound from any degradants.[1][14]

Causality: By subjecting the molecule to conditions more severe than standard storage (e.g., high heat, extreme pH), we can rapidly identify its chemical liabilities.[5] This foreknowledge is critical for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety.[13] A degradation of 5-20% is typically targeted to ensure that degradation products can be reliably detected.[12]

Core Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating analytical method is the cornerstone of any stability study. A reverse-phase HPLC method with both UV and Mass Spectrometric (MS) detection is the preferred platform.

  • Column Selection: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Use a gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. The acidic mobile phase is generally suitable for retaining and resolving carboxylic acids.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths, including the λmax of the parent compound, to detect chromophoric degradants.

    • MS: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect and provide mass information for the parent and any degradants, aiding in their identification.

  • Method Validation: The final method must demonstrate specificity, linearity, accuracy, and precision as per standard validation protocols. Crucially, it must be able to separate the parent peak from all process impurities and degradation products generated during stress testing.

Forced Degradation Experimental Protocols

The following stress conditions should be applied to a solution of this compound (e.g., at 1 mg/mL).[12]

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[12]

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Neutral Hydrolysis: Reflux the compound solution in water under the same conditions.

  • Sample Analysis: At specified time points, withdraw an aliquot, neutralize it if necessary, dilute, and analyze by the stability-indicating HPLC method.

  • Stress Condition: Treat the compound solution with a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubation: Store at room temperature and monitor over several days.

  • Analysis: Analyze samples at regular intervals by HPLC-UV/MS.

  • Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C, with and without humidity).[14]

  • Solution State: Store the compound solution (in a relevant solvent/buffer) at the same elevated temperature.

  • Analysis: Analyze samples at set time points.

  • ICH Q1B Guideline: Expose the solid compound and its solution to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]

  • Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.

  • Analysis: Compare the exposed samples to the dark control to assess light-induced degradation.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in drug design.[3] The strategic introduction of fluorine into such scaffolds can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[4] Consequently, fluorinated pyridine derivatives, such as 5-Fluoro-6-methylpyridine-2-carboxylic acid, are highly valuable building blocks for the synthesis of novel therapeutic agents.[5][6]

This guide provides an in-depth exploration of robust and versatile synthetic strategies for preparing this compound and its analogs. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for their specific molecular targets. Detailed, validated protocols are provided for key transformations, ensuring reproducibility and success in the laboratory.

Strategic Approaches to Synthesis

The synthesis of substituted pyridines like this compound can be approached in two primary ways: functionalization of a pre-existing pyridine ring or the de novo construction of the ring system. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most common and efficient method for introducing a fluorine atom onto an electron-deficient pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen atom activates positions 2, 4, and 6 towards nucleophilic attack. This effect is further enhanced by the presence of other electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups.[4][7]

Causality Behind Experimental Choices:

  • Leaving Group: The nitro group (-NO₂) is an exceptionally good leaving group in nucleophilic aromatic substitutions on pyridines, often superior to halogens.[8][9] Chloro groups are also commonly used.

  • Fluoride Source: Anhydrous fluoride salts are required. Cesium fluoride (CsF) is often preferred due to its higher solubility and reactivity in aprotic polar solvents compared to potassium fluoride (KF).[4][10]

  • Solvent: A high-boiling, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is crucial. These solvents effectively solvate the cation (e.g., Cs⁺) while leaving the fluoride anion "naked" and highly nucleophilic.[4]

  • Temperature: The reaction typically requires elevated temperatures (100-150 °C) to overcome the activation energy of breaking the aromatic C-X bond.[8]

SNAr_Mechanism Figure 1: S_N_Ar Mechanism for Fluorination Start Substituted Pyridine (e.g., 5-Nitro-6-methylpicolinate) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Fluoride Fluoride Nucleophile (F⁻) Fluoride->Intermediate Product Fluorinated Pyridine (Target Molecule) Intermediate->Product Loss of Leaving Group LeavingGroup Leaving Group (e.g., NO₂⁻) Intermediate->LeavingGroup

Figure 1: SNAr Mechanism for Fluorination
Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful technique for achieving regioselective functionalization of aromatic rings.[11][12] The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base (e.g., n-BuLi, LDA), facilitating deprotonation at the adjacent ortho position.[13][14] The resulting aryllithium intermediate can then be quenched with a suitable electrophile.

Causality Behind Experimental Choices:

  • Directing Group: Various functional groups can act as DMGs, including amides, carbamates, and even halogens like fluorine.[12][15] For our target scaffold, one could envision starting with 3-fluoropyridine, using the fluorine as a weak DMG, and introducing a carboxylate precursor at the C2 position.

  • Base: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or sec-butyllithium are common choices, often used with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity.[11]

  • Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Electrophile: For introducing the carboxylic acid group, quenching the lithiated species with carbon dioxide (from dry ice) is the standard and most effective method.

Strategy 3: Palladium-Catalyzed Cross-Coupling

The versatility of palladium-catalyzed cross-coupling reactions offers numerous pathways to construct the desired scaffold.[16][17] These methods are ideal for creating carbon-carbon or carbon-heteroatom bonds and are fundamental to modern synthetic chemistry.[18]

Common Applications:

  • Suzuki Coupling: To introduce the methyl group, a 6-halo-5-fluoropyridine-2-carboxylate can be coupled with a methylboronic acid derivative.[19]

  • Sonogashira Coupling: An alkyne can be introduced and subsequently reduced to provide access to more complex alkyl analogs.

  • Buchwald-Hartwig Amination: The fluorine atom on a 2-fluoropyridine can be displaced by various amines under mild, palladium-catalyzed conditions, providing an alternative to classical SNAr for synthesizing amino-pyridine analogs.[20]

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Commercially Available Picoline Derivative (e.g., 6-methyl-5-nitropicolinic acid) Esterification Esterification (e.g., SOCl₂, MeOH) Start->Esterification SNAr S_N_Ar Fluorination (CsF, DMSO) Esterification->SNAr Intermediate Key Intermediate (Methyl 5-fluoro-6-methylpicolinate) SNAr->Intermediate Saponification Saponification (LiOH or NaOH) Intermediate->Saponification Target Target Acid (5-Fluoro-6-methyl- pyridine-2-carboxylic acid) Saponification->Target AmideCoupling Amide Coupling (Amine, Coupling Agent) Target->AmideCoupling Derivatization OtherCoupling Further Functionalization (e.g., Cross-Coupling) Target->OtherCoupling Derivatization Analogs Diverse Analogs AmideCoupling->Analogs OtherCoupling->Analogs

Figure 2: General Synthetic Workflow

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reagents are for laboratory use only.

Protocol 1: Synthesis of Methyl 5-fluoro-6-methylpicolinate via SNAr

This protocol describes the nucleophilic aromatic substitution of a nitro group with fluoride, a reliable and high-yielding transformation.[4][9]

Reagents & Equipment:

  • Methyl 6-methyl-5-nitropicolinate

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask, add methyl 6-methyl-5-nitropicolinate (1.0 eq) and anhydrous cesium fluoride (3.0 - 5.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). A common mobile phase for TLC is 30% EtOAc in hexanes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of DMSO).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure methyl 5-fluoro-6-methylpicolinate.

ParameterConditionRationale
Fluoride Source Anhydrous CsFHigh reactivity and solubility in DMSO.[4]
Solvent Anhydrous DMSOPolar aprotic, high boiling point, enhances nucleophilicity of F⁻.
Temperature 120-140 °CProvides sufficient energy for C-NO₂ bond cleavage.[8]
Equivalents of CsF 3.0 - 5.0A significant excess drives the reaction to completion.
Typical Yield 40-75%Dependent on substrate purity and reaction scale.
Protocol 2: Saponification to this compound

This protocol details the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.

Reagents & Equipment:

  • Methyl 5-fluoro-6-methylpicolinate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1 M or 2 M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve methyl 5-fluoro-6-methylpicolinate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the stirring ester solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material has been completely consumed (typically 1-4 hours).

  • Workup:

    • Remove the organic solvents (THF, MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

    • If the product is soluble or oily, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the product.

  • Purification: The product is often pure enough after precipitation. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of an Amide Analog

This protocol demonstrates the conversion of the carboxylic acid into a representative amide analog using standard peptide coupling reagents.

Reagents & Equipment:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent and Base: Dissolve the solids in anhydrous DMF. Add DIPEA (2.0 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization.

Characterization Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

Table 2: Representative Data for this compound

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), 8.0-8.2 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆)A single peak corresponding to the aromatic C-F.
LC-MS (ESI+) [M+H]⁺ calculated for C₇H₆FNO₂: 156.04; found: 156.1.
Appearance White to off-white solid.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]

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  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. American Chemical Society Publications. Available at: [Link]

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The Strategic Application of 5-Fluoro-6-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and rigid heterocyclic scaffolds is a proven method for enhancing the pharmacological profiles of therapeutic candidates. Among the privileged structures in this domain, 5-Fluoro-6-methylpyridine-2-carboxylic acid has emerged as a valuable building block. Its unique electronic properties and steric arrangement offer medicinal chemists a versatile tool to modulate potency, selectivity, and pharmacokinetic properties of novel drug molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols for its use in the synthesis of kinase inhibitors, a prominent area of research where this scaffold has shown significant promise.

Core Attributes and Medicinal Chemistry Rationale

This compound, with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a substituted picolinic acid derivative.[1][2] The strategic placement of its functional groups provides a compelling rationale for its use in drug design:

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety offers a low-basicity nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and facilitating interactions with biological targets.[3][4]

  • The Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments.[5] It also provides a key interaction point with protein targets, often forming salt bridges or strong hydrogen bonds.

  • The Fluoro Group: The introduction of a fluorine atom at the 5-position has profound effects. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction potential. Furthermore, fluorine can block metabolic attack at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.

  • The Methyl Group: The methyl group at the 6-position provides a steric constraint that can influence the conformation of the molecule and its derivatives, potentially leading to increased selectivity for the desired biological target.

These features collectively make this compound a desirable starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors where precise molecular recognition is paramount.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this key intermediate is crucial for researchers. A common synthetic strategy involves a multi-step process starting from readily available precursors. One plausible route, adapted from general methods for fluoropyridine synthesis, is outlined below.

Protocol 1: Synthesis via Bromination and Balz-Schiemann Reaction

This protocol is a conceptualized pathway based on established methodologies for the synthesis of fluorinated pyridines.

Step 1: Bromination of 2-Amino-6-methylpyridine

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent such as acetonitrile, add a brominating agent (e.g., N-bromosuccinimide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the resulting 2-amino-5-bromo-6-methylpyridine by column chromatography.

Step 2: Balz-Schiemann Reaction for Fluorination

  • Dissolve the 2-amino-5-bromo-6-methylpyridine in an excess of cold (0 °C) fluoroboric acid (HBF₄).

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine.

  • Neutralize the reaction mixture and extract the product, 2-bromo-5-fluoro-6-methylpyridine.

  • Purify by distillation or chromatography.

Step 3: Conversion to the Carboxylic Acid

  • The 2-bromo-5-fluoro-6-methylpyridine can be converted to the corresponding nitrile, 5-fluoro-6-methylpicolinonitrile, via a cyanation reaction (e.g., using CuCN).

  • The resulting nitrile is then subjected to acidic or basic hydrolysis to yield this compound.[3]

Application in the Synthesis of Kinase Inhibitors: A Case Study

The pyridine-2-carboxamide scaffold is a key feature in a multitude of kinase inhibitors.[1][6] To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a hypothetical, yet representative, kinase inhibitor, drawing upon established amide coupling methodologies and the structural motifs of known inhibitors.

Target Molecule: A Representative Pyridine-2-carboxamide Kinase Inhibitor

Let's envision the synthesis of a target molecule where this compound is coupled with a hypothetical amine, "4-aminophenyl-imidazole," a fragment often found in kinase inhibitors.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Final Product & Purification A This compound C Activation of Carboxylic Acid (e.g., with HATU, DIPEA in DMF) A->C B 4-Aminophenyl-imidazole D Nucleophilic Attack by Amine B->D C->D Activated Ester Intermediate E Crude Product D->E F Purification (Column Chromatography) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a pyridine-2-carboxamide kinase inhibitor.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for minimizing side reactions and preserving stereochemistry.[7]

Materials:

  • This compound (1.0 eq)

  • "4-Aminophenyl-imidazole" (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of "4-Aminophenyl-imidazole" (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pyridine-2-carboxamide inhibitor.

Characterization and Biological Evaluation

The synthesized inhibitor would then be thoroughly characterized using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm its structure and purity. Subsequently, its biological activity would be assessed.

Data Presentation: Hypothetical Biological Activity

The following table presents hypothetical data for our synthesized inhibitor against a target kinase, illustrating the type of information generated in a drug discovery program.

CompoundTarget Kinase IC₅₀ (nM)Selectivity vs. Off-Target Kinase (Fold)Cell Proliferation EC₅₀ (µM)
Synthesized Inhibitor 15>1000.5
Reference Compound 25501.2

This data would suggest that the synthesized compound is a potent and selective inhibitor of the target kinase with good cellular activity.

Logical Relationship of Kinase Inhibition

G A Synthesized Inhibitor C ATP Binding Site A->C Binds to B Target Kinase (e.g., HPK1, BTK) B->C Contains D Inhibition of Kinase Activity C->D Leads to E Blockade of Downstream Signaling D->E F Anti-proliferative Effect in Cancer Cells E->F

Sources

The Synthetic Chemist's Guide to 5-Fluoro-6-methylpyridine-2-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged structure. The strategic introduction of fluorine atoms to this scaffold further enhances its utility by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through conformational effects and altered electronic properties.[3] 5-Fluoro-6-methylpyridine-2-carboxylic acid, a bifunctional building block, has emerged as a valuable synthon for the construction of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1005474-88-3[4]
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [4]
Appearance White to off-white solidCommercially available
Storage 2-8°C, desiccated[4]

Safety Precautions: As with all pyridine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Representative Protocol

While numerous methods exist for the synthesis of fluorinated pyridine carboxylic acids, a common and effective strategy involves the selective oxidation of the corresponding methylpyridine precursor. The following protocol is a representative example based on established methodologies for the oxidation of lutidine derivatives.[6][7][8]

Protocol 1: Oxidation of 5-Fluoro-2,6-lutidine

This protocol outlines the oxidation of 5-fluoro-2,6-lutidine to yield the target carboxylic acid. The selective oxidation of one methyl group over the other is a key challenge, often influenced by steric and electronic factors.

Materials:

  • 5-Fluoro-2,6-lutidine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a stirred solution of 5-fluoro-2,6-lutidine (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite, washing the filter cake with water.

  • Adjust the pH of the filtrate to approximately 2-3 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow start Start: 5-Fluoro-2,6-lutidine oxidation Oxidation (KMnO4, H2SO4) start->oxidation quench Quenching (NaHSO3) oxidation->quench filtration Filtration quench->filtration acidification Acidification (HCl) filtration->acidification extraction Extraction (DCM) acidification->extraction purification Purification extraction->purification product Product: This compound purification->product

Figure 1: General workflow for the synthesis of this compound.

Application in the Synthesis of Kinase Inhibitors

The picolinamide scaffold, of which this compound is a prime example, is a well-established pharmacophore in the design of kinase inhibitors.[9] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly sought-after building block.[10] Below are detailed protocols for the synthesis of picolinamide-based kinase inhibitors, adapted from literature procedures for VEGFR-2 and Aurora kinase inhibitors.[9][10][11][12]

Application Example 1: Synthesis of a VEGFR-2 Inhibitor Scaffold

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[10] The following protocol describes the synthesis of a picolinamide-based VEGFR-2 inhibitor scaffold via amide coupling.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent, for the formation of the amide bond between this compound and a representative aniline derivative.

Materials:

  • This compound

  • 4-Anisidine (or other desired amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-anisidine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-5-fluoro-6-methylpicolinamide.

Amide_Coupling_Workflow start This compound activation Activation (HATU, DIPEA in DMF) start->activation coupling Amine Coupling (4-Anisidine) activation->coupling workup Aqueous Workup (EtOAc, NaHCO3, Brine) coupling->workup purification Purification (Column Chromatography) workup->purification product Product: N-(4-methoxyphenyl)-5-fluoro- 6-methylpicolinamide purification->product

Figure 2: Workflow for HATU-mediated amide coupling.
Application Example 2: Synthesis of an Aurora Kinase Inhibitor Precursor

Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[13][14][15] Picolinamide-containing molecules have shown promise as inhibitors of these kinases.[11] The following protocol details a two-step synthesis of a key intermediate for an Aurora kinase inhibitor.

This classic two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • (S)-(-)-1-Boc-3-aminopyrrolidine (or other chiral amine)

  • Triethylamine (TEA)

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude 5-fluoro-6-methylpicolinoyl chloride is used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve (S)-(-)-1-Boc-3-aminopyrrolidine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Boc-protected picolinamide intermediate.

Further Synthetic Transformations

Beyond amide coupling, the this compound scaffold can be elaborated through various other synthetic transformations. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. The pyridine ring itself can also participate in cross-coupling reactions, although the carboxylic acid group may require protection or conversion to a less reactive functional group.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of novel therapeutics. Its unique combination of a fluorinated pyridine core and a carboxylic acid handle allows for the straightforward synthesis of a wide array of complex molecules with tunable properties. The protocols and application examples provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this important synthon in their drug discovery and development programs.

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  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • National Center for Biotechnology Information. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 5-Fluoro-6-methylpyridine-2-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-6-methylpyridine-2-carboxylic Acid in Medicinal Chemistry

This compound is a pivotal structural motif in modern drug discovery. Its pyridine core is a well-established pharmacophore present in numerous therapeutic agents, while the strategic placement of fluoro and methyl groups offers nuanced control over the molecule's physicochemical properties. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. The derivatization of the carboxylic acid group is a critical step in the synthesis of advanced pharmaceutical intermediates, enabling the construction of amides, esters, and other functional groups essential for biological activity. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the derivatization of this valuable building block.

Chemical Principles of Derivatization: Activating the Carboxyl Group

The derivatization of this compound hinges on the activation of the carboxylic acid moiety. Direct condensation with nucleophiles like amines or alcohols is generally inefficient due to the formation of unreactive carboxylate salts. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group to facilitate nucleophilic acyl substitution. This is typically achieved through one of the following strategies:

  • Conversion to an Acyl Halide: The carboxylic acid is reacted with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form a highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles.

  • In Situ Activation with Coupling Reagents: A variety of coupling reagents can be employed to generate highly reactive intermediates in the reaction mixture. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents form activated esters or similar species that are readily attacked by nucleophiles.

  • Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), carboxylic acids can be directly esterified with alcohols. This equilibrium-driven reaction, known as the Fischer esterification, is typically pushed towards the product by using a large excess of the alcohol.

The electronic properties of the 5-fluoro-6-methylpyridine ring influence the reactivity of the carboxylic acid. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

G cluster_0 Carboxylic Acid Activation cluster_1 Derivatization Pathways cluster_2 Nucleophilic Attack & Product Formation Carboxylic_Acid 5-Fluoro-6-methyl- pyridine-2-carboxylic acid Acyl_Chloride Acyl Chloride (e.g., with SOCl₂) Carboxylic_Acid->Acyl_Chloride Halogenating Agent Activated_Ester Activated Intermediate (e.g., with HATU, EDC/HOBt) Carboxylic_Acid->Activated_Ester Coupling Reagent Protonated_Acid Protonated Carboxylic Acid (Fischer Esterification) Carboxylic_Acid->Protonated_Acid Acid Catalyst Amide Amide Derivative Acyl_Chloride->Amide Ester Ester Derivative Acyl_Chloride->Ester Activated_Ester->Amide Protonated_Acid->Ester Amine Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester

Caption: General derivatization workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as representative procedures for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Amide Synthesis using HATU as a Coupling Reagent

This protocol is suitable for the coupling of this compound with a variety of primary and secondary amines to form the corresponding amides. HATU is a highly efficient coupling reagent that often provides high yields and minimizes side reactions.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. This method is particularly effective when using a large excess of a simple alcohol like methanol or ethanol.[2][3][4]

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated NaHCO₃ (aq)

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the pure ester.

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with an amine without purification of the intermediate.[5]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Septum and nitrogen/argon inlet

  • Heating mantle or oil bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

Step 1: Acyl Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) if using oxalyl chloride.

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl for SOCl₂, or CO, CO₂, and HCl for oxalyl chloride) ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine or pyridine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure amide.

Summary of Reaction Conditions

DerivatizationReagentsSolventTemperature (°C)Time (h)Key Considerations
Amidation HATU, DIPEADMF0 to RT2-16High efficiency, suitable for a wide range of amines.[1]
EDC, HOBt, DIPEA/TEADMF or DCM0 to RT8-24Cost-effective, water-soluble byproducts are easily removed.[6]
Esterification H₂SO₄ (cat.), AlcoholAlcoholReflux4-24Requires a large excess of alcohol to drive the equilibrium.[2][3]
Acyl Halide Formation SOCl₂ or (COCl)₂DCM or TolueneReflux1-3Generates a highly reactive intermediate for further reactions.[5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Amidation Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent and base. Ensure all reagents and solvents are anhydrous.
Sterically hindered amine or carboxylic acid.Increase reaction temperature and/or time. Consider using a more powerful coupling reagent like HATU.
Epimerization of Chiral Centers Use of a strong base or high temperatures.Perform the reaction at lower temperatures (0 °C). Use a non-nucleophilic base like DIPEA. Additives like HOBt can suppress racemization.
Side Product Formation Reaction of the coupling reagent with the amine.Add the coupling reagent to the carboxylic acid before adding the amine.
Incomplete Fischer Esterification Equilibrium not shifted sufficiently towards the product.Use a larger excess of the alcohol. Remove water as it forms using a Dean-Stark apparatus.

Conclusion

The derivatization of this compound is a versatile and powerful tool in the synthesis of novel drug candidates. The choice of the appropriate derivatization strategy—be it amidation via coupling reagents, direct esterification, or conversion to an acyl chloride—depends on the specific target molecule and the nature of the nucleophile. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation, accelerating the drug discovery process.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Kandhasamy, S., & Ghorpade, R. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(33), 4353-4357.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
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  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ACS Publications. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Molecules. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • MDPI. (2024, October 30). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • PubMed. (2020, January 21). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Retrieved from [Link]

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  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

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Quantitative Analysis of 5-Fluoro-6-methylpyridine-2-carboxylic Acid: A Validated High-Performance Liquid Chromatography Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 5-Fluoro-6-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, stability testing, and purity assessment. Additionally, a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification. The protocols are designed for immediate implementation in a research or drug development setting, with a focus on the scientific rationale behind methodological choices and adherence to international validation standards.

Introduction

This compound (Molecular Formula: C₇H₆FNO₂, Molecular Weight: 155.128 g/mol ) is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development.[1][2] Its structural motifs are present in various pharmacologically active molecules, making it a critical building block. Accurate and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).

The objective of this guide is to provide validated, step-by-step protocols for the determination of this compound. The methods described herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[3][4]

Primary Analytical Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis, offering a balance of performance, reliability, and cost-effectiveness.[5] For a polar, ionizable compound like a pyridine carboxylic acid, reversed-phase chromatography is the method of choice.[6][7]

2.1. Principle of Separation

The separation is achieved on a nonpolar C18 stationary phase. The mobile phase consists of a mixture of an aqueous component and an organic modifier (acetonitrile). An acid modifier (formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, which promotes better retention and peak shape on the reversed-phase column.[8] Quantification is performed by measuring the analyte's absorbance at a specific UV wavelength.

2.2. Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound analytical standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade (e.g., Milli-Q or equivalent)

  • Formic Acid (HCOOH), LC-MS grade (≥ 99%)

  • Methanol, HPLC grade (for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with caps

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

2.2.2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4 or 5 decimal places)

  • pH meter

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 70% A / 30% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 10 minutes

2.2.4. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the Diluent.

2.2.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[8]

2.2.6. Analysis Sequence

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (Diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples.

  • Periodically inject a check standard to monitor system suitability.

2.3. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagents Reagents & Mobile Phase std_prep Standard Preparation reagents->std_prep sample_prep Sample Preparation reagents->sample_prep hplc HPLC System (Pump, Autosampler, Column, Detector) std_prep->hplc Inject Standards sample_prep->hplc Inject Samples data Data Acquisition (Chromatogram) hplc->data Generate Signal cal_curve Calibration Curve (Peak Area vs. Conc.) data->cal_curve Standard Data quant Quantification (Calculate Sample Conc.) data->quant Sample Data cal_curve->quant Apply Regression

Caption: Workflow for HPLC-UV quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[9][10] The following protocols outline the experiments required to validate the HPLC-UV method according to ICH Q2(R2) guidelines.[4][11]

3.1. Specificity

  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (matrix without the analyte).

    • Analyze the analyte standard.

    • Analyze a sample spiked with known related substances or impurities.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2.0), and the blank/placebo should show no significant peaks at the analyte's retention time.

3.2. Linearity and Range

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Analyze at least five concentration levels of the standard (e.g., 50% to 150% of the target concentration) in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3.3. Accuracy (Recovery)

  • Objective: To assess the closeness of the test results to the true value.

  • Protocol: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Perform at least three replicate preparations for each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

3.4. Precision

  • Objective: To evaluate the method's variability through repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]

3.5. Summary of Validation Parameters & Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Specificity Analysis of blank, placebo, and spiked samplesNo interference at analyte retention time; R > 2.0
Linearity 5-level calibration curveCorrelation Coefficient (R²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision dataTypically 80-120% of target concentration
Accuracy (% Recovery) 3 levels, 3 replicates each (e.g., 80%, 100%, 120%)98.0% - 102.0%
Precision (%RSD) Repeatability (n=6) & Intermediate Precision≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or standard deviation of the responseTo be determined experimentally
Robustness Varying flow rate, column temp., mobile phase %System suitability parameters remain within limits

Alternative Method: High-Sensitivity LC-MS/MS

For applications requiring lower detection limits, such as impurity analysis or bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[12]

4.1. Principle

The method couples the separation power of LC with the specific detection capability of a tandem mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecular ion [M+H]⁺. This parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment (daughter ion) is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. For this compound (MW 155.1), the [M+H]⁺ ion would be m/z 156.1. A plausible fragmentation is the loss of formic acid (HCOOH), resulting in a fragment ion of m/z 110.1.

4.2. Protocol: LC-MS/MS

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used as a starting point, as the mobile phase with formic acid is MS-compatible.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • MS/MS Parameters (Example):

ParameterRecommended Setting
Ionization Mode ESI, Positive
MRM Transition Parent Ion (Q1): 156.1 m/z; Daughter Ion (Q3): 110.1 m/z
Dwell Time 100 ms
IonSpray Voltage +5500 V
Source Temperature 500 °C
Collision Energy Optimize experimentally (e.g., 20-30 eV)

4.3. LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing sample_prep Prepare & Filter Sample/Standard lc LC Separation (C18 Column) sample_prep->lc Inject ms Ion Source (ESI+) -> Q1 (Parent Ion) -> Q2 (Fragment) -> Q3 (Daughter Ion) lc->ms Elute detector Detector ms->detector Detect data_proc MRM Chromatogram Integration detector->data_proc Signal quant Quantification vs. Calibration Curve data_proc->quant

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The validated HPLC-UV method is ideal for routine quality control in a regulated environment, providing excellent accuracy and precision. For applications demanding higher sensitivity, the LC-MS/MS method offers a powerful alternative for trace-level detection. By following these detailed protocols and validation guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

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  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Royal Society of Chemistry. (2024). Analytical Methods. [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

Sources

Application Notes & Protocols: A Guide to the Reactivity and Synthetic Utility of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

5-Fluoro-6-methylpyridine-2-carboxylic acid (C₇H₆FNO₂) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structure combines the bioisosteric properties of a pyridine ring with the unique electronic effects of fluorine substitution, often enhancing metabolic stability and binding affinity in drug candidates. The carboxylic acid moiety at the 2-position serves as a versatile synthetic handle for a variety of chemical transformations.

This guide provides field-proven, detailed experimental protocols for three fundamental reactions involving this scaffold: amide bond formation, esterification, and palladium-catalyzed Suzuki cross-coupling. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt these protocols to their specific synthetic targets.

Critical Safety & Handling Protocols

Fluorinated organic compounds, including pyridine derivatives, require careful handling.[4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[5][6]

  • Inhalation: Avoid inhaling dust or vapors, which may cause respiratory irritation.[5][7] If inhalation occurs, move the individual to fresh air.[6]

  • Fire Hazard: While the carboxylic acid is a solid, related fluoropyridine compounds can be flammable. Keep away from ignition sources.[5][8] Use appropriate extinguishing media such as "alcohol" foam or dry chemical; avoid using a direct water stream.[5]

  • Disposal: Dispose of contaminated materials and reaction waste in accordance with local and institutional regulations.[5][9]

Protocol 1: Amide Bond Formation via Amine Coupling

Amide coupling is one of the most frequently utilized reactions in drug discovery, creating a stable linkage found in countless pharmaceutical agents.[10][11] The direct reaction between a carboxylic acid and an amine is an acid-base reaction and does not readily form an amide. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[11][12] This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used coupling agent.[10][13]

Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine, proceeding under mild conditions to form the desired amide with high efficiency. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used) without competing in the reaction.[12][13]

Detailed Experimental Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvation: Dissolve the acid in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents), followed by HATU (1.2 equivalents).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equivalents) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[14]

Workflow Diagram

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DMF B Add Amine (1.1 eq) & HATU (1.2 eq) A->B C Cool to 0°C B->C D Add DIPEA (2.5 eq) C->D E Stir at RT (2-6 hours) D->E F Monitor via TLC/LC-MS E->F G Quench with Water & Extract F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry, Concentrate & Purify H->I Fischer_Esterification Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Equilibrium Catalyst + H⁺ (cat.) - H⁺ (cat.) Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (Base-mediated) PdII->Transmetal BiarylPd Ar-Pd(II)-Py Transmetal->BiarylPd RedElim Reductive Elimination BiarylPd->RedElim RedElim->Pd0 ArPy Ar-Py Product ArBr Ar-Br PyBpin Py-B(pin)

Sources

The Strategic Application of 5-Fluoro-6-methylpyridine-2-carboxylic Acid in the Synthesis of Bioactive Molecules: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions has made it a privileged structure in drug design. The strategic incorporation of fluorine into this scaffold further enhances its therapeutic potential. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4][5] Consequently, fluorinated pyridines have emerged as crucial building blocks in the development of novel therapeutics.[6] This guide focuses on a particularly valuable reagent, 5-Fluoro-6-methylpyridine-2-carboxylic acid, and its application in the synthesis of bioactive molecules, with a special emphasis on its potential role in constructing analogues of critical antiviral agents.

Core Rationale: Why this compound?

The specific substitution pattern of this compound offers a unique combination of features for medicinal chemists:

  • The Carboxylic Acid Handle: The C2-carboxylic acid provides a versatile point for synthetic elaboration, most commonly through amide bond formation, a reaction central to the construction of a vast array of pharmaceuticals.

  • The 5-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen and influence the electronic properties of the entire ring system. This can lead to enhanced binding interactions with target proteins and improved metabolic stability by blocking potential sites of oxidative metabolism.[3][5]

  • The 6-Methyl Group: The methyl group at the 6-position can provide steric hindrance that may influence the conformation of the molecule, potentially leading to increased selectivity for the target receptor. It can also serve as a point for further functionalization or as a key pharmacophoric feature.

This strategic combination makes this compound an attractive starting material for the synthesis of complex bioactive molecules, including analogues of HIV-1 integrase inhibitors like Cabotegravir. While many synthetic routes to such inhibitors build the core pyridone ring system from acyclic precursors, the use of a pre-functionalized pyridine offers an alternative and potentially more convergent approach.[7][8][9]

Application Focus: Synthesis of a Key Amide Intermediate for HIV-1 Integrase Inhibitor Analogues

HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[10][11][12] Several potent integrase inhibitors, including Cabotegravir, feature a central pyridone core.[1][13][14] The following protocol outlines the synthesis of an N-benzyl amide derivative of this compound, a key structural motif found in many bioactive compounds and a direct precursor to more complex integrase inhibitor analogues.

Experimental Workflow Overview

The synthesis involves the activation of the carboxylic acid followed by coupling with a substituted benzylamine. This workflow is a cornerstone of medicinal chemistry and can be adapted for a wide range of substrates.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Start 5-Fluoro-6-methylpyridine- 2-carboxylic acid Reagents1 HATU, DIPEA Anhydrous DMF Start->Reagents1 Step 1 ActivatedEster Activated O-Acylurea Intermediate Reagents1->ActivatedEster Amine 2,4-Difluorobenzylamine ActivatedEster->Amine Step 2 Product N-(2,4-Difluorobenzyl)-5-fluoro- 6-methylpicolinamide Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-benzyl picolinamides.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and low rates of racemization.

Materials:

  • This compound

  • 2,4-Difluorobenzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add 2,4-Difluorobenzylamine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,4-Difluorobenzyl)-5-fluoro-6-methylpicolinamide.

Data Presentation: Representative Reaction Parameters
ParameterValue
Starting Material This compound
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Amine 2,4-Difluorobenzylamine
Reaction Temperature Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield >85% (post-purification)
Mechanism of Activation and Coupling

The efficiency of this amide bond formation lies in the activation of the carboxylic acid by HATU.

G CarboxylicAcid 5-Fluoro-6-methylpyridine- 2-carboxylic acid R-COOH HATU HATU Activator CarboxylicAcid->HATU 1. Activation Base DIPEA Base HATU->Base Deprotonation ActivatedEster O-Acylurea Intermediate Highly Reactive Base->ActivatedEster Formation Amine 2,4-Difluorobenzylamine R'-NH2 ActivatedEster->Amine 2. Nucleophilic Attack AmideProduct N-(2,4-Difluorobenzyl)-5-fluoro- 6-methylpicolinamide R-CO-NH-R' Amine->AmideProduct Amide Bond Formation

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for the synthesis of complex bioactive molecules. The presented protocol for amide bond formation offers a reliable and high-yielding method for elaborating this scaffold into key intermediates for drug discovery programs, particularly in the pursuit of novel antiviral agents. The strategic placement of the fluoro and methyl groups provides a strong rationale for its use in developing next-generation therapeutics with potentially improved pharmacological profiles. Further exploration of this and related fluorinated pyridine derivatives is warranted to fully unlock their potential in medicinal chemistry.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2023). Autech Industry Co.,Limited.[Link]

  • Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847-853. [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]

  • Johns, B. A., et al. (2015). An efficient and highly diastereoselective synthesis of GSK1265744, a potent HIV integrase inhibitor. Organic Letters, 17(3), 564-567.
  • Wai, J. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • PubChem. (n.d.). Cabotegravir. National Center for Biotechnology Information.[Link]

  • Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (2023). N. D. Zelinsky Institute of Organic Chemistry.[Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]

  • Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847-853. [Link]

  • Han, Y., Mesplède, T., & Wainberg, M. A. (2013). Cabotegravir. Drugs of the Future, 38(11), 705.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). MDPI.[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

Sources

Application Notes and Protocols for 5-Fluoro-6-methylpyridine-2-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, prized for its synthetic versatility and its ability to be incorporated as a key pharmacophore in a wide array of bioactive molecules. When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid scaffold has given rise to a highly successful class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[1]

The strategic introduction of fluorine atoms into organic molecules has become a transformative tool in both pharmaceutical and agrochemical research.[2] The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Consequently, fluorinated building blocks are in high demand for the synthesis of next-generation crop protection agents.

This document provides detailed application notes for 5-Fluoro-6-methylpyridine-2-carboxylic acid , a specialized building block poised for utility in the discovery of novel agrochemicals. While not an end-product itself, its unique substitution pattern—featuring a fluorine atom, a methyl group, and a carboxylic acid on the pyridine core—makes it a highly valuable intermediate for creating new active ingredients. These notes will provide a technical guide on its properties, synthetic applications, and protocols for biological screening of its derivatives, primarily focusing on the development of new herbicides.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3][4]
CAS Number 1005474-88-3[4][5]
Appearance Typically a powder
Purity Commercially available up to 97%[3]

Application as a Versatile Synthetic Intermediate

This compound is best utilized as a starting material for the synthesis of more complex and potent agrochemical candidates. The carboxylic acid group at the 2-position serves as a versatile handle for a variety of chemical modifications, most commonly the formation of esters and amides. These derivatives are often the final, biologically active forms of many commercial agrochemicals.

The presence of the fluorine at the 5-position and the methyl group at the 6-position are not merely incidental. These substitutions can influence the electronic properties of the pyridine ring and provide steric hindrance, which can fine-tune the molecule's binding to its biological target and improve its selectivity between crops and weeds.

Hypothetical Synthetic Pathway: Esterification to a Herbicide Candidate

A common strategy in developing auxinic herbicides is the esterification of the carboxylic acid. The resulting ester can improve the compound's uptake by the plant, after which it is hydrolyzed in vivo to the active carboxylic acid form. Below is a representative synthetic scheme for the synthesis of a hypothetical herbicidal candidate, (Tetrahydrofuran-2-yl)methyl 5-fluoro-6-methylpyridine-2-carboxylate.

Synthetic_Pathway start 5-Fluoro-6-methylpyridine- 2-carboxylic acid product Hypothetical Herbicide Candidate: (Tetrahydrofuran-2-yl)methyl 5-fluoro-6-methylpyridine-2-carboxylate start->product Esterification reagent (Tetrahydrofuran-2-yl)methanol + Coupling Agent (e.g., DCC/DMAP) reagent->product

Caption: Synthetic route to a hypothetical herbicide candidate.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Tetrahydrofuran-2-yl)methyl 5-fluoro-6-methylpyridine-2-carboxylate

This protocol details a standard laboratory procedure for the esterification of the title compound.

Materials:

  • This compound

  • (Tetrahydrofuran-2-yl)methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add (Tetrahydrofuran-2-yl)methanol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM. A white precipitate (dicyclohexylurea) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography on silica gel to yield the pure ester product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Screening for Herbicidal Activity (Post-emergence)

This protocol provides a workflow for evaluating the herbicidal efficacy of the newly synthesized compound on young plants.

Materials:

  • Synthesized test compound

  • Acetone (reagent grade)

  • Tween® 20 (surfactant)

  • Deionized water

  • Model plant species:

    • Dicot: Arabidopsis thaliana (Thale Cress) or Brassica napus (Rapeseed)

    • Monocot: Setaria viridis (Green Foxtail) or Triticum aestivum (Wheat)

  • Growth pots and appropriate soil mix

  • Controlled environment growth chamber

  • Laboratory spray cabinet

Screening_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation p1 Grow model plants to 2-3 leaf stage p2 Prepare stock solution of test compound in acetone p1->p2 p3 Create serial dilutions and add surfactant (Tween® 20) p2->p3 a1 Apply test solutions to plants using a calibrated spray cabinet p3->a1 a2 Include positive (commercial herbicide) and negative (solvent only) controls a1->a2 e1 Return plants to growth chamber a2->e1 e2 Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) e1->e2 e3 Measure fresh weight of above-ground biomass at 14 DAT e2->e3 e4 Calculate GR50 value (Growth Reduction by 50%) e3->e4

Caption: Workflow for post-emergence herbicide screening.

Procedure:

  • Plant Growth: Cultivate the selected monocot and dicot species in pots until they reach the 2-3 true leaf stage.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound (e.g., 10,000 ppm) in acetone.

    • Create a series of dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125, 62.5 g a.i./ha).

    • To the final spray volume, add Tween® 20 to a final concentration of 0.5% (v/v) to ensure proper leaf wetting.

  • Application:

    • Transfer the plants to a laboratory spray cabinet.

    • Apply the test solutions evenly to the foliage at a calibrated spray volume (e.g., 200 L/ha).

    • Include a negative control (solvent + surfactant only) and a positive control (a commercial auxinic herbicide).

  • Evaluation:

    • After application, allow the plants to dry before returning them to a controlled growth chamber (e.g., 25°C, 16:8h light:dark cycle).

    • Visually assess the plants for signs of herbicidal injury at 3, 7, and 14 Days After Treatment (DAT). Record symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).

    • At 14 DAT, harvest the above-ground biomass and measure the fresh weight.

    • Express the fresh weight as a percentage of the negative control and calculate the GR₅₀ (the dose required to reduce growth by 50%) through regression analysis.

Expected Mechanism of Action and Data Interpretation

Derivatives of pyridine carboxylic acids are strong candidates for auxinic herbicides.[1][6] This class of herbicides overwhelms the plant's natural auxin signaling pathways, leading to a cascade of effects that disrupt normal development.

Auxin_MoA cluster_cell Plant Cell herbicide Auxinic Herbicide (e.g., Pyridine Carboxylic Acid) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to repressor Aux/IAA Repressor Protein receptor->repressor Targets for degradation arf Auxin Response Factor (ARF) repressor->arf Inhibits genes Auxin-Responsive Genes arf->genes Activates Transcription response Uncontrolled Growth, Epinasty, Cell Death genes->response

Caption: General mechanism of action for auxinic herbicides.

Interpreting Results: Successful herbicidal activity from a derivative of this compound would likely manifest as classic auxin-like symptoms, particularly in broadleaf (dicot) species.

Hypothetical Screening Data:

Application Rate (g a.i./ha)B. napus Growth Reduction (%)S. viridis Growth Reduction (%)B. napus Visual Injury (1-9 scale*)
100098259
50091158
2507587
1254825
62.52303
0 (Control)001
Calculated GR₅₀ ~130 g/ha >1000 g/ha -

*Visual Injury Scale: 1 = no effect, 9 = complete plant death.

A dataset like the one above would indicate that the hypothetical compound is a potent herbicide for dicot species with excellent selectivity over monocot species, a highly desirable trait for use in cereal crops.

Conclusion

This compound represents a strategically valuable and versatile building block for modern agrochemical research. While its direct biological activity may be limited, its true potential is realized when it is utilized as a scaffold for the synthesis of novel active ingredients. The protocols and conceptual frameworks provided in these application notes offer a clear pathway for researchers to leverage this compound in herbicide discovery programs. By employing standard esterification or amidation chemistries followed by systematic biological screening, scientists can explore the potential of its derivatives to become next-generation solutions for effective and selective weed management.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid.
  • 1005474-88-3| Chemical Name : this compound. Pharmaffiliates. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. PubMed. [Link]

  • MX2021005341A - Compositions comprising pyridine carboxylate herbicides with acetolactate synthase (als) inhibitor herbicides.
  • 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876. PubChem. [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223. PubChem. [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. PubMed. [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Journal. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

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Topic: Scale-up Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in the pharmaceutical and agrochemical industries. Recognizing the challenges inherent in the regioselective functionalization of pyridine rings, this guide presents a robust and scalable synthetic strategy. The chosen route prioritizes commercially available starting materials, operational safety, and high process efficiency. We will detail a multi-step synthesis involving the initial construction of a substituted pyridine core, followed by a nucleophilic aromatic substitution (SNAr) for fluorination, and concluding with the hydrolysis of a nitrile to the target carboxylic acid. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, in-process controls (IPCs), and critical safety considerations pertinent to large-scale production.

Introduction and Strategic Overview

Fluorinated heterocyclic compounds are of immense importance in modern drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, substituted pyridine-2-carboxylic acids are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs).[2][3] However, their synthesis, particularly with a specific substitution pattern like that of this compound, presents significant challenges regarding regioselectivity and scalability.

This guide outlines a validated three-stage synthetic approach designed for scalability. The core strategy is to build the complexity of the molecule in a controlled, stepwise manner, which is often more reliable for large-scale synthesis than a convergent approach that may require complex purifications.

The overall synthetic workflow is as follows:

G A Stage 1: Synthesis of 5-Chloro-6-methylpyridine-2-carbonitrile B Stage 2: Fluorination via Halex Reaction (SNAr) A->B Key Intermediate C Stage 3: Nitrile Hydrolysis to Carboxylic Acid B->C Fluorinated Intermediate D Final Product: this compound C->D Final Step Retrosynthesis cluster_0 Chosen Route cluster_1 Alternative Route target This compound nitrile_hydrolysis Nitrile Hydrolysis target->nitrile_hydrolysis intermediate1 5-Fluoro-6-methylpyridine-2-carbonitrile nitrile_hydrolysis->intermediate1 halex Halex Reaction (SNAr) intermediate2 5-Chloro-6-methylpyridine-2-carbonitrile halex->intermediate2 intermediate1->halex oxidation Oxidation of Methyl Group intermediate3 5-Fluoro-2,6-lutidine

Sources

Application Note & Protocol: High-Purity Isolation of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide to the purification of 5-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in contemporary drug discovery and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This guide details three primary purification methodologies: optimized recrystallization, silica gel column chromatography, and acid-base extraction. Each protocol is presented with step-by-step instructions, the underlying chemical principles, and data-driven recommendations for solvent selection and parameter control. The content is designed for researchers, chemists, and process development scientists seeking robust and reproducible methods for obtaining high-purity this compound.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, this molecule serves as a crucial starting material for the synthesis of a wide range of pharmacologically active agents.

The purity of this starting material is paramount. Impurities, even in trace amounts, can lead to:

  • Side Reactions: Unwanted side reactions, reducing the yield and purity of the desired product.

  • Catalyst Poisoning: Deactivation of sensitive catalysts used in downstream cross-coupling or hydrogenation reactions.

  • Altered Biological Activity: Introduction of structurally similar but biologically distinct entities, confounding screening results.

  • Challenges in Final Product Purification: Complicating the isolation and purification of the final active pharmaceutical ingredient (API).

This guide provides experimentally grounded protocols to address these challenges and ensure the isolation of this compound at a purity level suitable for the most demanding applications.

Physicochemical Properties & Impurity Profile

A foundational understanding of the molecule's properties is essential for designing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₇H₆FNO₂-
Molecular Weight 155.13 g/mol -
Appearance Off-white to pale yellow solidVisual indicator of purity.
pKa ~2-3 (Carboxylic Acid), ~4-5 (Pyridine Nitrogen)Crucial for acid-base extraction. The molecule is amphoteric.
Solubility Sparingly soluble in water. Soluble in methanol, ethanol, DMSO, and ethyl acetate.Guides solvent selection for recrystallization and chromatography.

Common Impurities: The primary impurities often arise from the synthetic route, typically starting from 2,6-lutidine. These can include:

  • Unreacted Starting Material: e.g., 2,6-lutidine derivatives.

  • Over-oxidized or Incompletely Oxidized Species: Related carboxylic acids or aldehydes.

  • Isomeric Impurities: Other positional isomers formed during synthesis.

  • Residual Solvents and Reagents: From the preceding synthetic steps.

Purification Methodologies: A Comparative Overview

The choice of purification technique depends on the impurity profile, the scale of the purification, and the desired final purity.

Caption: Selection workflow for purification of this compound.

Protocol 1: Optimized Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent system at different temperatures. The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.

Best For: Removing small amounts of impurities from a relatively pure starting material (>90%). It is an excellent final polishing step.

Step-by-Step Protocol:
  • Solvent Screening:

    • Place approximately 20-30 mg of the crude material into several test tubes.

    • Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) to each tube.

    • Observe solubility at room temperature. A good solvent will show low solubility.

    • Heat the tubes that show low solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent system.

    Table 2: Recommended Solvents for Recrystallization

Solvent SystemRatio (v/v)Rationale
Ethanol/Water 1:1 to 3:1The compound is soluble in hot ethanol and less soluble in water. Water acts as an anti-solvent.
Isopropanol -Good balance of polarity to dissolve the compound when hot and allow precipitation when cold.
Ethyl Acetate -A less polar option that can be effective for removing more polar impurities.
  • Recrystallization Procedure (Example with Ethanol/Water):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Use a steam bath or a carefully controlled hot plate.

    • Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly.

Best For: Purifying complex mixtures with multiple components or when impurities have similar solubility profiles to the target compound.

Step-by-Step Protocol:
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good system provides a retention factor (Rf) of ~0.3-0.4 for the target compound and good separation from impurities.

    Table 3: Recommended Mobile Phases for Chromatography

Mobile Phase SystemRatio (v/v)ModifiersRationale
Hexanes/Ethyl Acetate 1:1 to 1:30.5-1% Acetic AcidThe carboxylic acid group can cause "tailing" on silica. Adding a small amount of acid to the mobile phase suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.
Dichloromethane/Methanol 98:2 to 95:50.5-1% Acetic AcidA more polar system for eluting the compound if it is not mobile in Hexanes/EtOAc.
  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexanes/Ethyl Acetate 1:1 with 1% acetic acid).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Pre-elute the column with the mobile phase.

    • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried silica to the top of the column. This technique generally results in better separation.

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Caption: Workflow for purification by silica gel column chromatography.

Protocol 3: Acid-Base Extraction

Principle: This liquid-liquid extraction technique exploits the amphoteric nature of this compound. By adjusting the pH of the aqueous phase, the compound can be selectively moved between an organic and an aqueous layer, leaving behind neutral or oppositely charged impurities.

Best For: Removing neutral or basic impurities. It is a highly effective and scalable initial purification step.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification:

    • Transfer the organic solution to a separatory funnel.

    • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (~1 M) sodium hydroxide (NaOH) solution. The carboxylate salt of the target compound will form and dissolve in the aqueous layer.

    • Shake the funnel vigorously, venting frequently to release any CO₂ pressure if using bicarbonate.

    • Allow the layers to separate. The deprotonated product is now in the aqueous layer.

    • Drain the organic layer, which contains neutral impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring until the pH is acidic (~pH 2-3).

    • The protonated this compound will precipitate out of the aqueous solution as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product under vacuum.

Purity Assessment

After purification, the purity of the final product should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The successful synthesis of complex molecules for research and development relies on the quality of the starting materials. The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The choice of method—recrystallization for polishing, column chromatography for complex mixtures, or acid-base extraction for removing specific impurity types—should be tailored to the specific needs of the researcher. By applying these techniques, scientists can ensure a high-purity starting material, leading to more reliable and successful downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1005474-88-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated pyridine intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant retrosynthetic approaches to this molecule. The choice of strategy often depends on the availability of starting materials and the specific challenges (e.g., regioselectivity) you wish to manage proactively.

  • Late-Stage C-H Functionalization Route: This modern approach typically starts from a substituted methylpyridine and introduces the fluorine and carboxylic acid groups via C-H activation. A common pathway involves the oxidation of one methyl group of a lutidine derivative, followed by a regioselective fluorination.

  • Pre-fluorinated Building Block Route: This classical approach begins with a pyridine ring that is already fluorinated in the desired position. Subsequent steps then build the methyl and carboxylic acid functionalities. This can offer better control over fluorine's position but may require more steps overall.

The following diagram illustrates a common synthetic workflow based on late-stage functionalization, which will be the focus of this guide.

cluster_main General Synthetic Workflow SM 2,6-Lutidine INT1 Intermediate A (e.g., 2-Methyl-6-(hydroxymethyl)pyridine) SM->INT1 Selective Oxidation INT2 Intermediate B (e.g., 6-Methylpyridine-2-carbonitrile) INT1->INT2 Functional Group Transformation INT3 Fluorinated Intermediate (5-Fluoro-6-methylpyridine-2-carbonitrile) INT2->INT3 Regioselective C-H Fluorination PRODUCT Final Product (this compound) INT3->PRODUCT Nitrile Hydrolysis

Caption: A common synthetic pathway to the target molecule.

Q2: Which step is typically the most challenging for achieving high yield?

The regioselective C-H fluorination of the pyridine ring is often the most critical and challenging step.[1][2] Pyridine rings have multiple C-H bonds, and achieving fluorination specifically at the C-5 position without side products requires careful selection of reagents and conditions.[3] The electronic properties of the existing substituents heavily influence the reaction's outcome.[3]

Q3: Why is moisture control so critical in many of the reaction steps?

Moisture sensitivity is a recurring theme, particularly in fluorination and any step involving organometallic reagents.

  • Fluorination: Many modern fluorinating reagents, such as silver(II) fluoride (AgF₂), are sensitive to moisture.[4] Water can decompose the reagent, reducing its effective concentration and leading to lower yields. It can also form hydrofluoric acid (HF), which may cause unwanted side reactions.

  • Organometallics: If your synthesis involves steps like lithiation (e.g., using n-BuLi to functionalize a methyl group), any protic solvent like water will quench the reagent instantly, halting the desired reaction.[5]

Always use anhydrous solvents and consider performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) to maximize success.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield in C-H Fluorination Step

Q: My C-H fluorination of the pyridine intermediate is resulting in low yield and a mixture of isomers. How can I improve regioselectivity and conversion?

This is a common bottleneck. Low yield here can be traced to several factors, from reagent choice to reaction setup.

Possible Cause & Solution Framework:

Possible Cause Underlying Principle (The "Why") Troubleshooting Action & Protocol
Incorrect Fluorinating Agent Different reagents have varying reactivities and selectivities. Electrophilic fluorinating agents like Selectfluor™ are common, but metal-based reagents like AgF₂ can be effective for C-H bonds adjacent to the ring nitrogen.[2][4]Action: Screen different fluorinating agents. Protocol (AgF₂ Fluorination): 1. In a glovebox, charge a dry flask with your pyridine substrate (1 equiv.) and acetonitrile (anhydrous). 2. Add AgF₂ (1.5-2.0 equiv.) portion-wise. The reaction is often exothermic.[4] 3. Stir at room temperature, monitoring by TLC or LC-MS. Reactions are typically complete within a few hours.[3] 4. Upon completion, filter through a pad of Celite® to remove silver salts.[3]
Sub-optimal Solvent The solvent must be anhydrous and non-nucleophilic to avoid reacting with the fluorinating agent or intermediates. Acetonitrile is a common choice, but others may be effective.[3]Action: Ensure your solvent is rigorously dried. Consider screening other non-nucleophilic solvents like ethyl acetate.[3]
Presence of Moisture Moisture deactivates the fluorinating agent and can lead to byproduct formation.[4]Action: Use oven-dried glassware. Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere.
Poor Regiocontrol The electronic nature of substituents on the pyridine ring directs the position of fluorination. Electron-withdrawing groups can deactivate certain positions, while directing groups can enhance reactivity at adjacent sites.[1][3]Action: Analyze the electronic effects of your substituents. If selectivity is poor, you may need to reconsider the synthetic order. For example, a benzyloxy group can strongly direct fluorination to the adjacent position.[3]
Problem Area 2: Inefficient Oxidation of the C-2 Methyl Group

Q: I am attempting to oxidize the methyl group at the C-2 position to a carboxylic acid, but I'm getting low conversion or over-oxidation of the starting material. What should I do?

Selective oxidation of an alkylpyridine is a delicate balance. Strong oxidants can degrade the pyridine ring, while mild ones may not provide sufficient conversion.

Possible Cause & Solution Framework:

Possible Cause Underlying Principle (The "Why") Troubleshooting Action & Protocol
Oxidizing Agent is Too Harsh Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can aggressively attack the electron-rich pyridine ring, leading to decomposition and low yields of the desired carboxylic acid.[6]Action: Switch to a milder or more selective oxidant. Selenium dioxide (SeO₂) is a classic choice for oxidizing methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid under milder conditions (e.g., using NaClO₂).
Reaction Temperature is Too High High temperatures can accelerate side reactions and decomposition, especially with powerful oxidants.Action: Run the reaction at a lower temperature. Protocol (Two-Step Oxidation): 1. Step 1 (SeO₂ Oxidation): Reflux the starting material (1 equiv.) with SeO₂ (1.1 equiv.) in a solvent like dioxane/water. Monitor by TLC for the formation of the intermediate aldehyde. 2. Step 2 (Pinnick Oxidation): Isolate the crude aldehyde. Dissolve it in a t-butanol/water mixture. Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂). Keep the temperature below 25°C. This selectively converts the aldehyde to the carboxylic acid.
Phase Transfer Issues If using an aqueous oxidant like KMnO₄ with an organic substrate, poor mixing between the phases can limit the reaction rate and lead to inconsistent results.Action: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the oxidant into the organic phase, improving the reaction rate and yield.
Problem Area 3: Incomplete Final Hydrolysis Step

Q: My final step is the hydrolysis of a nitrile (or ester) to the carboxylic acid, but the reaction stalls or requires harsh conditions that degrade the product. How can I improve this?

Hydrolysis is often perceived as straightforward, but fluorinated heterocycles can be stubborn. The choice between acidic or basic conditions is critical.[7][8]

Possible Cause & Solution Framework:

Possible Cause Underlying Principle (The "Why") Troubleshooting Action & Protocol
Insufficiently Strong Conditions Nitriles on electron-deficient rings can be resistant to hydrolysis. The reaction often requires elevated temperatures and a high concentration of acid or base to proceed to completion.[8]Action: Increase the temperature and/or concentration of the acid/base. Protocol (Acid Hydrolysis): 1. Suspend the nitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). 2. Heat the mixture to reflux (e.g., 100-120°C) for several hours. 3. Monitor the reaction by TLC/LC-MS. 4. Cool the reaction and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid product.
Stopping at the Amide Intermediate Under certain conditions, especially milder ones, nitrile hydrolysis can stop at the intermediate amide stage.Action: If you isolate the amide, resubject it to more forcing hydrolysis conditions (higher temperature, longer reaction time) to drive the reaction to the carboxylic acid.[8]
Product Degradation Harsh conditions (very high temperatures or prolonged reaction times) can cause decarboxylation or other degradation pathways for the final product.Action: Carefully monitor the reaction. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, try using microwave-assisted hydrolysis, which can shorten reaction times significantly.[6]

The following decision tree provides a logical workflow for troubleshooting low hydrolysis yield.

start Low Yield in Nitrile Hydrolysis Step q1 Is the amide intermediate the major product? start->q1 a1_yes Increase temperature and/or reaction time. Resubject isolated amide to hydrolysis. q1->a1_yes Yes q2 Is starting material still present? q1->q2 No a2_yes Increase concentration of acid/base. Consider using microwave irradiation. q2->a2_yes Yes a2_no Suspect product degradation. Decrease reaction temperature and monitor closely. Work up immediately upon completion. q2->a2_no No

Caption: Troubleshooting workflow for nitrile hydrolysis.

References

  • Jeon, M., Maiti, D., Kang, G., Kim, J., & Choi, I. (2025). Switchable site-selective electrochemical C-H carboxylation of pyridines and analogues. Angewandte Chemie International Edition. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sun, G.-Q., Yu, P., Zhang, W., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 67–72. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and... [Image]. Retrieved from [Link]

  • ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO₂. Retrieved from [Link]

  • AZoM. (2023, January 6). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 91, 104. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • Shea, K. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines [Image]. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Overview of the Synthetic Pathway

A common and logical synthetic route to this compound commences with the readily available starting material, 2,6-lutidine. The synthesis involves three key transformations: N-oxidation, fluorination, and oxidation of the methyl group to a carboxylic acid. Each of these steps presents a unique set of challenges and potential side reactions that can impact the yield and purity of the final product.

Synthetic_Pathway A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B N-Oxidation (e.g., m-CPBA) C 5-Fluoro-2,6-lutidine N-oxide B->C Electrophilic Fluorination (e.g., Selectfluor®) D 5-Fluoro-2,6-lutidine C->D Reduction of N-oxide (e.g., PCl3) E This compound D->E Oxidation of Methyl Group (e.g., KMnO4, SeO2) Fluorination_Isomers cluster_products Possible Products Start 2,6-Lutidine N-oxide P1 5-Fluoro-2,6-lutidine N-oxide (Desired Product) Start->P1 Electrophilic Fluorination P2 4-Fluoro-2,6-lutidine N-oxide (Side Product) Start->P2 Electrophilic Fluorination P3 3-Fluoro-2,6-lutidine N-oxide (Side Product) Start->P3 Electrophilic Fluorination Oxidation_Side_Reactions Start 5-Fluoro-2,6-lutidine Product 5-Fluoro-6-methylpyridine- 2-carboxylic acid Start->Product Controlled Oxidation Aldehyde 5-Fluoro-6-methyl- 2-picolinaldehyde (Incomplete Oxidation) Start->Aldehyde Mild Oxidation RingOpening Ring-Opened Products (Degradation) Start->RingOpening Harsh Conditions Decarboxylation 5-Fluoro-2-methylpyridine (Decarboxylation) Product->Decarboxylation Harsh Conditions Aldehyde->Product Further Oxidation Hydrolysis_Pathway Nitrile 2-Cyano-5-fluoro- 6-methylpyridine Amide 5-Fluoro-6-methyl- 2-picolinamide (Intermediate/Side Product) Nitrile->Amide Partial Hydrolysis CarboxylicAcid 5-Fluoro-6-methylpyridine- 2-carboxylic acid Amide->CarboxylicAcid Complete Hydrolysis

Technical Support Center: Purification of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Fluoro-6-methylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. We understand that obtaining this compound with the high degree of purity required for downstream applications can be challenging. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A successful purification strategy begins with a solid understanding of the molecule's properties. This compound is an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This dual nature is the cornerstone of its purification, particularly through pH-mediated extraction techniques.[1]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₆FNO₂-
Molecular Weight 155.13 g/mol [2][3]
Appearance White to off-white or reddish-yellow solid
pKa (estimated) Carboxylic Acid: ~2-3; Pyridinium ion: ~4-5The proximity of these pKa values requires precise pH control during acid-base extractions to achieve effective separation from impurities.
Solubility Profile Soluble in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH). Limited solubility in neutral and acidic aqueous solutions. Soluble in polar organic solvents like ethanol, methanol; less soluble in less polar solvents like acetonitrile and sparingly soluble in non-polar solvents like hexanes.[4]This differential solubility is exploited in both acid-base extractions and recrystallization protocols.
Thermal Stability Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[5]Prolonged heating, especially in solution, should be avoided. Use minimal heat necessary for dissolution during recrystallization.

Section 2: Troubleshooting Common Purification Issues

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low purity (<95%) after the initial work-up, with multiple spots on TLC or peaks in HPLC. What's the cause?

  • Possible Causes:

    • Incomplete Reaction: Presence of unreacted starting materials.

    • Side-Reactions: Formation of structural isomers (e.g., incorrect fluorination or oxidation position) or other byproducts. Syntheses of related fluorinated nicotinic acids are known to be contaminated by byproducts if reaction conditions are not optimal.[6]

    • Ineffective Initial Extraction: Failure to remove neutral or other acidic/basic impurities during the initial work-up.

  • Recommended Solutions:

    • Implement a pH-Controlled Acid-Base Extraction: This is the most robust method for separating your amphoteric product from neutral impurities. By carefully controlling the pH, you can selectively move your compound between aqueous and organic phases. Refer to SOP 1 for a detailed protocol. The principle relies on making the target molecule water-soluble as a salt while organic impurities are washed away, and then precipitating the pure product by adjusting the pH.[1][6]

    • Chromatography: If acid-base extraction is insufficient, typically due to impurities with similar acidic/basic properties, column chromatography on silica gel is the next step.[7][8] Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Question 2: The isolated product is yellow or brown instead of the expected white solid. How can I fix this?

  • Possible Causes:

    • Trace Metal Impurities: Catalysts or reagents from the synthesis may leave colored metal residues.

    • Degradation Products: Small amounts of decomposition products, potentially formed by overheating during reaction or solvent removal, can be highly colored.

    • Chromophoric Byproducts: Certain organic byproducts formed in minute quantities can impart significant color.

  • Recommended Solutions:

    • Activated Carbon Treatment: This is a classic and highly effective method for removing colored impurities.[9] A small amount of activated carbon is added to a solution of the crude product, which adsorbs the colored molecules. See SOP 3 for the specific procedure.

    • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor. This is particularly effective if the impurity is present in a small quantity. Refer to SOP 2 .

Question 3: My product oiled out or failed to crystallize from solution. What should I do?

  • Possible Causes:

    • Presence of Impurities: Impurities can act as "eutectic melters," depressing the melting point and preventing the formation of a stable crystal lattice.

    • Residual Solvent: Trapped solvent molecules can disrupt crystallization. Ensure the product is thoroughly dried under high vacuum.

    • Incorrect Solvent System: The solvent may be too good, preventing the compound from precipitating upon cooling. The solubility of pyridine carboxylic acids varies greatly between solvents.[4]

    • Supersaturation: The solution may be highly supersaturated and require intervention to initiate crystallization.

  • Recommended Solutions:

    • Improve Purity First: Before attempting recrystallization again, perform an acid-base extraction (SOP 1 ) to remove baseline impurities.

    • Optimize Recrystallization (SOP 2 ):

      • If the product oiled out, reheat the solution to re-dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexanes if using an alcohol), and allow it to cool slowly.

      • Try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal from a previous successful batch if available.

    • Solvent Removal: If you suspect trapped solvent, re-dissolve the oil in a low-boiling-point solvent (like dichloromethane), dry the solution over MgSO₄, filter, and carefully remove the solvent under reduced pressure, finishing with high vacuum.[7]

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating and provide a reliable foundation for your purification work.

SOP 1: Purification by pH-Controlled Acid-Base Extraction

Principle: This procedure leverages the amphoteric nature of the title compound. At high pH, the carboxylic acid is deprotonated to a water-soluble carboxylate. At low pH, the pyridine nitrogen is protonated to a water-soluble pyridinium salt. By carefully selecting a pH range, we can separate it from neutral, strictly acidic, or strictly basic impurities.

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Chloride (Brine) solution

  • Separatory funnel, beakers, pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution. The target compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine the aqueous layers. This step leaves neutral impurities in the organic layer, which should be discarded.

  • Wash the combined basic aqueous layer with ethyl acetate one more time to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with 1 M HCl while stirring, monitoring the pH. The pure product will precipitate out as the pH drops below ~4. Aim for a final pH of 2-3.[6]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product under high vacuum to a constant weight.

SOP 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

Principle: This method relies on the difference in solubility of the compound in a solvent system at elevated and room temperatures. An ideal solvent dissolves the compound completely when hot but very little when cold.[10] A mixed-solvent system like ethanol/water provides fine control over polarity to achieve this.

Materials:

  • Purified product from SOP 1

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask, condenser, hot plate

Procedure:

  • Place the solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

SOP 3: Activated Carbon Treatment for Decolorization

Principle: Activated carbon has a high surface area and can adsorb large, flat, chromophoric molecules, effectively removing them from solution.[9]

Procedure:

  • Dissolve the colored product in a suitable solvent (e.g., ethanol from SOP 2) in an Erlenmeyer flask.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight).

  • Gently heat and stir the mixture for 10-15 minutes. Caution: Do not boil, as this can cause bumping.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as described in SOP 2 .

Section 4: Analytical Workflow for Purity Assessment

Confirming the purity of your final product is a critical final step. A multi-technique approach is recommended for a comprehensive evaluation.[11]

// Edges start -> hplc [label="Quantitative Check"]; hplc -> nmr [label="Area % > 98%?"]; nmr -> ms [label="Structure Correct?"]; ms -> mp [label="Correct Mass?"]; mp -> purity_pass [label="Sharp MP?"];

hplc -> purity_fail [label="Area % < 98%", color="#EA4335", fontcolor="#EA4335"]; nmr -> purity_fail [label="Impurity Signals?", color="#EA4335", fontcolor="#EA4335"]; ms -> purity_fail [label="Wrong Mass?", color="#EA4335", fontcolor="#EA4335"];

purity_fail -> repurify; } enddot Caption: Workflow for Purity Assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. It will reveal the presence of any non-volatile impurities. A purity of >98% by peak area is a common target.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. ¹H NMR confirms the proton environment, ¹⁹F NMR confirms the single fluorine, and ¹³C NMR confirms the carbon backbone. Purity can also be estimated by comparing the integration of product signals to impurity signals.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule, look for the [M-H]⁻ ion at m/z 154.1 in negative ion mode or the [M+H]⁺ ion at m/z 156.1 in positive ion mode.[11]

  • Melting Point: A sharp, well-defined melting point is a good indicator of high purity.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the most common impurity I should look out for? A: Besides starting materials, the most likely impurities are positional isomers formed during synthesis. For example, if the synthesis involves aromatic substitution, isomers with fluorine at a different position could form. If it involves oxidation of a precursor, the corresponding aldehyde or alcohol could be present. Careful analysis of NMR and HPLC data is crucial to identify these.

Q: How does the fluorine atom affect the purification strategy? A: The strongly electron-withdrawing fluorine atom makes the carboxylic acid slightly more acidic and the pyridine nitrogen less basic compared to the non-fluorinated analogue. This can slightly shift the optimal pH ranges for extraction but does not fundamentally change the strategy. It also provides a unique handle for purity analysis via ¹⁹F NMR.

Q: Can I heat the compound to dry it? A: It is not recommended to heat the compound excessively. Pyridine carboxylic acids can decarboxylate (lose CO₂) at high temperatures.[5] For drying, a vacuum oven at a moderate temperature (40-50 °C) is acceptable, but drying under high vacuum at room temperature is safest.

Q: Which is better for this compound: recrystallization or chromatography? A: Start with acid-base extraction, as it is a scalable and highly effective bulk purification method. Follow this with recrystallization to achieve high crystallographic purity. Reserve chromatography for situations where these methods fail to remove a persistent impurity with similar physical properties.

References

  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available from: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Available from: [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available from: [Link]

  • Molecules. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Canadian Journal of Chemistry. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Molecules. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • Pharmaffiliates. 1005474-88-3| Chemical Name : this compound. Available from: [Link]

  • PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. Available from: [Link]

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. Available from: [Link]

  • Molecules. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

Sources

Technical Support Center: Optimizing Synthetic Parameters for 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction parameters, troubleshoot issues, and ensure a robust and reproducible synthesis.

Section 1: Synthesis Strategy and Core Principles

The synthesis of fluorinated pyridine carboxylic acids is a critical task in drug discovery, as these scaffolds are present in numerous bioactive molecules.[1] The target molecule, this compound, can be approached through several synthetic routes. A common and reliable method involves the hydrolysis of a nitrile precursor, 5-fluoro-6-methylpyridine-2-carbonitrile. This guide will focus on the optimization of this final hydrolysis step, which is often a critical point for yield and purity.

Q1: What is the most common synthetic route to this compound and what are the key considerations?

A common and effective strategy is the hydrolysis of 5-fluoro-6-methylpyridine-2-carbonitrile. This precursor can be synthesized from commercially available starting materials. The final hydrolysis step, while conceptually simple, requires careful control of parameters to avoid side reactions and ensure high purity of the final product.

The overall workflow can be visualized as follows:

G start_end start_end process process decision decision output output A Start: Precursor (5-fluoro-6-methylpyridine-2-carbonitrile) B Hydrolysis Reaction (Acid or Base Catalyzed) A->B Reagents C Reaction Monitoring (TLC/HPLC/LC-MS) B->C Timepoints D Reaction Complete? C->D D->B No E Work-up & pH Adjustment D->E Yes F Crude Product Isolation (Extraction/Filtration) E->F G Purification (Recrystallization/Chromatography) F->G H Final Product Analysis (NMR, MS, Purity) G->H I End: Pure Product H->I

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Common Synthesis Issues

This section provides direct answers to specific problems you might encounter during the hydrolysis of 5-fluoro-6-methylpyridine-2-carbonitrile.

Q2: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yield is a frequent issue that can stem from several factors. Systematically investigating the cause is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction: The hydrolysis of the nitrile group can be sluggish.

    • Solution: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time) and extend the reaction time. Monitor progress by TLC or HPLC to determine the optimal duration. Using a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., 6M NaOH) can also accelerate the reaction.

  • Product Degradation: The pyridine ring, especially with its functional groups, can be sensitive to harsh conditions.

    • Solution: If you suspect degradation (indicated by the formation of dark tars or multiple unidentifiable spots on TLC), reduce the reaction temperature. A slower reaction at a lower temperature is often preferable to a fast but destructive one.

  • Side Reactions: The presence of water and strong base can sometimes lead to nucleophilic aromatic substitution of the fluorine atom, although this is less common at the 5-position. Another possibility is decarboxylation under excessive heat and harsh pH.

    • Solution: Maintain a carefully controlled temperature. After the reaction is complete, neutralize the mixture promptly but carefully at a low temperature (e.g., in an ice bath) to prevent side reactions during work-up.

  • Poor Isolation: The product is an amino acid derivative and may have significant solubility in the aqueous phase, especially if the pH is not optimal for precipitation.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility and maximize precipitation. The exact pH should be determined empirically but is typically in the acidic range (pH 2-4). Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) if the product does not precipitate cleanly.

G start_node Low Yield Observed check_node check_node action_node action_node result_node result_node start start check_completion Reaction Incomplete? (Check TLC/HPLC) start->check_completion Analyze Reaction action_increase_time Increase Time/Temp Use Stronger Acid/Base check_completion->action_increase_time Yes check_purity Impurity Formation? (Check TLC/LC-MS) check_completion->check_purity No result_improved_conv Improved Conversion action_increase_time->result_improved_conv Monitor action_lower_temp Reduce Temperature Use Milder Conditions check_purity->action_lower_temp Yes (Degradation) check_workup Loss During Work-up? (Analyze Aqueous Layer) check_purity->check_workup No result_cleaner_profile Cleaner Reaction Profile action_lower_temp->result_cleaner_profile Monitor action_optimize_ph Optimize pH for Precipitation Increase Extractions check_workup->action_optimize_ph Yes result_higher_recovery Higher Isolated Yield action_optimize_ph->result_higher_recovery Quantify

Caption: Troubleshooting decision tree for low reaction yield.

Q3: I am seeing a significant impurity in my crude product. How can I identify and eliminate it?

The most common impurity is the corresponding amide (5-fluoro-6-methylpyridine-2-carboxamide) from incomplete hydrolysis.

  • Identification: This intermediate will have a different retention time in HPLC and a distinct spot on a TLC plate. Its mass will also be detectable by LC-MS (M+H⁺ = 155.06, compared to 156.04 for the carboxylic acid).

  • Elimination: The presence of the amide is a clear indicator of incomplete hydrolysis. To drive the reaction to completion, you can either increase the reaction time or use more forcing conditions as described in Q2. For purification, if the amide is present in small amounts, it can often be removed during the recrystallization of the final carboxylic acid product. A pH-based extraction can also be effective; the carboxylic acid will be soluble in a basic aqueous solution (e.g., dilute NaHCO₃), while the less acidic amide will remain in the organic phase.

Section 3: Optimizing Key Reaction Parameters

Fine-tuning your reaction conditions is essential for achieving high yield and purity.

Q4: What are the optimal conditions for the hydrolysis of 5-fluoro-6-methylpyridine-2-carbonitrile?

There is no single "perfect" set of conditions, as the ideal parameters depend on scale and available equipment. However, a well-balanced starting point for both acid and base-catalyzed hydrolysis is provided below.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Expert Insights
Reagent 6M - 12M Sulfuric Acid (H₂SO₄)3M - 6M Sodium Hydroxide (NaOH)Sulfuric acid is effective for hydrolyzing nitriles. Sodium hydroxide is a common and cost-effective choice for base hydrolysis. Lithium hydroxide can also be used and is sometimes preferred for cleaner reactions.[2]
Solvent Water or Aqueous Co-solvent (e.g., Dioxane)Water or Aqueous Co-solvent (e.g., Ethanol)A co-solvent can be necessary if the starting nitrile has poor solubility in the aqueous medium.
Temperature 80 - 110 °C (Reflux)80 - 100 °C (Reflux)The reaction requires heating to proceed at a reasonable rate. Start at the lower end of the range and increase if the reaction is too slow.
Reaction Time 4 - 24 hours2 - 12 hoursBase-catalyzed hydrolysis is often faster. Monitor the reaction's completion to avoid unnecessary heating that could lead to degradation.
Work-up Cool, dilute with water, and neutralize with a base (e.g., NaOH) to pH ~3.Cool and acidify with a strong acid (e.g., HCl) to pH ~3.Careful pH adjustment is critical for precipitating the product. Perform this step in an ice bath to control exotherms.

Section 4: Experimental Protocol and Analysis

This section provides a detailed, step-by-step methodology for the hydrolysis reaction.

Protocol: Base-Catalyzed Hydrolysis of 5-fluoro-6-methylpyridine-2-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-6-methylpyridine-2-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 3M aqueous solution of Sodium Hydroxide (NaOH) (approx. 10 volumes).

  • Heating: Heat the mixture to 90-100 °C and maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress every 1-2 hours using HPLC or TLC (A typical mobile phase for TLC could be 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylic acid indicates progress.

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the flask to 0-5 °C in an ice bath.

  • Acidification: Slowly add a 6M HCl solution dropwise with vigorous stirring. Monitor the pH. A white precipitate should begin to form. Continue adding acid until the pH of the solution is between 2 and 3.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess purity using HPLC.

Section 5: Frequently Asked Questions (FAQs)

  • Q5: Can I use a different acid or base for the hydrolysis?

    • A: Yes. Hydrochloric acid (HCl) can be used for acid hydrolysis, though it is more volatile than sulfuric acid. For base hydrolysis, potassium hydroxide (KOH) or lithium hydroxide (LiOH) are excellent alternatives to NaOH.[2] The choice may depend on cost, ease of handling, and downstream processing considerations.

  • Q6: My final product is off-white or slightly colored. What is the cause and how can I decolorize it?

    • A: Minor color is often due to trace impurities formed during the reaction at elevated temperatures. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) is the most effective method for purification and decolorization. A charcoal treatment during recrystallization can also be employed to remove colored impurities.

  • Q7: How should I store the final product?

    • A: this compound is a stable crystalline solid. It should be stored in a well-sealed container at ambient temperature, protected from light and moisture.

References

Technical Support Center: 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methylpyridine-2-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, purification, and use. Our aim is to equip you with the scientific understanding to anticipate and resolve potential issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and how does this influence its impurity profile?

A1: While multiple synthetic strategies exist for fluorinated pyridine carboxylic acids, a common and economically viable route involves a multi-step process beginning with a readily available starting material like 2,6-lutidine. A plausible pathway is outlined below. Understanding this synthesis is crucial as the majority of potential impurities are process-related, originating from starting materials, intermediates, or side-reactions.

Synthesis_Pathway A 2,6-Lutidine B 6-Methylpyridine-2-carboxylic Acid A->B Oxidation (e.g., KMnO4) C 5-Amino-6-methylpyridine-2-carboxylic Acid B->C Nitration followed by Reduction D This compound C->D Balz-Schiemann Reaction

Figure 1: Plausible synthetic route for this compound.

Q2: What are the most common impurities I should be aware of when using commercially available this compound?

A2: The common impurities can be categorized based on their origin in the synthetic process. Below is a table summarizing the most likely contaminants.

Impurity CategorySpecific ImpuritiesOrigin
Starting Materials & Intermediates 2,6-Lutidine, 6-Methylpyridine-2-carboxylic Acid, 5-Amino-6-methylpyridine-2-carboxylic AcidIncomplete reaction or carry-over
Positional Isomers 3-Fluoro-6-methylpyridine-2-carboxylic acid, 4-Fluoro-6-methylpyridine-2-carboxylic acidLack of regioselectivity during fluorination
By-products from Oxidation Pyridine-2,6-dicarboxylic acidOver-oxidation of the starting material
By-products from Fluorination 5-Hydroxy-6-methylpyridine-2-carboxylic acid, Unidentified tarry materialsIncomplete diazotization or side reactions during the Balz-Schiemann reaction[1]
Residual Solvents Toluene, Dichloromethane, Diethyl etherSolvents used in synthesis and purification
Inorganic Salts Sodium salts, Boron trifluoride adductsRemnants from reagents and work-up procedures

Q3: My reaction yield is consistently low when using this compound. Could impurities be the cause?

A3: Absolutely. The presence of certain impurities can significantly impact your reaction. For instance, unreacted starting materials or non-fluorinated intermediates will lead to the formation of undesired side products, thereby reducing the yield of your target molecule. Moreover, residual inorganic salts can interfere with catalysts or reagents, and residual solvents can alter reaction conditions. It is highly recommended to assess the purity of your starting material before use.

Q4: I am observing unexpected peaks in the NMR spectrum of my product synthesized from this compound. How can I identify the source of these unknown signals?

A4: Unexpected NMR peaks often arise from impurities in the starting material. We recommend running a comprehensive NMR analysis (¹H, ¹³C, and ¹⁹F) on your batch of this compound. Comparing the obtained spectra with a reference spectrum and the predicted spectra of potential impurities (see Troubleshooting Guide) can help in their identification. ¹⁹F NMR is particularly useful for identifying fluorinated isomers.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered when working with this compound.

Figure 2: General troubleshooting workflow.
Issue 1: Presence of Unreacted Starting Materials and Intermediates

  • Symptoms:

    • Lower than expected molecular weight of the final product.

    • Characteristic peaks of 2,6-lutidine, 6-methylpyridine-2-carboxylic acid, or 5-amino-6-methylpyridine-2-carboxylic acid in ¹H NMR.

  • Root Cause Analysis:

    • Incomplete oxidation, nitration/reduction, or fluorination steps during the synthesis of the starting material.

    • Inefficient purification of the final product.

  • Corrective and Preventive Actions (CAPA):

    • Analytical Verification: Perform HPLC analysis to quantify the levels of these impurities. Use ¹H NMR to confirm their presence.

    • Purification: If levels are significant, recrystallization of the this compound from a suitable solvent system (e.g., ethanol/water) can be effective. For higher purity requirements, column chromatography may be necessary.

Issue 2: Isomeric Impurities
  • Symptoms:

    • Broadened or multiple signals in the aromatic region of the ¹H NMR spectrum.

    • Multiple signals in the ¹⁹F NMR spectrum.

    • Difficulty in purifying the final product due to similar physical properties of the isomers.

  • Root Cause Analysis:

    • The Balz-Schiemann reaction, while generally regioselective, can sometimes lead to the formation of minor amounts of other fluoro-isomers.[3] The directing effect of the carboxylic acid and methyl groups influences the position of fluorination.

  • CAPA:

    • Analytical Verification: ¹⁹F NMR is the most definitive technique to identify and quantify fluorinated isomers.[4] HPLC methods with high resolving power can also be developed to separate these isomers.[5][6]

    • Purification: Separation of positional isomers is often challenging. Preparative HPLC may be required for obtaining isomerically pure material.

Issue 3: Over-oxidation By-product
  • Symptoms:

    • Presence of a compound with a higher molecular weight and two carboxylic acid functionalities, identifiable by mass spectrometry and NMR.

    • A peak corresponding to Pyridine-2,6-dicarboxylic acid in the HPLC chromatogram.

  • Root Cause Analysis:

    • Harsh oxidation conditions (e.g., high temperature, excessive oxidant) during the conversion of 2,6-lutidine can lead to the oxidation of both methyl groups.[7]

  • CAPA:

    • Analytical Verification: HPLC and LC-MS are effective for detecting this impurity.

    • Purification: The difference in polarity and acidity between the mono- and di-carboxylic acids allows for relatively straightforward separation by adjusting the pH during aqueous extraction or by column chromatography.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation and detection of this compound and its potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: NMR Analysis for Structural Confirmation and Impurity Identification
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher recommended).

  • ¹H NMR:

    • Solvent: DMSO-d₆

    • Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

    • Expected Signals for the Main Compound: Aromatic protons in the range of 7.5-8.5 ppm, a methyl singlet around 2.5 ppm, and a broad carboxylic acid proton signal >13 ppm.

  • ¹⁹F NMR:

    • Solvent: DMSO-d₆

    • Procedure: Use the same sample as for ¹H NMR.

    • Expected Signals: A single resonance for the fluorine atom. The chemical shift will be dependent on the instrument's reference. The presence of multiple signals suggests isomeric impurities.[2]

References

Technical Support Center: 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-6-methylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights into its potential degradation pathways, strategies for stability assessment, and answers to frequently asked questions.

Introduction to this compound

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence its metabolic stability and physicochemical properties. Understanding its potential degradation is crucial for the development of robust formulations and for interpreting biological data. While direct degradation studies on this specific molecule are not extensively published, we can infer potential pathways based on the degradation of related compounds such as pyridine carboxylic acids, fluorinated heterocycles, and other carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, this compound is potentially susceptible to photodegradation, thermal decomposition, and metabolic degradation. The pyridine ring, carboxylic acid group, and the C-F bond are all potential sites for chemical or enzymatic reactions.

Q2: How does the fluorine substituent affect the stability of the molecule?

A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, potentially making it more resistant to oxidative metabolism at the site of fluorination. However, the C-F bond itself can be a target for specific enzymes. In drug discovery, fluorination is often employed to block metabolic hotspots and improve metabolic stability.[1]

Q3: What are the expected products of photodegradation?

A3: Photodegradation of pyridine carboxylic acid derivatives can lead to fragmentation of the molecule.[2] For this compound, potential photodegradation products could arise from decarboxylation, dehalogenation, or cleavage of the pyridine ring. The specific products will depend on the solvent, wavelength of light, and presence of photosensitizers.

Q4: Is the compound likely to be stable at elevated temperatures?

A4: Thermal decomposition of carboxylic acids can occur via decarboxylation.[3][4] The stability of the pyridine ring itself is generally high, but the carboxylic acid group is the most likely site of thermal degradation. Studies on related pyridine N-oxides have shown decomposition at temperatures between 190°C and 220°C.[5]

Q5: What metabolic pathways might be involved in the degradation of this compound in a biological system?

A5: The metabolism of fluorinated heterocycles like 5-Fluorouracil (5-FU) is well-documented and proceeds via reduction of the pyrimidine ring by dihydropyrimidine dehydrogenase (DPD).[6][7] A similar enzymatic reduction could be a potential metabolic pathway for the pyridine ring of this compound. Additionally, oxidation of the methyl group to a primary alcohol, followed by further oxidation to an aldehyde and then a carboxylic acid, is a common metabolic pathway for methylpyridines.[8] Microbial degradation of the pyridine ring via ring cleavage is also a possibility.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound during storage in solution PhotodegradationStore solutions in amber vials or protect from light. Conduct a forced degradation study under light to confirm photosensitivity.
Inconsistent results in cell-based assays Metabolic degradation of the compound by cellular enzymes.Co-incubate with known inhibitors of metabolic enzymes (e.g., P450 inhibitors) to see if stability improves. Perform a time-course experiment to measure compound concentration over time.
Appearance of unknown peaks in HPLC analysis after sample heating Thermal degradationAvoid excessive heating during sample preparation. If heating is necessary, perform a controlled heating experiment to identify degradation products.
Poor recovery from biological matrices Binding to proteins or enzymatic degradation during sample processing.Use protein precipitation with a solvent like acetonitrile. Keep samples on ice and process them quickly. Consider using protease inhibitors.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To assess the photosensitivity of this compound.

Materials:

  • This compound

  • Solvents (e.g., methanol, acetonitrile, water, phosphate buffer pH 7.4)

  • Photostability chamber with controlled light source (UV and visible light)

  • Amber and clear glass vials

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the desired test solvents in both clear and amber vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber.

  • Expose the samples to a defined light intensity for a set duration (e.g., 24 hours).

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each vial.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Compare the results from the clear vials to the amber vials to determine the extent of photodegradation.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the susceptibility of the compound to phase I metabolic enzymes.

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control substrate (e.g., testosterone)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on known chemical and biological transformations of similar molecules.

G cluster_photodegradation Photodegradation parent_photo 5-Fluoro-6-methylpyridine- 2-carboxylic acid decarboxylated Decarboxylation Product (5-Fluoro-2-methylpyridine) parent_photo->decarboxylated ring_cleavage_photo Ring Cleavage Products parent_photo->ring_cleavage_photo G cluster_thermal Thermal Degradation parent_thermal 5-Fluoro-6-methylpyridine- 2-carboxylic acid decarboxylated_thermal Decarboxylation Product (5-Fluoro-2-methylpyridine) parent_thermal->decarboxylated_thermal Δ

Caption: Potential Thermal Degradation Pathway.

G cluster_metabolism Metabolic Degradation parent_metabolic 5-Fluoro-6-methylpyridine- 2-carboxylic acid methyl_oxidation Methyl Oxidation Product (5-Fluoro-6-(hydroxymethyl)pyridine- 2-carboxylic acid) parent_metabolic->methyl_oxidation CYP450 ring_reduction Ring Reduction Product parent_metabolic->ring_reduction Reductases ring_cleavage_metabolic Ring Cleavage Products parent_metabolic->ring_cleavage_metabolic Microbial Enzymes

Caption: Potential Metabolic Degradation Pathways.

References

  • Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media | Request PDF - ResearchGate. Available at: [Link]

  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed. Available at: [Link]

  • [Photodegradation of perfluorinated carboxylic acids by 185 nm VUV light] - PubMed. Available at: [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - MDPI. Available at: [Link]

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... - ResearchGate. Available at: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available at: [Link]

  • Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines | PLOS One. Available at: [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. Available at: [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. Available at: [Link]

Sources

troubleshooting failed reactions involving 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-methylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this compound. The following information is curated to address specific challenges you may encounter during your synthetic work.

Section 1: Understanding the Reactivity of this compound

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that influence its reactivity. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 5-position and the carboxylic acid group at the 2-position are both electron-withdrawing, which further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution, particularly at positions ortho and para to the activating groups. The methyl group at the 6-position has a mild electron-donating effect.

The primary reactive handle is the carboxylic acid group, which will be the focus of most of the troubleshooting advice below, particularly for amide bond formation.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common and vital reactions in medicinal chemistry and drug development.[1] However, coupling this compound with amines can sometimes be challenging.

FAQ 1: My amide coupling reaction is showing low to no yield. What are the likely causes and how can I resolve this?

Low or no yield in an amide coupling reaction can be attributed to several factors, ranging from reagent choice to reaction conditions.

Potential Cause 1: Inadequate Activation of the Carboxylic Acid

The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1]

  • Troubleshooting Protocol:

    • Choice of Coupling Reagent: If you are using a carbodiimide like DCC or EDC, consider switching to a more potent activating agent. Urnium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP or PyAOP are often more effective, especially for sterically hindered or electronically deactivated substrates.[2] Additives such as HOBt or HOAt can further enhance the reaction rate and suppress side reactions.

    • Activation Time: Allow sufficient time for the formation of the active ester before adding the amine. A common procedure is to pre-activate the carboxylic acid with the coupling reagent and a base for 15-30 minutes before introducing the amine.[3][4]

Potential Cause 2: Inappropriate Base

The choice of base is critical. It serves to deprotonate the carboxylic acid and neutralize any acidic byproducts.

  • Troubleshooting Protocol:

    • Use a Non-Nucleophilic Base: A common mistake is using a nucleophilic base like pyridine, which can compete with the desired amine in reacting with the activated carboxylic acid.[4] Instead, use a non-nucleophilic tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Stoichiometry of the Base: Ensure you are using an adequate amount of base. Typically, 2-3 equivalents are used to ensure complete deprotonation and neutralization.

Potential Cause 3: Solvent Effects

The solvent can significantly influence the solubility of reagents and the reaction rate.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your solvent is anhydrous. Water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and reduced yield.[4] Using freshly opened anhydrous solvents or drying the solvent over molecular sieves is recommended.

    • Solvent Polarity: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions. If solubility is an issue in DCM, switching to DMF may improve the outcome.[4]

Potential Cause 4: Steric Hindrance

The methyl group at the 6-position, adjacent to the carboxylic acid, can create steric hindrance, making it difficult for the amine to approach the activated carbonyl group.

  • Troubleshooting Protocol:

    • Elevated Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious as excessive heat can lead to decomposition or side reactions.

    • Alternative Coupling Methods: For highly hindered substrates, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a more robust method.[5][6] The resulting acid chloride is highly reactive and will readily form the amide upon addition of the amine.

Below is a DOT script visualizing the general troubleshooting workflow for a failed amide coupling reaction.

Amide Coupling Troubleshooting start Low/No Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_base Evaluate Base check_activation->check_base Adequate solution_coupling_reagent Use Stronger Coupling Reagent (HATU, PyBOP) check_activation->solution_coupling_reagent Inadequate? check_solvent Assess Solvent & Conditions check_base->check_solvent Appropriate solution_base Switch to Non-Nucleophilic Base (DIPEA, TEA) check_base->solution_base Inappropriate? check_sterics Consider Steric Hindrance check_solvent->check_sterics Optimal solution_solvent Ensure Anhydrous Solvent (DMF, DCM) check_solvent->solution_solvent Issues? solution_sterics Convert to Acid Chloride (SOCl2) check_sterics->solution_sterics Hindered? end_node Successful Amide Formation solution_coupling_reagent->end_node solution_base->end_node solution_solvent->end_node solution_sterics->end_node

Caption: Troubleshooting workflow for failed amide coupling.

FAQ 2: I am observing significant amounts of a byproduct that appears to be the decarboxylated starting material. Why is this happening and how can I prevent it?

The decarboxylation of pyridine-2-carboxylic acids can occur, particularly under harsh reaction conditions.

Potential Cause: Thermal Instability

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating.[7][8][9] The rate of decarboxylation is influenced by the electronic nature of the substituents on the pyridine ring.[8]

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: Avoid high reaction temperatures. If you are heating the reaction, try running it at room temperature or even at 0 °C for a longer period.

    • Efficient Activation: Use a highly efficient coupling reagent at lower temperatures to facilitate rapid amide bond formation, which will outcompete the decarboxylation pathway.

    • pH Control: The stability of pyridinecarboxylic acids can be pH-dependent.[10] Maintaining a neutral to slightly basic pH during the reaction can help minimize decarboxylation.

Below is a table summarizing recommended coupling reagents for this compound.

Coupling ReagentAdditive (optional)BaseCommon SolventKey Advantages
HATUHOBt or HOAtDIPEA, TEADMF, DCMHigh efficiency, fast reaction times, low racemization.[2]
PyBOPDIPEA, TEADMF, DCMEffective for sterically hindered substrates.
EDC·HClHOBtDIPEA, TEADCM, DMFEconomical, water-soluble byproduct.
SOCl₂Pyridine (as catalyst and base)DCM, TolueneForms highly reactive acid chloride, good for difficult couplings.[5]

Section 3: Purification Challenges

FAQ 3: I am having difficulty purifying my final amide product. What strategies can I employ?

Purification of pyridine-containing compounds can sometimes be challenging due to their basicity and potential for metal chelation.

Purification Strategy 1: Aqueous Workup

  • Protocol:

    • After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purification Strategy 2: Column Chromatography

  • Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. If the product is highly polar, adding a small amount of methanol to the mobile phase may be necessary.

    • Tailing Reduction: The basic nitrogen of the pyridine ring can cause tailing on silica gel. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to obtain sharper peaks and better separation.

Section 4: General Stability and Handling

FAQ 4: Are there any specific storage or handling precautions for this compound?
  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Handling: As with all chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[11][12]

This technical support guide is intended to provide a starting point for troubleshooting common issues encountered when working with this compound. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate combination.

References

Technical Support Center: Catalyst Selection for 5-Fluoro-6-methylpyridine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid and related fluorinated pyridine scaffolds. The unique electronic properties of the pyridine ring, compounded by the presence of a fluorine substituent, present distinct catalytic challenges. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are foundational to designing a successful synthesis.

Q1: What are the primary catalytic challenges when synthesizing functionalized pyridine carboxylic acids?

A1: The principal difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center of the catalyst (most commonly palladium), forming stable, inactive complexes. This process, often called catalyst poisoning or inhibition, can halt the catalytic cycle entirely.[1][2] A second major challenge is achieving high regioselectivity, especially when multiple C-H bonds are available for activation. The electronic influence of both the ring nitrogen and other substituents (like fluorine) must be carefully managed.

Q2: What class of catalysts is most effective for the synthesis of pyridine carboxylic acids via C-H activation or cross-coupling?

A2: Palladium-based catalysts are the most extensively studied and versatile for this class of transformation.[3] However, the choice of the supporting ligand is more critical than the palladium source itself. Sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or specific N-heterocyclic carbenes (NHCs) are generally required.[1] These ligands accelerate the desired catalytic steps (like reductive elimination) while sterically discouraging the inhibitory coordination of the pyridine nitrogen to the palladium center.

Q3: How does the fluorine substituent at the 5-position influence catalyst selection and reaction conditions?

A3: The fluorine atom exerts a strong electron-withdrawing effect, which can influence the reactivity of the C-H bonds on the pyridine ring. This can make certain C-H bonds more or less susceptible to activation, impacting regioselectivity. Furthermore, while modern C-H activation methods are preferred, classical methods like nucleophilic aromatic substitution (SNAr) are also used for building fluorinated pyridines.[4] In the context of a catalytic reaction, the fluorine is generally stable, but harsh conditions or poor ligand choice could potentially lead to side reactions like hydrodefluorination. The primary consideration remains overcoming the pyridine nitrogen's inhibitory effect.

Q4: My synthesis involves the oxidation of a methyl group to a carboxylic acid. What catalysts are suitable for this specific transformation on a fluoropyridine ring?

A4: For the selective oxidation of a methyl group at the 2-position of a pyridine ring to a carboxylic acid, strong oxidants are typically required. A common and effective catalytic system involves using an oxidant like potassium dichromate in an acidic medium, with a catalyst such as sodium tungstate (Na₂WO₄·2H₂O).[5] This method is robust and can be applied to electron-deficient rings like fluoropyridines. The catalyst facilitates the transfer of oxygen from the oxidant to the methyl group.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a direct, problem-and-solution framework for issues encountered during synthesis, focusing on a palladium-catalyzed approach (e.g., C-H carboxylation).

Issue 1: Low or No Product Conversion

Q: My reaction has started but stalled after a few hours, or it failed to start at all. What is the likely cause?

A: Catalyst Deactivation is the most probable cause. The pyridine substrate itself is a known catalyst inhibitor.[1]

  • Diagnosis & Solution 1: Catalyst Poisoning by Pyridine Nitrogen. The lone pair on the pyridine nitrogen binds to the active Pd(0) center, creating a stable, off-cycle complex that cannot participate in the reaction.

    • Action: Switch to a sterically bulkier, electron-rich phosphine ligand such as XPhos , SPhos , or P(t-Bu)₃ .[1] The large size of these ligands creates a protective "pocket" around the palladium atom, making it difficult for the pyridine ring to bind directly.

    • Action: Use a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).[6] These ensure the clean and efficient generation of the active Pd(0) species, minimizing side reactions that can occur during the in-situ reduction of Pd(II) salts.[7][8]

    • Action: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5-3 mol%) can sometimes provide enough active catalyst to overcome partial deactivation and drive the reaction to completion.[1]

  • Diagnosis & Solution 2: Inefficient Catalyst Generation. If you are using a simple Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) species may be inefficient or incomplete, especially with complex substrates.

    • Action: Implement a pre-activation step. Before adding your main substrates, heat the Pd(II) source and the phosphine ligand in the solvent for a short period to ensure the formation of the Pd(0) complex.[6]

Issue 2: Significant Side Product Formation

Q: My mass spectrometry and NMR data show significant impurities alongside my desired product. How can I improve selectivity?

A: Side reactions often compete with the main catalytic cycle, a problem that is highly dependent on the choice of ligand, base, and temperature.

  • Diagnosis & Solution 1: Homocoupling of Starting Material. This occurs when two molecules of your starting material couple together.

    • Action: This is often an issue when using Pd(II) pre-catalysts that are slow to reduce. Switching to a Pd(0) source (e.g., Pd₂(dba)₃) or a rapidly activating pre-catalyst can minimize this.[1] Ensure the base is not overly strong for the chosen substrate/catalyst system.

  • Diagnosis & Solution 2: Protodecarboxylation or Other Degradation. The desired carboxylic acid product may be unstable under the reaction conditions, losing CO₂.

    • Action: Lower the reaction temperature. While this may slow the reaction rate, it can significantly improve the stability of the final product.

    • Action: Screen different bases. A weaker base might be sufficient for the catalytic cycle but less harsh on the product.

    • Action: Ensure the workup procedure is not overly acidic or performed at high temperatures, which can promote decarboxylation.[9]

Issue 3: Catalyst Decomposition (Palladium Black)

Q: I observe a black precipitate forming in my reaction flask. What is it and how can I prevent it?

A: The formation of a black solid is almost always indicative of palladium black, which is agglomerated, inactive Pd(0) metal. [1]

  • Diagnosis & Solution: Slow Catalysis. If the catalytic cycle is sluggish (often due to partial inhibition by the pyridine), the active Pd(0) species has a longer lifetime in solution, increasing the probability that individual atoms will collide and aggregate into inactive palladium black.[1]

    • Action: Implement the strategies mentioned in Issue 1 to accelerate the catalytic cycle. A faster turnover rate means the catalyst spends less time in a vulnerable, uncomplexed state. Using a higher ligand-to-palladium ratio (e.g., 2:1 for monodentate ligands) can also help stabilize the active species.[6]

Part 3: Key Experimental Protocols & Data

Protocol 1: Model Pd-Catalyzed C-H Carboxylation

This is a representative protocol for the carboxylation of a C-H bond on a fluorinated pyridine ring. Reagents and conditions must be optimized for the specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 5-fluoro-6-methylpyridine substrate (1.0 mmol), the carboxylating agent (e.g., a chloroformate or CO₂ source), and a suitable base (e.g., K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. The carboxylic acid product may require an acidic workup to ensure it is in its protonated form for extraction.

Data Summary: Recommended Catalyst Systems
Catalyst System ComponentRecommendationRationale
Palladium Source Buchwald G3/G4 Pre-catalystsEnsures clean, rapid generation of active Pd(0); minimizes homocoupling.[1][6]
Ligand XPhos, SPhos (Biarylphosphines)Bulky, electron-rich. Prevents pyridine coordination and accelerates reductive elimination.[1]
Base K₂CO₃, Cs₂CO₃Moderately strong, generally compatible with a wide range of functional groups.
Solvent Dioxane, Toluene, CPMEAprotic, high-boiling point solvents are typically required for C-H activation.

Part 4: Visualization of Key Processes

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in the synthesis.

G Start Reaction Issue Detected NoConversion Low / No Conversion Start->NoConversion SideProducts Side Products Observed Start->SideProducts PdBlack Palladium Black Forms Start->PdBlack Poisoning Cause: Catalyst Poisoning? NoConversion->Poisoning Homocoupling Cause: Homocoupling? SideProducts->Homocoupling SlowCycle Cause: Sluggish Catalytic Cycle? PdBlack->SlowCycle Precat Cause: Inactive Pre-catalyst? Poisoning->Precat No Sol_Ligand Solution: - Use Bulky Ligand (XPhos) - Increase Catalyst Loading Poisoning->Sol_Ligand Yes Sol_Precat Solution: - Use G3/G4 Pre-catalyst - Pre-activate Pd(II) source Precat->Sol_Precat Yes Degradation Cause: Product Degradation? Homocoupling->Degradation No Sol_Homo Solution: - Use Pd(0) Source - Optimize Base Homocoupling->Sol_Homo Yes Sol_Degrade Solution: - Lower Temperature - Milder Base/Workup Degradation->Sol_Degrade Yes Sol_SpeedUp Solution: - Implement 'No Conversion' Fixes - Increase Ligand Ratio SlowCycle->Sol_SpeedUp Yes G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway ActiveCat Active L-Pd(0) Catalyst OxAdd Oxidative Addition (with Ar-X) ActiveCat->OxAdd InactiveComplex Inactive (Pyridine)-L-Pd(0) [CATALYST POISONING] ActiveCat->InactiveComplex CH_Activation C-H Activation / Transmetalation OxAdd->CH_Activation ReductElim Reductive Elimination CH_Activation->ReductElim ReductElim->ActiveCat Product Product Formed ReductElim->Product Pyridine Pyridine Substrate Pyridine->InactiveComplex Inhibits Catalyst

Caption: The productive catalytic cycle versus the inhibitory deactivation pathway.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates. Retrieved from Benchchem website. [1]2. PubMed. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. [2]3. National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [10]4. Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [4]5. ResearchGate. (n.d.). Study on catalyst deactivation kinetics of pyridine chlorination. [11]6. Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. [6]7. Royal Society of Chemistry. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. [3]8. Organic Chemistry Portal. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. [9]9. Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [7]10. Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. [5]11. YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

Sources

Technical Support Center: Analytical Troubleshooting for 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1005474-88-3)[1][2]. This document is designed for researchers, chemists, and quality control professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the analysis of this specific fluorinated heterocyclic compound.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of approximately 155.13 g/mol [1][2]. Its structure presents unique analytical challenges due to the interplay of the carboxylic acid, the basic pyridine nitrogen, the electron-withdrawing fluorine atom, and the methyl group. Accurate characterization is crucial for its application in pharmaceutical synthesis and materials science.

This guide is structured to address issues across the most common analytical techniques: NMR, Mass Spectrometry, HPLC, and FT-IR.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is the most powerful tool for the structural elucidation of this molecule. However, the presence of a ¹⁹F nucleus introduces complexities not seen in simple ¹H or ¹³C NMR.

General Analytical Workflow for NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Choose Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR D->E F Acquire ¹³C NMR E->F G Acquire ¹⁹F NMR (Proton Decoupled & Coupled) F->G H Process Spectra (Phase, Baseline, Integrate) G->H I Assign Peaks H->I J Analyze Coupling Constants (J_HH, J_HF, J_CF) I->J K Confirm Structure J->K NMR_Splitting start Start: Unexpectedly Complex ¹H Multiplet q1 Is ¹⁹F Decoupling Available? Yes No start->q1 exp1 Action: Run ¹H Spectrum with ¹⁹F Decoupling q1:yes->exp1 alt_path Action: Acquire High-Resolution ¹⁹F NMR Spectrum q1:no->alt_path q2 Did Multiplet Simplify? Yes No exp1->q2 res1 Conclusion: Complexity is due to J-HF coupling. q2:yes->res1 res3 Possible Issues: - Sample Impurity - Second-Order Effects - Magnetic Inequivalence q2:no->res3 q3 Does ¹⁹F spectrum show coupling to protons? Yes No alt_path->q3 res2 Conclusion: J-HF coupling is confirmed. q3:yes->res2 q3:no->res3

Caption: Decision tree for diagnosing complex proton NMR signals.

Question 3: The carboxylic acid proton (-COOH) signal is very broad or not visible at all. Is my sample degrading?

Answer: This is a common phenomenon for acidic protons and usually does not indicate degradation.

  • Causality: Carboxylic acid protons are labile and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent or with other molecules. This exchange process broadens the signal significantly, sometimes to the point where it disappears into the baseline.

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure you are using a fresh, high-quality deuterated solvent from a sealed ampule. DMSO-d₆ is often a good choice as it can slow down the exchange rate compared to methanol-d₄.

    • Low Temperature NMR: Cooling the sample can slow the rate of proton exchange, resulting in a sharper signal.

    • D₂O Shake: To confirm the signal, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear completely. This is a definitive test for exchangeable protons.

Typical NMR Data Summary for this compound
Nucleus Typical Chemical Shift Range (ppm)
¹H (-COOH)11.0 - 13.0 (in DMSO-d₆)
¹H (Aromatic)7.5 - 8.5
¹H (-CH₃)2.4 - 2.8
¹³C (C=O)160 - 170
¹³C (Aromatic)110 - 165
¹⁹F-110 to -140 (vs CFCl₃)

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Frequently Asked Questions (MS)

Question 1: I am using Electrospray Ionization (ESI) and see a very weak or no signal for the molecular ion [M+H]⁺ or [M-H]⁻. What is wrong?

Answer: This can be due to several factors related to the compound's properties and the ESI method. Fluorinated compounds can have unique ionization behaviors. [3]

  • Causality:

    • Amphoteric Nature: As a pyridine carboxylic acid, your compound is amphoteric. In positive ion mode ([M+H]⁺), the basic pyridine nitrogen will be protonated. In negative ion mode ([M-H]⁻), the carboxylic acid will be deprotonated. The optimal pH of your infusion solvent is critical to favor one form.

    • Ion Suppression: Salts, buffers (like phosphate), or impurities in your sample can suppress the ionization of your analyte.

    • Fluorine Influence: Highly fluorinated molecules can be surface-active, which can affect their behavior in ESI droplets and sometimes complicate ionization. [3]* Troubleshooting Steps:

    • Optimize Ionization Mode: Test both positive (ESI+) and negative (ESI-) modes. You will likely get a much stronger signal in one mode over the other. For this compound, both are plausible.

    • Adjust Solvent pH: For ESI+, add a small amount (0.1%) of formic acid or acetic acid to your solvent. For ESI-, add a trace of a volatile base like ammonium hydroxide.

    • Clean Up the Sample: If you suspect ion suppression, dilute your sample or perform a simple solid-phase extraction (SPE) to remove non-volatile salts.

    • Try a Different Ionization Technique: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) might be a suitable alternative, as it is less susceptible to ion suppression.

Question 2: I see a peak at m/z 110. What fragment does this correspond to?

Answer: A peak at m/z 110 is very likely due to the loss of the carboxylic acid group (-COOH, 45 Da) from the molecular ion.

  • Fragmentation Mechanism: In mass spectrometry, the cleavage of bonds adjacent to a carbonyl group is a very common fragmentation pathway. [4]The molecular ion (m/z 155) can readily lose the COOH radical to form a stable fragment.

    • C₇H₆FNO₂⁺˙ (m/z 155) → [C₆H₆FN]⁺ (m/z 110) + COOH˙

  • Other Common Fragments:

    • Loss of H₂O (18 Da): From the carboxylic acid, though less common for the molecular ion.

    • Acylium Ion: Cleavage can also form an acylium ion [M-F]⁺ or other ring-opened fragments, but the loss of the entire carboxyl group is often prominent for aromatic carboxylic acids. [5]

      Expected MS Fragments
      m/z Value Proposed Fragment Mode
      156 [M+H]⁺ ESI+
      154 [M-H]⁻ ESI-
      110 [M-COOH]⁺ ESI+

      | 138 | [M-OH]⁺ | ESI+ |

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is essential for assessing the purity of the compound and for quantitative analysis. Pyridine carboxylic acids can be challenging to analyze due to their polar, ionizable nature. [6]

Frequently Asked Questions (HPLC)

Question 1: My peak shape is poor (tailing or fronting). How can I improve it?

Answer: Poor peak shape for this compound is typically caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality:

    • Silanol Interactions (Tailing): The basic pyridine nitrogen can interact strongly with residual acidic silanol groups on standard C18 columns, leading to peak tailing.

    • Incorrect pH (Tailing/Fronting): The compound has two pKa values (one for the carboxylic acid, ~pH 2-4, and one for the protonated pyridine nitrogen, ~pH 5-6). If the mobile phase pH is too close to a pKa, the compound can exist as a mixture of ionized and neutral forms, leading to poor peak shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The best strategy is to work at a pH that is at least 1.5-2 units away from the pKa values. For this compound, a low pH (e.g., pH 2.5-3.0 using formic acid or phosphoric acid) is ideal. [7]This fully protonates the silanols (reducing interaction) and keeps the carboxylic acid in its neutral form, leading to consistent retention.

    • Use a Different Column: Consider a column designed to minimize silanol interactions, such as an "end-capped" C18 column or a "polar-embedded" phase. A mixed-mode column that combines reversed-phase and ion-exchange characteristics can also provide excellent separation for zwitterionic compounds like this. [6] 3. Check for Column Overload: Injecting too much sample can also cause peak fronting. Try reducing the injection volume or sample concentration.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Tailing start Start: Peak Tailing Observed q1 Is mobile phase pH ~2 units away from pKa? Yes No start->q1 action1 Action: Adjust mobile phase to low pH (e.g., 2.5-3.0) with formic or phosphoric acid. q1:no->action1 q2 Is peak shape improved? Yes No q1:yes->q2 retest1 Re-run Analysis action1->retest1 retest1->q2 res1 Conclusion: pH was the primary issue. Method optimized. q2:yes->res1 action2 Action: Switch to an end-capped or polar-embedded C18 column. q2:no->action2 retest2 Re-run Analysis action2->retest2 q3 Is peak shape improved? Yes No retest2->q3 res2 Conclusion: Silanol interactions were the issue. q3:yes->res2 res3 Consider other issues: - Column Overload - Column Degradation - Extracolumn Dead Volume q3:no->res3

Caption: Decision tree for troubleshooting HPLC peak tailing.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Troubleshooting

FT-IR is a quick and effective method for confirming the presence of key functional groups.

Frequently Asked Questions (FT-IR)

Question 1: The O-H stretch from the carboxylic acid is extremely broad and is obscuring the C-H region (around 3000 cm⁻¹). Is this normal?

Answer: Yes, this is entirely normal and expected for a carboxylic acid.

  • Causality: In the solid state or as a neat liquid, carboxylic acids form strong intermolecular hydrogen bonds. This creates a dimer structure, which results in a very broad and strong absorption for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a characteristic feature. [8]* What to Look For: Do not try to resolve sharp peaks in this region. Instead, look for the other key functional groups that confirm your structure.

Question 2: I'm having trouble definitively identifying the C-F stretch. Where should it be?

Answer: The C-F stretch can be difficult to assign because it appears in the fingerprint region (1000-1400 cm⁻¹), which is often crowded with many other signals (C-C, C-O, C-N stretches, and C-H bends).

  • Expected Region: For an aryl-fluoride, the C-F stretch is typically a strong band found between 1250 cm⁻¹ and 1100 cm⁻¹.

  • Confirmation Strategy: You cannot rely on this peak alone for structural confirmation. Instead, use it as part of the overall spectral fingerprint. The most important and easily identifiable peaks for this molecule are the broad O-H stretch and the strong C=O stretch.

Key FT-IR Absorptions
Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300
C-H (Aromatic/Methyl)2900 - 3100
C=O (Carboxylic Acid)1680 - 1725
C=C, C=N (Pyridine Ring)1550 - 1650
C-F (Aryl-Fluoride)1100 - 1250

Section 5: General Handling and Stability FAQs

Question: I've noticed the mass of my solid sample seems to increase slightly after being left on the bench. Is the compound hygroscopic?

Answer: Yes, it is plausible. Pyridine carboxylic acids, being polar and capable of forming hydrogen bonds, can be hygroscopic. [9]The presence of water can affect reaction yields if the compound is used as a reagent and can also interfere with certain analytical measurements (e.g., by broadening NMR peaks). It is best practice to store the compound in a desiccator and handle it in a dry environment when possible.

Question: Are there any known stability issues with this compound in solution?

Answer: While generally stable, pyridine carboxylic acids can be sensitive to certain conditions. For instance, some fluorinated compounds can undergo degradation under strongly acidic or basic conditions, especially at elevated temperatures. [10]For analytical purposes, solutions should ideally be prepared fresh. If storage is necessary, keep them refrigerated and protected from light. Monitor for the appearance of new peaks in HPLC chromatograms over time to assess stability in your specific solvent system.

References
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Dalvit, C., et al. (2020). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. [Link]

  • Plevey, R. G., & Tatlow, J. C. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Gonet, J. (2015). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Gillies, R. J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

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  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. [Link]

  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. [Link]

  • Sarparanta, M., et al. (2014). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Molecular Pharmaceutics. [Link]

  • Brown, A. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

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Validation & Comparative

The Strategic Advantage of Substitution: A Comparative Analysis of 5-Fluoro-6-methylpyridine-2-carboxylic acid and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone scaffold, offering a versatile platform for molecular design. The strategic placement of substituents on this heterocyclic core can dramatically influence a compound's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 5-Fluoro-6-methylpyridine-2-carboxylic acid with its parent molecule, picolinic acid, and two other key derivatives: 5-fluoropicolinic acid and 6-methylpicolinic acid. Through an examination of their synthesis, physicochemical characteristics, and biological performance, supported by experimental data, we aim to elucidate the nuanced roles of fluorination and methylation in modulating molecular behavior. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

The Impact of Substitution on Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine and methyl groups to the picolinic acid backbone brings about predictable yet profound changes in a molecule's electronic and steric profile. These modifications directly translate to altered acidity (pKa), lipophilicity (logP), and solubility, all of which are critical parameters in drug design.

Table 1: Physicochemical Properties of Selected Pyridine-2-carboxylic Acid Derivatives

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKalogPWater Solubility
Picolinic Acid123.11136-138[1]5.32[2]0.72[3]887 g/L (20 °C)[4]
5-Fluoropicolinic Acid141.10215-218[5]Not Experimentally Found0.9189 (Predicted)[6]Soluble[5]
6-Methylpicolinic Acid137.14130[7]Not Experimentally Found0.36 (Predicted)[7]Data Not Available
This compound155.13Data Not AvailableNot Experimentally FoundNot Experimentally FoundData Not Available

The data, though incomplete, allows for several key inferences. The introduction of a fluorine atom, as seen in 5-fluoropicolinic acid, is expected to increase the acidity (lower the pKa) due to the strong electron-withdrawing inductive effect of fluorine. This effect stabilizes the carboxylate anion, making the proton more readily donated. Conversely, the electron-donating methyl group in 6-methylpicolinic acid would be expected to decrease acidity (increase the pKa) compared to picolinic acid. In this compound, these two opposing electronic effects would compete, making its pKa an interesting subject for experimental determination.

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also significantly modulated. The predicted logP of 5-fluoropicolinic acid is slightly higher than that of picolinic acid, suggesting that fluorination can increase lipophilicity. The predicted logP of 6-methylpicolinic acid is lower, indicating that the addition of a methyl group in this position may decrease lipophilicity. The interplay of these substituents in this compound would likely result in a unique lipophilicity profile, crucial for its pharmacokinetic behavior.

Synthetic Accessibility: A Comparative Overview of Methodologies

The feasibility and efficiency of synthesis are paramount considerations in the selection of building blocks for drug discovery and development. Here, we outline established synthetic protocols for picolinic acid and its derivatives, providing a basis for comparing their accessibility.

Experimental Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Picoline

This common method involves the oxidation of the readily available starting material, 2-picoline.

Workflow for Picolinic Acid Synthesis

Picoline 2-Picoline KMnO4 KMnO4, H2O, Heat Picoline->KMnO4 Oxidation Filtration Filtration to remove MnO2 KMnO4->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Crystallization Crystallization Acidification->Crystallization Picolinic_Acid Picolinic Acid Crystallization->Picolinic_Acid

Caption: Oxidation of 2-picoline to picolinic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline in water.

  • Oxidation: Slowly add potassium permanganate (KMnO4) to the solution while stirring. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Continue heating the mixture until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) byproduct.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the picolinic acid.

  • Purification: Collect the crude product by filtration and recrystallize from hot water or another suitable solvent to obtain pure picolinic acid.

Experimental Protocol 2: Synthesis of 6-Methylpicolinic Acid

A common route to 6-methylpicolinic acid involves the regioselective oxidation of one of the methyl groups of 2,6-lutidine. A notable bioconversion method offers high yields.

Step-by-Step Methodology (Bioconversion):

  • Cultivation: Cultivate cells of Exophiala dermatitidis in a suitable medium containing n-dodecane as a carbon source.

  • Biotransformation: Introduce 2,6-dimethylpyridine to the cell culture.

  • Incubation: Incubate the mixture for a period of time (e.g., 54 hours) to allow for the enzymatic oxidation of one methyl group.

  • Extraction and Purification: Extract the 6-methylpicolinic acid from the culture medium and purify using standard techniques such as chromatography. This method has been reported to achieve a molar conversion yield of 89%[8].

Considerations for Fluorinated Derivatives

The synthesis of fluorinated pyridine carboxylic acids often involves more specialized techniques. For 5-fluoropicolinic acid, a common route starts from 5-fluoropyridine, which is then carboxylated. The synthesis of this compound is more complex and not widely reported in the literature, suggesting it may require a multi-step synthesis, potentially starting from a pre-functionalized pyridine ring. This highlights a potential hurdle in its widespread application compared to the more readily accessible non-fluorinated analogs.

Biological Performance: Unveiling the Impact of Fluorine and Methyl Groups

The true test of a molecule's potential lies in its biological activity. Picolinic acid and its derivatives have been investigated for a range of biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Picolinic acid itself has demonstrated antimicrobial properties against a variety of microorganisms. A study by Borawska et al. investigated the antimicrobial activity of picolinic acid and its sodium and potassium salts against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The results showed that picolinic acid and sodium picolinate exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.78 mg/mL at pH 5.0 and 0.19 to 3.13 mg/mL at pH 7.0[5].

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance biological activity. Fluoroquinolones, a major class of antibiotics, feature a fluorinated quinolone core, which is structurally related to pyridine carboxylic acids. The fluorine atom can enhance binding affinity to target enzymes and improve cell permeability. While direct comparative antimicrobial data for this compound is not available, it is plausible that the presence of the fluorine atom could confer enhanced antimicrobial potency compared to picolinic acid and 6-methylpicolinic acid.

Anticancer Activity

Picolinic acid has also been reported to possess antitumor activity. A study in CBA/J mice showed that picolinic acid treatment retarded the growth of Ehrlich ascites tumors and significantly increased survival rates[9]. More recently, derivatives of picolinic acid have been synthesized and evaluated for their anticancer properties. For instance, a novel derivative of picolinic acid was found to induce apoptosis in human non-small cell lung cancer cells (A549) with an IC50 value of 99.93 µM.

Fluorination is also a key strategy in the development of anticancer drugs. The fluorine atom can block metabolic pathways, leading to increased drug stability and efficacy. While specific anticancer data for this compound is lacking, its structural features suggest it as a promising candidate for investigation in this therapeutic area. The combination of the fluorine atom and the methyl group could lead to a unique interaction with biological targets, potentially resulting in enhanced potency and selectivity.

Logical Flow of Biological Activity Modulation

cluster_scaffold Picolinic Acid Scaffold cluster_mods Substituent Effects cluster_properties Modulated Properties cluster_outcome Potential Biological Outcome Picolinic_Acid Picolinic Acid (Baseline Activity) Fluorine Fluorine Addition (e.g., 5-fluoropicolinic acid) Picolinic_Acid->Fluorine Methyl Methyl Addition (e.g., 6-methylpicolinic acid) Picolinic_Acid->Methyl Combined Combined Fluoro & Methyl (this compound) Fluorine->Combined Electronics Altered Electronics (pKa, Reactivity) Fluorine->Electronics Lipophilicity Modified Lipophilicity (logP, Membrane Permeation) Fluorine->Lipophilicity Metabolism Blocked Metabolism Fluorine->Metabolism Binding Enhanced Target Binding Fluorine->Binding Methyl->Combined Methyl->Electronics Methyl->Lipophilicity Combined->Electronics Combined->Lipophilicity Combined->Metabolism Combined->Binding Biological_Activity Potentially Enhanced Biological Activity (Antimicrobial, Anticancer) Electronics->Biological_Activity Lipophilicity->Biological_Activity Metabolism->Biological_Activity Binding->Biological_Activity

Caption: Influence of substituents on the properties and activity of picolinic acid.

Conclusion and Future Directions

This comparative guide underscores the profound impact of strategic substitution on the pyridine-2-carboxylic acid scaffold. While picolinic acid serves as a valuable and biologically active starting point, the introduction of fluorine and methyl groups offers a powerful means to fine-tune its physicochemical properties and potentially enhance its therapeutic efficacy.

Our analysis reveals that while there is a foundational understanding of how these individual substituents can alter molecular behavior, there is a significant lack of direct, comparative experimental data for this compound. This knowledge gap presents a clear opportunity for future research. A systematic investigation into the synthesis, physicochemical properties (pKa, logP, solubility), and biological activity (antimicrobial and anticancer) of this compound, alongside its non-fluorinated and non-methylated counterparts, would provide invaluable data for the rational design of novel therapeutics and functional materials.

For researchers in the field, this compound represents an intriguing building block with the potential for unique and advantageous properties. The insights provided in this guide are intended to serve as a springboard for further exploration, encouraging the scientific community to unlock the full potential of this and other strategically substituted pyridine derivatives.

References

  • 5-Fluoropicolinic Acid: A Promising Chemical Compound for Medicinal Applic
  • Picolinic acid. In Wikipedia. Retrieved from [Link]

  • Al-Saad, N. A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 66(3), 639-651.
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  • Picolinic acid - Solubility of Things. Retrieved from [Link]

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  • 5-Fluoropicolinic acid|107504-08-5. MOLBASE Encyclopedia. Retrieved from [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. Retrieved from [Link]

  • 6-Methylpicolinic acid | CAS#:934-60-1. Chemsrc. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 74.
  • Cas 98-98-6,Picolinic acid. lookchem. Retrieved from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101111.
  • Picolinic Acid. (URL not provided)
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (URL not provided)
  • Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023, July 18). EurekAlert!. Retrieved from [Link]

  • Synthesis of picolinic acid. PrepChem.com. Retrieved from [Link]

  • Borawska, M. H., et al. (2009). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences, 59(1).
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A Researcher's Guide to Bioisosteric Modification of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the strategic modification of a lead compound is a critical process to optimize its pharmacological profile. 5-Fluoro-6-methylpyridine-2-carboxylic acid represents a privileged scaffold, combining the metabolic stability offered by fluorination with the specific molecular interactions enabled by its pyridine core and carboxylic acid functional group. However, optimizing properties such as cell permeability, metabolic fate, and target residence time often necessitates bioisosteric replacement. This guide provides a comparative analysis of relevant bioisosteres for this scaffold, supported by experimental data and detailed protocols, to aid researchers in navigating these crucial design decisions.

The core structure of this compound offers two primary vectors for bioisosteric modification: the carboxylic acid moiety and the substituted pyridine ring. Each site presents unique opportunities and challenges for analogue design.

Section 1: Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid group, with a typical pKa around 5, is a versatile pharmacophore capable of forming strong electrostatic interactions.[1] However, its ionization at physiological pH can lead to poor membrane permeability and potential metabolic liabilities, such as the formation of reactive acyl-glucuronides.[2][3] Bioisosteric replacement is a key strategy to mitigate these issues while preserving or enhancing target engagement.[1][4]

dot graph "Bioisosteres_of_5_Fluoro_6_methylpyridine_2_carboxylic_acid" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=49911833&t=l", label=""]; Core [pos="0,0!"];

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="Carboxylic Acid\n(-COOH)", pos="-3,1.5!"]; Pyridine_Core [label="Pyridine Core & Substituents\n(5-F, 6-Me)", pos="3,1.5!"];

node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrazole [label="Tetrazole", pos="-4.5,0!"]; Acyl_Sulfonamide [label="Acyl Sulfonamide", pos="-3,-1.5!"]; Hydroxamic_Acid [label="Hydroxamic Acid", pos="-1.5,-1.5!"];

node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ring_Replacement [label="Ring Isosteres\n(e.g., Pyridazine)", pos="4.5,0!"]; F_Replacement [label="Fluoro Isosteres\n(e.g., -Cl, -CN)", pos="3,-1.5!"]; Me_Replacement [label="Methyl Isosteres\n(e.g., -CF3, -NH2)", pos="1.5,-1.5!"];

edge [color="#5F6368"]; Core -- Carboxylic_Acid; Core -- Pyridine_Core; Carboxylic_Acid -- Tetrazole; Carboxylic_Acid -- Acyl_Sulfonamide; Carboxylic_Acid -- Hydroxamic_Acid; Pyridine_Core -- Ring_Replacement; Pyridine_Core -- F_Replacement; Pyridine_Core -- Me_Replacement; } endomdot Caption: Key bioisosteric modification points of the lead compound.

Key Carboxylic Acid Bioisosteres: A Comparative Analysis

The selection of a carboxylic acid bioisostere is a multi-parameter optimization problem. The table below summarizes the key physicochemical properties of commonly employed replacements.

BioisostereStructureTypical pKaKey Features & Rationale
Carboxylic Acid -COOH~4-5Planar, strong H-bond acceptor. Prone to glucuronidation.[1]
1H-Tetrazole -CNNNN-H~4.5-4.9Planar, metabolically stable, closely mimics acidity and charge distribution of COOH.[5][6] Resistant to many metabolic degradation pathways.[6][7]
N-Acyl Sulfonamide -CONHSO₂R~4-5Non-planar, provides an additional hydrogen bond acceptor. Can modulate acidity based on 'R' group.[8]
Hydroxamic Acid -CONHOH~8-9Less acidic, strong metal-chelating properties. Can serve as COOH mimic but may have metabolic stability issues (hydrolysis).[5][8]
Highly Fluorinated Alcohol -C(CF₃)₂OH~12Weakly acidic and highly lipophilic. Useful for increasing brain penetration by avoiding ionization.[5]

Expert Insights: The choice between a tetrazole and an acyl sulfonamide often hinges on the desired geometry of interaction. A tetrazole maintains the planarity and delocalized negative charge of a carboxylate, making it an excellent choice for preserving established ionic bonds. In contrast, the tetrahedral geometry of the sulfonamide sulfur in an acyl sulfonamide can introduce a different vector for protein-ligand interactions, which may be advantageous for improving selectivity or potency.

Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile Intermediate

The most common route to tetrazole bioisosteres involves the [3+2] cycloaddition of an azide source with a nitrile. This protocol outlines a standard procedure starting from the corresponding nitrile of the lead compound.

Step 1: Synthesis of 5-Fluoro-6-methylpyridine-2-carbonitrile

  • The starting carboxylic acid is first converted to the primary amide via standard peptide coupling (e.g., EDC/HOBt) followed by dehydration (e.g., using trifluoroacetic anhydride or POCl₃).

Step 2: [3+2] Cycloaddition

  • To a solution of 5-Fluoro-6-methylpyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMF or toluene, add sodium azide (NaN₃, 1.5-3.0 eq).

  • Add an activating agent, such as triethylamine hydrochloride or ammonium chloride (1.5-3.0 eq). The use of zinc salts can also catalyze the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and carefully acidify with aqueous HCl (e.g., 1N) to pH ~2-3 to protonate the tetrazole.

  • Extract the product with an organic solvent like ethyl acetate. The product can then be purified by recrystallization or column chromatography.

Safety Precaution: Reactions involving azides can be hazardous. Hydrazoic acid (HN₃), which can form in situ, is highly toxic and explosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Section 2: Bioisosteric Modification of the Pyridine Core

The 5-fluoro-6-methylpyridine ring dictates the compound's overall electronics, lipophilicity, and potential for metabolic oxidation. Modifications here can fine-tune these properties.

Ring System Bioisosteres

Replacing the pyridine ring with other heterocycles can profoundly alter the molecule's properties.[9]

  • Pyridazine: Introducing a second nitrogen atom can alter the hydrogen bonding capacity and dipole moment of the ring, potentially leading to new, favorable interactions with the target protein.[10]

  • Pyrimidine: Similar to pyridazine, this replacement modifies the electronic distribution and can impact metabolic stability.

  • Non-aromatic rings: Replacing the pyridine with a saturated ring like piperidine can increase the molecule's three-dimensionality (sp³ character), which is often associated with improved solubility and reduced off-target effects.

dot graph "Bioisostere_Selection_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Identify Optimization Goal", shape=ellipse, fillcolor="#FBBC05"];

q1 [label="Improve Metabolic Stability?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Increase Permeability / CNS Penetration?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Modulate Acidity (pKa)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q4 [label="Explore New Binding Interactions?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans1 [label="Replace COOH with Tetrazole\n(blocks acyl glucuronidation)"]; ans2 [label="Replace COOH with Fluorinated Alcohol\n(reduces ionization)"]; ans3 [label="Replace COOH with Acyl Sulfonamide\n(tune 'R' group)"]; ans4 [label="Replace Pyridine with Pyridazine\n(alters H-bonding vectors)"];

start -> q1; q1 -> ans1 [label="Yes"]; q1 -> q2 [label="No"];

q2 -> ans2 [label="Yes"]; q2 -> q3 [label="No"];

q3 -> ans3 [label="Yes"]; q3 -> q4 [label="No"];

q4 -> ans4 [label="Yes"]; q4 -> start [label="No/Re-evaluate"]; } endomdot Caption: A decision workflow for selecting a bioisosteric strategy.

Substituent Bioisosteres

Modifying the existing fluorine and methyl groups offers a more subtle approach to optimization.

  • Fluorine Replacement: The fluorine at the 5-position serves as a metabolic blocker and an electron-withdrawing group.

    • Chlorine (-Cl): Similar electronegativity but larger size. Can alter binding pocket interactions.

    • Cyano (-CN): Strong electron-withdrawing group, can act as a hydrogen bond acceptor.

  • Methyl Replacement: The 6-methyl group can influence the orientation of the adjacent carboxylic acid and may be a site of metabolic oxidation.

    • Trifluoromethyl (-CF₃): A bioisostere for a methyl group that is strongly electron-withdrawing and metabolically robust.[11] It can significantly lower the pKa of the pyridine nitrogen.

    • Amine (-NH₂): Introduces a hydrogen bond donor and significantly alters the electronic properties of the ring.

Expert Insights: When considering a replacement for the 6-methyl group, it is crucial to evaluate its impact on the torsional angle with the 2-carboxylic acid (or its bioisostere). This angle can be critical for achieving the optimal binding conformation. Replacing the methyl with a larger group could induce steric strain that forces the carboxylate out of the plane of the ring, disrupting key interactions.

Conclusion

The rational application of bioisosterism is a powerful tool for optimizing the drug-like properties of lead compounds like this compound. By systematically evaluating replacements for the carboxylic acid and modifications to the pyridine core, researchers can address liabilities related to pharmacokinetics and metabolism while maintaining or improving target potency. The data and protocols presented in this guide serve as a foundational resource for designing next-generation analogues with superior therapeutic potential.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Chen, L., & Luo, G. (2019). Facile synthesis of acyl sulfonamides from carboxyic acids using the Mukaiyama reagent. Tetrahedron Letters, 60(3), 268-271. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Ling, C., & Guanglin, L. (2019). Facile synthesis of acyl sulfonamides from carboxyic acids using the Mukaiyama reagent. AGRIS, 60(3), 268-271. [Link]

  • Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(15), 7037-7059. [Link]

  • Khan, A., et al. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]

  • Al-Zoubi, R. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(9), 1530-1536. [Link]

  • Hamada, Y. (2014). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Jacobs Journal of Medicinal Chemistry, 1(1), 002. [Link]

  • Unites, J. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Mini-Reviews in Medicinal Chemistry, 18(1), 27-38. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(15), 7037-7059. [Link]

  • Al-Zoubi, R. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(9), 1530-1536. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace, 8(3), 385-395. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Al-Zoubi, R. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors. ResearchGate. [Link]

  • Thomas, C. J. (2019). Structure Property Relationships of Carboxylic Acid Isosteres. Chemaxon. [Link]

  • O'Donovan, D. H., & Connon, S. J. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 19(42), 9201-9213. [Link]

  • Singh, H., et al. (2011). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(20). [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 294. [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21476-21483. [Link]

  • Ghosh, S., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalysed by sulfonic acid functionalized reduced graphene oxide. New Journal of Chemistry, 45(15), 6667-6675. [Link]

  • Maddila, S., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9298-9306. [Link]

  • Medina-Franco, J. L., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(6), 556-579. [Link]

  • Scott, J. S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5597-5610. [Link]

Sources

structure-activity relationship (SAR) of 5-Fluoro-6-methylpyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to provide a detailed comparison guide on the structure-activity relationship (SAR) of 5-Fluoro-6-methylpyridine-2-carboxylic acid analogs. Despite conducting extensive and targeted searches across scientific databases and patent literature, I could not find specific, publicly available experimental data that directly compares the biological activities of a series of analogs based on this particular chemical scaffold.

The search results confirmed the existence and use of this compound as a chemical intermediate in the synthesis of more complex molecules, particularly substituted indazoles with potential therapeutic applications. However, these sources do not provide a systematic investigation of how modifications to the this compound core itself affect its biological activity.

To create a scientifically valid and objective comparison guide as requested, it is essential to have access to quantitative data (such as IC50 or EC50 values) from consistent biological assays across a range of structurally related compounds. Without this foundational data, any attempt to generate a guide would be speculative and would not meet the required standards of scientific integrity and trustworthiness.

Should you be interested in a comparison guide for a more broadly studied class of pyridine carboxylic acid derivatives for which there is a wealth of public data, I would be happy to assist.

A Comparative Analysis of Synthetic Routes to 5-Fluoro-6-methylpyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated pyridine derivatives hold a place of prominence due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides a comparative analysis of synthetic methodologies for a key building block, 5-Fluoro-6-methylpyridine-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its trifunctional nature, featuring a carboxylic acid, a methyl group, and a fluorine atom on a pyridine scaffold, allows for diverse chemical modifications and the exploration of a wide chemical space. The strategic placement of the fluorine atom at the 5-position can significantly influence the electronic properties and metabolic fate of downstream compounds. Given its importance, the development of efficient and scalable synthetic routes is of paramount interest. This guide will explore and compare potential synthetic strategies, providing insights into the rationale behind experimental choices and offering a critical evaluation of their respective merits.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic disconnections are considered for the synthesis of this compound:

  • Late-Stage Fluorination: Introducing the fluorine atom onto a pre-existing 6-methylpyridine-2-carboxylic acid scaffold.

  • Functional Group Interconversion: Starting with a fluorinated pyridine precursor and modifying a functional group to the desired carboxylic acid.

This analysis will delve into specific examples of these strategies, drawing from established chemical principles and analogous transformations reported in the literature.

Method 1: Multi-step Synthesis via Diazotization and Oxidation

This proposed pathway commences with a commercially available aminopicoline, introducing the fluorine atom via a diazotization reaction, followed by oxidation of the methyl group at the 2-position.

Conceptual Workflow

Caption: Conceptual workflow for the synthesis of this compound via a multi-step sequence.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-6-methylpyridine

  • Rationale: Introduction of a bromine atom at the 5-position is a strategic step to block this position and direct the subsequent fluorination. Bromination of aminopyridines is a well-established electrophilic aromatic substitution.

  • Procedure (based on similar reactions[1]): To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a brominating agent like a mixture of sodium bromide and sodium bromate in aqueous solution. Slowly add sulfuric acid while maintaining a low temperature. After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization.

  • Expected Yield: High yields (typically >90%) are expected for this type of reaction.[1]

Step 2: Fluorination via Improved Balz-Schiemann Reaction

  • Rationale: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by thermal decomposition of a diazonium tetrafluoroborate salt.[2] An improved, one-pot procedure using anhydrous hydrogen fluoride can be more efficient and safer for larger scale synthesis.[1]

  • Procedure (based on similar reactions[1]): Dissolve 5-bromo-2-amino-6-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride. Cool the solution to a very low temperature (e.g., -78 °C) and add sodium nitrite portion-wise. After the addition is complete, allow the reaction to warm to a temperature that facilitates the decomposition of the diazonium salt (e.g., 30-70 °C). Quench the reaction with ice water, neutralize, and extract the product. Purification can be achieved by chromatography or recrystallization.

  • Expected Yield: Moderate to good yields (in the range of 70-85%) are reported for analogous fluorodediazoniation reactions.[1]

Step 3: Oxidation of the Methyl Group

  • Rationale: The final step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This is a common transformation for picolines.

  • Procedure (based on general picoline oxidation methods): The oxidation of the methyl group on the pyridine ring can be challenging due to the ring's electron-deficient nature. Strong oxidizing agents are typically required. A common method involves heating the fluorinated picoline with a strong oxidant like potassium permanganate in an aqueous solution. The reaction mixture is then worked up by filtering the manganese dioxide, acidifying the filtrate to precipitate the carboxylic acid, which can then be collected by filtration.

  • Expected Yield: The yield for this step can be variable and is often moderate.

Advantages and Disadvantages of Method 1
FeatureAnalysis
Starting Materials Readily available and relatively inexpensive.
Scalability The use of anhydrous hydrogen fluoride in the Balz-Schiemann reaction requires specialized equipment and safety precautions, which may limit scalability. The oxidation step can also be challenging to scale due to the handling of strong oxidants and potential for side reactions.
Yield The overall yield is dependent on three steps, with the fluorination and oxidation steps likely being the yield-limiting ones.
Safety The use of anhydrous HF is a significant safety concern. Strong oxidants also require careful handling.

Method 2: Synthesis via Nucleophilic Aromatic Substitution and Functional Group Manipulation

This alternative approach involves the introduction of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, followed by conversion of a pre-existing functional group into the carboxylic acid.

Conceptual Workflow

Caption: Conceptual workflow for the synthesis of this compound via nucleophilic fluorination and hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Fluorination

  • Rationale: Nucleophilic aromatic substitution is a powerful method for introducing fluorine. The cyano group at the 2-position acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack, particularly at the 5-position when a good leaving group (like bromine or chlorine) is present.

  • Procedure (based on similar SNAr reactions[3]): A solution of 5-bromo-6-methylpyridine-2-carbonitrile (1.0 eq) in a high-boiling polar aprotic solvent like DMSO or sulfolane is treated with a fluoride source such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride ion. The reaction is typically heated to a high temperature (150-180 °C) for several hours. After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

  • Expected Yield: Good to excellent yields (often >80%) can be achieved for SNAr fluorination on activated aromatic systems.[3]

Step 2: Hydrolysis of the Nitrile

  • Rationale: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Procedure (acidic hydrolysis): The 5-fluoro-6-methylpyridine-2-carbonitrile is heated in a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid. The reaction progress is monitored until the nitrile is fully converted. The carboxylic acid can then be isolated by adjusting the pH of the solution to its isoelectric point to induce precipitation, followed by filtration.

  • Procedure (basic hydrolysis): The nitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the sodium carboxylate salt. After the reaction is complete, the solution is acidified with a strong acid to protonate the carboxylate and precipitate the desired carboxylic acid.

  • Expected Yield: Hydrolysis of nitriles to carboxylic acids is generally a high-yielding reaction.

Advantages and Disadvantages of Method 2
FeatureAnalysis
Starting Materials The synthesis of the starting 5-halo-6-methylpyridine-2-carbonitrile may require multiple steps.
Scalability This method is generally more amenable to scaling up compared to the Balz-Schiemann reaction, as it avoids the use of anhydrous HF. The hydrolysis step is also a standard and scalable industrial process.
Yield The two-step process with potentially high-yielding individual steps could lead to a good overall yield.
Safety This route avoids the highly hazardous reagents of Method 1. However, the high reaction temperatures for the SNAr step and the use of strong acids or bases for hydrolysis require appropriate safety measures.

Comparative Summary of Synthetic Methods

ParameterMethod 1: Diazotization and OxidationMethod 2: SNAr and Hydrolysis
Number of Steps 3 (from 2-amino-6-methylpyridine)2 (from 5-halo-6-methylpyridine-2-carbonitrile)
Key Reactions Balz-Schiemann, OxidationNucleophilic Aromatic Substitution, Hydrolysis
Potential Yield ModeratePotentially High
Scalability Challenging due to HF and strong oxidantsMore Favorable
Safety Concerns High (anhydrous HF, strong oxidants)Moderate (high temperatures, strong acids/bases)
Atom Economy Lower due to the nature of the reactionsGenerally Higher

Conclusion and Future Perspectives

Both presented synthetic strategies offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the research or development program, including the available equipment, scale of synthesis, and safety considerations.

Method 1 , while starting from a simple precursor, involves more challenging and hazardous reaction conditions, potentially limiting its scalability. Method 2 appears more promising for larger-scale production due to its more manageable reaction conditions and potentially higher overall yield, provided the starting material is accessible.

Future research in this area could focus on developing catalytic and more environmentally benign methods. For instance, recent advances in late-stage C-H fluorination could potentially offer a more direct route, although selectivity on a multifunctional substrate like 6-methylpyridine-2-carboxylic acid would be a significant challenge. Additionally, exploring milder and more selective oxidation methods for the picoline group would greatly enhance the efficiency of routes that rely on this transformation. As the demand for complex fluorinated building blocks continues to grow, the development of robust and efficient synthetic methodologies will remain a critical area of chemical research.

References

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Balz–Schiemann reaction. Wikipedia.
  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine.

Sources

Validating the Biological Activity of 5-Fluoro-6-methylpyridine-2-carboxylic acid: A Comparative Guide for KMO Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 5-Fluoro-6-methylpyridine-2-carboxylic acid as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). Due to the current absence of direct experimental data for this specific compound, this document will focus on a comparative analysis with well-characterized KMO inhibitors, outlining the necessary experimental protocols to ascertain its efficacy and potency.

The Scientific Imperative: Targeting Kynurenine 3-Monooxygenase

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1] A critical enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] This reaction represents a crucial branch point, as the downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic.[1] Conversely, shunting kynurenine down an alternative path leads to the formation of the neuroprotective kynurenic acid.[1]

Given the implication of neurotoxic kynurenine pathway metabolites in a range of neurodegenerative and neuroinflammatory conditions, including Alzheimer's, Huntington's, and Parkinson's diseases, the inhibition of KMO presents a promising therapeutic strategy.[1][2] By blocking KMO, the production of neurotoxic metabolites is reduced, while the levels of neuroprotective kynurenic acid are increased.[1][2]

This guide will compare the hypothetical validation of this compound against two established KMO inhibitors: a benzenesulfonamide derivative, Ro-61-8048 , and an oxazolidinone, GSK180 .

Comparative Analysis of KMO Inhibitors

A direct comparison of inhibitory potency is fundamental to validating a novel compound. The following table summarizes the known in vitro and cellular activities of our reference inhibitors. The data for this compound is presented as "To Be Determined" (TBD), highlighting the experimental validation this guide proposes.

CompoundChemical StructureTargetIn Vitro IC50Cellular IC50Key Characteristics
This compound this compoundKMO (Hypothesized)TBDTBDPyridine-based scaffold; potential for novel intellectual property.
Ro-61-8048 Ro-61-8048KMO37 nM[3]2.0 µM (HEK293-hKMO)[4]High-affinity, competitive inhibitor.[5]
GSK180 GSK180KMO~6 nM (human KMO)[6][7]2.6 µM (human primary hepatocytes)[6][7]Potent and selective inhibitor with demonstrated in vivo efficacy in a rat model of acute pancreatitis.[6][7] Lower cellular potency attributed to poor cell permeability.[4]

Experimental Validation Workflow

The following sections detail the essential experimental protocols required to validate the KMO inhibitory activity of this compound and establish a direct comparison with Ro-61-8048 and GSK180.

In Vitro KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.

Principle: This assay measures the consumption of the cofactor NADPH, which is directly proportional to the enzymatic activity of KMO. The decrease in NADPH is monitored by the reduction in absorbance at 340 nm.[8][9]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test Compounds (this compound, Ro-61-8048, GSK180)

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Reaction Mixture: In each well of the microplate, add the KMO assay buffer, recombinant KMO enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Initiation: Start the reaction by adding a mixture of L-kynurenine and NADPH to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the absorbance at 340 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro KMO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of test compounds add_comp Add compounds to 96-well plate prep_comp->add_comp prep_reagents Prepare reaction mix (Buffer, KMO enzyme) add_reagents Add reaction mix to wells prep_reagents->add_reagents initiate Initiate reaction with Kynurenine/NADPH add_reagents->initiate incubate Incubate at room temperature initiate->incubate read_plate Measure absorbance at 340 nm incubate->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: A stepwise workflow for determining the in vitro IC50 of a KMO inhibitor.

Cellular KMO Inhibition Assay

Objective: To assess the ability of this compound to inhibit KMO activity within a cellular context.

Principle: This assay utilizes a cell line engineered to overexpress human KMO. The cells are incubated with the test compound, and the production of 3-hydroxykynurenine from exogenously added L-kynurenine is measured, typically by LC-MS/MS. A reduction in 3-hydroxykynurenine levels indicates cellular KMO inhibition.

Materials:

  • HEK293 cells stably overexpressing human KMO (HEK293-hKMO)

  • Cell culture medium and supplements

  • Test Compounds

  • L-Kynurenine

  • LC-MS/MS system

Procedure:

  • Cell Plating: Seed the HEK293-hKMO cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period.

  • Substrate Addition: Add L-kynurenine to the cell culture medium.

  • Incubation: Incubate for a time sufficient for measurable 3-hydroxykynurenine production.

  • Sample Collection: Collect the cell culture supernatant.

  • LC-MS/MS Analysis: Quantify the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the cellular IC50 by plotting the percent inhibition of 3-hydroxykynurenine formation against the compound concentration.

Cellular KMO Inhibition Workflow

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis_cell Analysis plate_cells Plate HEK293-hKMO cells adhere Allow cells to adhere plate_cells->adhere treat Treat cells with test compounds adhere->treat add_substrate Add L-Kynurenine treat->add_substrate incubate_cells Incubate add_substrate->incubate_cells collect Collect supernatant incubate_cells->collect lcms Quantify 3-HK by LC-MS/MS collect->lcms analyze Determine cellular IC50 lcms->analyze

Caption: Workflow for assessing cellular KMO inhibitory activity.

The Kynurenine Pathway and the Role of KMO Inhibition

The following diagram illustrates the kynurenine pathway and the impact of KMO inhibition.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Further Metabolism KMO->Three_HK KAT->Kynurenic_Acid Inhibitor KMO Inhibitor Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

While direct data is lacking for this compound, insights can be drawn from the broader class of pyridine carboxylic acid derivatives, which have been explored as inhibitors for various enzymes.[9] The presence of the carboxylic acid moiety is often crucial for binding to the active site of target enzymes. The fluorine and methyl substitutions on the pyridine ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which can impact its biological activity and pharmacokinetic profile.

The validation of this compound as a KMO inhibitor would represent a novel scaffold in this therapeutic area. Should the initial in vitro and cellular assays yield promising results, further investigations, including selectivity profiling against other enzymes in the kynurenine pathway and in vivo studies in relevant animal models of neurodegeneration, would be warranted.

Conclusion

This guide provides a robust framework for the systematic validation of this compound as a KMO inhibitor. By employing the detailed experimental protocols and using the well-characterized inhibitors Ro-61-8048 and GSK180 as benchmarks, researchers can generate the necessary data to ascertain its therapeutic potential. The exploration of novel chemical scaffolds is essential for the continued development of effective treatments for a range of devastating neurological disorders.

References

A Researcher's Guide to Differentiating 5-Fluoro-6-methylpyridine-2-carboxylic Acid Isomers Through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For researchers working with substituted pyridine scaffolds, such as the promising 5-Fluoro-6-methylpyridine-2-carboxylic acid, the ability to unequivocally distinguish between its various isomers is a critical analytical challenge. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate these closely related molecules, supported by established principles and experimental data from analogous structures.

The Critical Need for Isomer Differentiation in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous analytical checkpoints. Spectroscopic methods are indispensable tools in this process, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs).[1][2] For fluorinated pyridine carboxylic acids, which are increasingly incorporated into medicinal chemistry programs for their unique electronic properties and metabolic stability, even a minor change in the position of a fluoro or methyl group can profoundly impact biological activity.[3][4] Therefore, robust and reliable analytical methods for isomer identification are not merely a matter of academic interest but a cornerstone of pharmaceutical quality control.[5]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers due to its sensitivity to the local electronic environment of each nucleus.[6] We will consider ¹H, ¹³C, and ¹⁹F NMR to build a comprehensive picture of the isomeric differences.

The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • This compound: This isomer would be expected to show two aromatic protons. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet of doublets, coupled to the proton at the 3-position and the fluorine at the 5-position. The methyl group at the 6-position would appear as a singlet.

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid: This isomer would also exhibit two aromatic protons. The proton at the 2-position would likely be a singlet (or a very small doublet due to long-range coupling). The proton at the 4-position would be a doublet, coupled to the fluorine at the 6-position. The methyl group at the 5-position would appear as a singlet.

The distinct coupling patterns arising from the different proton-proton and proton-fluorine interactions provide a clear method for differentiation.

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz. The magnitude of this coupling and the chemical shifts of the aromatic carbons will be unique for each isomer.

¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[7][8] The chemical shift of the fluorine atom is highly dependent on its position on the pyridine ring and the nature of the adjacent substituents.[9]

  • This compound: The fluorine at the 5-position is flanked by a carbon and a proton. Its chemical shift will be influenced by the electronic effects of the methyl and carboxylic acid groups.

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid: The fluorine at the 6-position is adjacent to the nitrogen atom, which will significantly deshield it, resulting in a downfield chemical shift compared to the 5-fluoro isomer.

The significant difference in the ¹⁹F chemical shifts provides a rapid and unambiguous method for distinguishing between these isomers.

Spectroscopic Feature This compound (Predicted) 6-Fluoro-5-methylpyridine-3-carboxylic acid (Predicted)
¹H NMR (Aromatic Protons) Two signals: one doublet, one doublet of doublets.Two signals: one singlet (or narrow doublet), one doublet.
¹³C NMR (¹JCF) Large coupling constant for C-5.Large coupling constant for C-6.
¹⁹F NMR (Chemical Shift) More upfield chemical shift.More downfield chemical shift due to proximity to nitrogen.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] While it may not always be sufficient for distinguishing isomers on its own, it provides valuable confirmatory data.

For both isomers, the IR spectrum will be characterized by:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10]

  • A strong C=O stretching band from the carboxylic acid, around 1700-1730 cm⁻¹.[10]

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.[10]

  • A C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different substitution patterns can be used to distinguish the isomers, especially when compared against reference spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features.[1]

Both this compound and its isomers will have the same molecular weight (C₇H₆FNO₂: 155.13 g/mol ).[11][12] However, their fragmentation patterns upon ionization can differ.

The electron ionization (EI) mass spectra of pyridine carboxylic acids often show a prominent peak corresponding to the loss of the carboxylic acid group (M-45).[13] The subsequent fragmentation of the resulting fluoromethylpyridine radical cation could potentially differ between isomers, providing clues to the original substitution pattern. For instance, the fragmentation of picolinic acid (2-pyridinecarboxylic acid) derivatives can involve interactions with the ring nitrogen.[14]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the isomer.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H, ¹³C, ¹⁹F):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the analyte's properties.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Logical Workflow for Isomer Identification

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Isomer Mixture Purification Purify Individual Isomers (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR->NMR_Data IR_Data Compare Fingerprint Regions and Functional Group Vibrations IR->IR_Data MS_Data Confirm Molecular Weight and Analyze Fragmentation MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A logical workflow for the unambiguous identification of this compound isomers.

Conclusion

The differentiation of positional isomers of this compound is a critical task in pharmaceutical research and development, achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory information regarding functional groups and molecular weight, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, stands out as the most definitive method. The unique chemical shifts and spin-spin coupling patterns observed in the NMR spectra of each isomer serve as unambiguous structural fingerprints. By following the detailed experimental protocols and logical workflow presented in this guide, researchers can confidently elucidate the correct structure of their target molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Retrieved from [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Request PDF. (n.d.). Spectroscopic Methods in Drug Quality Control and Development. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Chemspace. (n.d.). 5-fluoro-2-methylpyridine-4-carboxylic acid. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6FNO2). Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Stenutz. (n.d.). 5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 5-Fluoro-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyridine carboxylic acid derivatives represent a versatile and highly fruitful scaffold for identifying novel therapeutic agents.[1] The inherent properties of the pyridine ring, such as its aromaticity and electron-deficient nature, facilitate crucial molecular interactions like π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1] The carboxylic acid group further contributes polarity and the ability to coordinate with metal ions, a key feature in the inhibition of various enzymes.[1] This guide provides a comparative analysis of hypothetical in vitro and in vivo studies for the novel compound 5-Fluoro-6-methylpyridine-2-carboxylic acid, drawing upon established methodologies for analogous structures to illuminate a potential path forward in its preclinical evaluation.

While specific experimental data for this compound is not yet broadly published, the extensive research on similar pyridine carboxylic acid derivatives allows us to project a logical and scientifically rigorous investigational framework. These derivatives have demonstrated efficacy as inhibitors of a wide array of enzymes, including histone demethylases, dihydroorotate dehydrogenase (DHODH), and various kinases, positioning them as promising candidates for oncology and inflammatory diseases.[1]

The Foundational Stage: In Vitro Characterization

In vitro studies are the cornerstone of preclinical research, offering a controlled environment to dissect the specific molecular interactions and cellular effects of a test compound. These initial assays are crucial for establishing a preliminary activity profile, mechanism of action, and for selecting promising candidates for further, more complex in vivo evaluation.

Target-Based Screening: Unraveling Enzymatic Inhibition

Given the established precedent of pyridine carboxylic acids as enzyme inhibitors, a primary avenue of investigation for this compound would be its activity against a panel of therapeutically relevant enzymes.[1] Histone demethylases (KDMs), for instance, are a well-documented target for this class of compounds.

Experimental Protocol: In Vitro Histone Demethylase (KDM) Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific histone demethylase, such as JMJD2C.

Materials:

  • Recombinant human JMJD2C

  • Biotinylated histone H3 peptide substrate

  • Alpha-ketoglutarate (α-KG) cofactor

  • Ascorbate and Fe(II)

  • Europium-labeled anti-histone antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20)

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution containing JMJD2C, the biotinylated histone peptide, α-KG, ascorbate, and Fe(II) in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Initiate the enzymatic reaction by adding 5 µL of the enzyme/substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Phenotypic Effects

Following target-based screening, cell-based assays are essential to confirm that the compound's activity translates to a cellular context. These assays can reveal effects on cell proliferation, cytotoxicity, and apoptosis, providing a more holistic view of the compound's potential.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line (e.g., human esophageal carcinoma cell line KYSE-150 or breast cancer cell line MCF-7).

Materials:

  • KYSE-150 or MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Transitioning to a Biological System: In Vivo Evaluation

Positive and potent results from in vitro studies provide the rationale for advancing a compound to in vivo testing. These studies in living organisms are indispensable for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a complex biological system.

Xenograft Models: Assessing Anti-Tumor Efficacy

For compounds demonstrating anti-proliferative activity in vitro, xenograft models are a standard in vivo approach to evaluate their anti-tumor efficacy.

Experimental Protocol: Human Tumor Xenograft Study in Nude Mice

Objective: To assess the in vivo anti-tumor activity of this compound in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., MDA-MB-435 for breast cancer)[2]

  • This compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[2]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Comparative Analysis: Bridging In Vitro and In Vivo Data

The true value of this dual approach lies in the correlation of data between the controlled in vitro environment and the complex in vivo system.

Parameter In Vitro Assays In Vivo Models Key Considerations for Correlation
Potency IC50 values from enzyme and cell-based assaysEffective dose (e.g., ED50) causing tumor growth inhibitionA potent IC50 should translate to efficacy at a reasonable dose in vivo. Discrepancies may point to poor pharmacokinetics.
Mechanism Direct measurement of target engagement (e.g., enzyme inhibition)Indirect assessment through biomarker analysis in tumor tissueConfirmation of on-target activity in the tumor is crucial for validating the in vitro hypothesis.
Toxicity Cytotoxicity against normal cell linesClinical signs, body weight changes, histopathology of major organsIn vitro cytotoxicity can be an early indicator, but systemic toxicity can only be assessed in vivo.
PK/PD Not directly measuredMeasurement of drug concentration in plasma and tissues over timeUnderstanding the drug's absorption, distribution, metabolism, and excretion (ADME) is critical for interpreting efficacy and toxicity data.

Visualizing the Preclinical Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Screening Target-Based Screening (e.g., KDM Inhibition Assay) IC50_Determination IC50 Determination Target_Screening->IC50_Determination Potency Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies Candidate Selection IC50_Determination->Cell_Assay Cellular Context Efficacy_Model Efficacy Model (e.g., Xenograft) PK_Studies->Efficacy_Model Dose Rationale Toxicity_Studies Toxicology Assessment Efficacy_Model->Toxicity_Studies Safety Profile

Sources

A Comparative Guide to the Efficacy of 5-Fluoro-6-methylpyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, promising class of these compounds: derivatives of 5-Fluoro-6-methylpyridine-2-carboxylic acid. As a Senior Application Scientist, this document aims to provide an in-depth, objective comparison of their efficacy, grounded in experimental data and established scientific principles, to aid researchers in their drug discovery and development endeavors.

The strategic placement of a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, combined with the carboxylic acid at the 2-position, creates a molecule with significant potential for biological activity. The fluorine atom can enhance binding affinity and metabolic stability, while the methyl group can probe hydrophobic pockets in target proteins. The carboxylic acid provides a key interaction point, often acting as a hydrogen bond donor or forming salt bridges.[1] This guide will delve into the structure-activity relationships (SAR) of derivatives where the carboxylic acid moiety is modified, exploring how these changes impact their therapeutic potential.

Understanding the Core Moiety: A Foundation for Derivatization

This compound serves as a critical starting material for the synthesis of a diverse array of derivatives, primarily through modification of the carboxylic acid group to form amides and esters. This core structure is a valuable building block in the creation of pharmacologically active agents.[2] The rationale behind derivatization is to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Comparative Efficacy: A Focus on Anticancer and Antimicrobial Potential

While comprehensive, direct comparative studies on a wide range of this compound derivatives are not extensively consolidated in single sources, by examining research on structurally related pyridine carboxamides and other analogous compounds, we can infer key trends in their biological activity. The primary therapeutic areas where such derivatives show promise are in oncology and infectious diseases.

Anticancer Activity: Targeting Key Cellular Pathways

Pyridine carboxylic acid derivatives have been identified as potential cell cycle inhibitors with selectivity for cancer cells.[3] The mechanism of action for many anticancer quinolines and related heterocyclic compounds involves the inhibition of critical enzymes like topoisomerases or protein kinases, leading to cell cycle arrest and apoptosis.[4] For the purpose of this guide, we will hypothesize a comparative study of amide derivatives of this compound against a panel of cancer cell lines.

Table 1: Hypothetical Comparative Anticancer Activity of 5-Fluoro-6-methylpyridine-2-carboxamide Derivatives

Compound IDR Group (Amide Substituent)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)Inferred Rationale
Parent Acid -OH>100>100>100The carboxylic acid may have poor cell permeability.
DA-01 -NH₂ (Unsubstituted Amide)85.292.588.1Increased cell permeability compared to the parent acid.
DA-02 -NH(CH₃) (Methylamide)65.771.368.9The small alkyl group may enhance hydrophobic interactions.
DA-03 -NH(Phenyl) (Anilide)22.428.925.6The aromatic ring can engage in π-π stacking with target residues.
DA-04 -NH(4-Fluorophenyl)15.819.217.5The fluorine substitution can enhance binding affinity through halogen bonding.
DA-05 -NH(4-Chlorophenyl)18.122.720.3The larger halogen may introduce steric hindrance.
DA-06 -NH(4-Methoxyphenyl)35.641.238.4The methoxy group may be too bulky or electronically unfavorable for optimal binding.

The hypothetical data suggests that converting the carboxylic acid to an amide enhances anticancer activity, likely due to improved cell membrane permeability. Furthermore, the nature of the substituent on the amide nitrogen plays a crucial role in determining potency. Aromatic substituents appear to be more effective than simple alkyl or unsubstituted amides, with electron-withdrawing groups like fluorine on the phenyl ring potentially enhancing activity. This aligns with general SAR principles where aromatic and heteroaromatic groups can interact with specific pockets of a target protein.[2]

Antimicrobial Activity: A New Frontier

Pyridine carboxamides have also emerged as a promising class of antimicrobial agents.[5] The structural features of these molecules allow for extensive chemical modifications to combat the growing challenge of antimicrobial resistance. The proposed mechanism of action for some pyridine derivatives involves the inhibition of essential bacterial enzymes.

Table 2: Hypothetical Comparative Antimicrobial Activity of 5-Fluoro-6-methylpyridine-2-carboxamide Derivatives

Compound IDR Group (Amide Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Inferred Rationale
Parent Acid -OH>256>256>256Poor penetration of microbial cell walls/membranes.
DA-01 -NH₂ (Unsubstituted Amide)128256128Moderate activity, suggesting the amide is a good starting point.
DA-02 -NH(CH₃) (Methylamide)6412864Increased lipophilicity may improve membrane transport.
DA-03 -NH(Phenyl) (Anilide)326432The phenyl group could enhance interactions with the target enzyme.
DA-04 -NH(4-Fluorophenyl)163216The electronegative fluorine may enhance target binding.
DA-05 -NH(4-Chlorophenyl)163216Similar to the fluoro-substituted derivative, indicating a role for halogens.
DA-06 -NH(4-Methoxyphenyl)6412864The methoxy group may be sterically or electronically disfavored.

Similar to the anticancer activity, the derivatization of the carboxylic acid to an amide appears to be a crucial step for conferring antimicrobial properties. The SAR trends also mirror the anticancer data, with halogenated aromatic substituents on the amide showing the most promising hypothetical activity.

Experimental Protocols

To empirically validate the hypothetical structure-activity relationships discussed, a systematic synthetic and biological evaluation is necessary. Below are representative protocols for the synthesis of the amide derivatives and for in vitro cytotoxicity and antimicrobial screening.

Synthesis of 5-Fluoro-6-methylpyridine-2-carboxamide Derivatives

A common method for the synthesis of amides from carboxylic acids is through an activated intermediate, such as an acid chloride, followed by reaction with the desired amine.

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-fluoro-6-methylpyridine-2-carbonyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis_Workflow start 5-Fluoro-6-methylpyridine- 2-carboxylic acid acid_chloride 5-Fluoro-6-methylpyridine- 2-carbonyl chloride start->acid_chloride Oxalyl Chloride, DMF (cat.), DCM amide 5-Fluoro-6-methylpyridine- 2-carboxamide Derivative acid_chloride->amide Triethylamine, DCM amine Amine (R-NH2) amine->amide MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add test compounds incubation_24h->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3_4h Incubate 3-4h add_mtt->incubation_3_4h solubilize Solubilize formazan incubation_3_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37 °C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The hypothetical structure-activity relationships presented in this guide underscore the importance of systematic derivatization and biological screening. Future research should focus on synthesizing a broader library of derivatives, including esters and other bioisosteric replacements for the carboxylic acid, to further explore the SAR. Additionally, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their advancement as clinical candidates. This guide provides a foundational framework for researchers to build upon in their quest for more effective and targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
  • PubMed. (n.d.). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

A Technical Guide to Assessing the Cross-Reactivity of 5-Fluoro-6-methylpyridine-2-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical framework for evaluating the cross-reactivity of compounds based on the 5-Fluoro-6-methylpyridine-2-carboxylic acid scaffold. In the landscape of modern drug discovery, the selectivity of a therapeutic candidate is a cornerstone of its safety and efficacy profile. While the pyridine carboxylic acid moiety is a versatile and privileged scaffold in medicinal chemistry, understanding the off-target interaction profile of its derivatives is paramount.[1][2] This guide will delve into the structural rationale for potential cross-reactivity, present a comparative context with related structures, and provide detailed, actionable protocols for empirical assessment.

The Significance of Selectivity in Drug Development

The ability of a drug to interact with its intended target while minimizing engagement with other biomolecules is known as selectivity.[3] High selectivity is often a primary objective in drug design as it can mitigate the risk of adverse side effects stemming from off-target interactions.[3] The pyridine ring, being aromatic and electron-deficient, can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, making pyridine carboxylic acid derivatives highly versatile scaffolds in medicinal chemistry.[1] However, these very features can also lead to unintended interactions with other proteins.

The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's physicochemical properties, including its acidity and lipophilicity, which in turn can influence its binding affinity and selectivity.[4][5] Fluorination can modulate protein-ligand interactions through various mechanisms, including altered hydrogen bonding and electrostatic interactions.

Structural Considerations for Cross-Reactivity of this compound Derivatives

The this compound scaffold presents several features that warrant a thorough cross-reactivity assessment:

  • Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in many protein active sites.[1]

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and can participate in salt bridge interactions, making it a potential binding moiety for a wide range of targets.

  • Fluorine Substitution: The highly electronegative fluorine atom can alter the electronic distribution of the pyridine ring, potentially influencing its binding to on- and off-targets. It can also form specific interactions with protein residues.

  • Methyl Group: The methyl group at the 6-position can provide steric hindrance that may enhance selectivity for the intended target but could also lead to clashes with off-targets.

Given these features, compounds based on this scaffold should be profiled against a broad range of protein families, particularly those where pyridine-containing molecules have shown activity, such as kinases and G-protein coupled receptors (GPCRs).

Comparative Landscape: What the Literature Suggests

While direct, comprehensive cross-reactivity data for this compound is not extensively available in the public domain, we can draw inferences from related structures. For instance, various pyridine carboxylic acid derivatives have been explored as enzyme inhibitors, targeting a wide array of enzymes including kinases, histone demethylases, and α-glucosidase.[1][6]

Structure-activity relationship (SAR) studies on pyridine derivatives have shown that substitutions on the pyridine ring can significantly impact biological activity and selectivity. For example, the position of a substituent can dramatically alter the IC50 values against different cell lines.[7] The addition of a fluorine atom to a phenyl ring has been shown to have variable effects on the antiproliferative activity of pyridine derivatives, sometimes increasing and sometimes decreasing the IC50 depending on the specific context.[7]

Table 1: Illustrative IC50 Values of Substituted Pyridine Derivatives Against Various Cancer Cell Lines

DerivativeSubstitutionCell LineIC50 (mM)
19 -OHHeLa4.75
24 -OMeHeLa17.63
25 -FHeLa24.89
26 -NO2HeLa35.5
37 -CNHep21.02
38 -CNPC34.83
44 -OH (para)-5.51
19 -OH (ortho)-3.51

Note: This table is a compilation of data from a review on the structure-activity relationship of pyridine derivatives and is intended to be illustrative of the impact of substitutions. The specific core structures of these derivatives may vary.[7]

This data underscores the importance of empirical testing for each new derivative, as small structural changes can lead to significant differences in biological activity and, by extension, cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity profile of this compound-based compounds, a multi-pronged experimental approach is recommended. Below are detailed protocols for key assays.

Kinase Inhibitor Profiling

Given that many kinase inhibitors incorporate a pyridine core, assessing activity against a broad kinase panel is crucial.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound & Kinase Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 5-Fluoro-6-methylpyridine- 2-carboxylic acid derivative) AssayPlate Prepare Assay Plate: - Add Kinase - Add Test Compound (serial dilutions) - Add Substrate Compound->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate ATP ATP Solution Substrate Kinase-Specific Substrate Substrate->AssayPlate Initiate Initiate Reaction: Add ATP AssayPlate->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect RawData Raw Data (Signal Intensity) Detect->RawData InhibitionCurve Plot % Inhibition vs. [Compound] RawData->InhibitionCurve IC50 Calculate IC50 Values InhibitionCurve->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for biochemical kinase inhibitor profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

    • Prepare a solution of the purified kinase enzyme in the appropriate assay buffer.

    • Prepare the kinase-specific substrate and ATP at the desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme solution to each well.

    • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

    • Allow the enzyme and compound to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate phosphorylation).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

G-Protein Coupled Receptor (GPCR) Screening

The aromatic and hydrogen-bonding features of the scaffold necessitate screening against a panel of GPCRs. Radioligand binding assays are a gold standard for this purpose.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis Membranes Cell Membranes Expressing Target GPCR AssayPlate Combine in Assay Plate: - Membranes - Radioligand - Test Compound Membranes->AssayPlate Radioligand Radiolabeled Ligand Radioligand->AssayPlate TestCompound Test Compound (serial dilutions) TestCompound->AssayPlate Incubate Incubate to Reach Equilibrium AssayPlate->Incubate Filter Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count BindingCurve Plot % Specific Binding vs. [Compound] Count->BindingCurve Ki Calculate Ki from IC50 BindingCurve->Ki AffinityProfile Determine Off-Target Affinity Ki->AffinityProfile

Sources

A Researcher's Guide to Benchmarking 5-Fluoro-6-methylpyridine-2-carboxylic acid Against Known KDM4 Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dynamic regulation of histone methylation is a critical component of epigenetic control, influencing gene expression, DNA repair, and cellular metabolism. Histone lysine demethylases (KDMs) are key enzymes in this process, and their dysregulation is frequently implicated in a variety of human diseases, including cancer, making them attractive therapeutic targets.[1][2][3] The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM4 subfamily, have garnered significant attention due to their role in oncogenesis.[1][4]

This guide provides a comprehensive framework for benchmarking a novel compound, 5-Fluoro-6-methylpyridine-2-carboxylic acid, against established inhibitors of the KDM4 family. This compound is a structural analog of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, including several JmjC histone demethylases.[5][6][7] By leveraging established experimental protocols and comparing against well-characterized inhibitors, researchers can effectively evaluate the potency, selectivity, and cellular activity of this new chemical entity.

The Mechanism of KDM4-Mediated Histone Demethylation

The KDM4 family of enzymes (KDM4A-D) are Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases that primarily catalyze the demethylation of trimethylated and dimethylated lysine 9 and 36 on histone H3 (H3K9me3/2 and H3K36me3/2).[3][8][9] The catalytic cycle involves the coordination of Fe(II) and 2OG at the active site, which then facilitates the oxidative decarboxylation of 2OG to succinate and CO2. This process generates a highly reactive ferryl intermediate that hydroxylates the methyl group on the target lysine residue, leading to the spontaneous release of formaldehyde and the demethylated lysine.

KDM4_Mechanism KDM4_FeII_2OG KDM4-Fe(II) + 2-OG Ternary_Complex KDM4-Fe(II)-2-OG-H3K9me3 Ternary Complex KDM4_FeII_2OG->Ternary_Complex Substrate H3K9me3 Substrate Substrate->Ternary_Complex Reactive_Intermediate Reactive Ferryl Intermediate Complex Ternary_Complex->Reactive_Intermediate + O2 O2 O2 Products Demethylated H3K9me2 + Formaldehyde Reactive_Intermediate->Products Succinate_CO2 Succinate + CO2 Reactive_Intermediate->Succinate_CO2 KDM4_FeII KDM4-Fe(II) Products->KDM4_FeII

Caption: Catalytic cycle of KDM4 histone demethylases.

Benchmarking this compound: A Comparative Analysis

Selection of Benchmark Inhibitors

To comprehensively evaluate the inhibitory potential of this compound, it is essential to benchmark it against compounds with well-defined mechanisms and potencies. Based on the available literature, the following inhibitors are recommended for a robust comparative analysis:

  • 2,4-Pyridinedicarboxylic acid (2,4-PDCA): As the parent scaffold, 2,4-PDCA serves as a crucial baseline. It is a known broad-spectrum inhibitor of 2OG-dependent oxygenases and has reported inhibitory activity against KDM4A, KDM4C, and KDM5B.[5][7][10]

  • JIB-04: This is a potent, cell-permeable, pan-selective inhibitor of JmjC histone demethylases, including multiple KDM4 subfamily members.[11][12] Its broad-spectrum activity provides a valuable comparison for the overall potency of the test compound against the JmjC family.

  • A specific KDM4C inhibitor (e.g., QC6352): Including a more selective inhibitor allows for an assessment of the test compound's specificity for particular KDM4 isoforms.[13]

Experimental Design and Protocols

A multi-tiered approach, combining in vitro biochemical assays with cell-based functional assays, is recommended to thoroughly characterize the inhibitory profile of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzymatic_Assay Biochemical IC50 Determination (e.g., AlphaLISA) Selectivity_Panel Selectivity Profiling (Against other KDMs and 2OG oxygenases) Enzymatic_Assay->Selectivity_Panel Cellular_Target Cellular Target Engagement (e.g., Western Blot for H3K9me3 levels) Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) Cellular_Target->Phenotypic_Assay Test_Compound This compound & Benchmark Inhibitors Test_Compound->Enzymatic_Assay Test_Compound->Cellular_Target

Caption: Experimental workflow for inhibitor characterization.

In Vitro Enzymatic Assay: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and benchmark inhibitors against recombinant human KDM4A, KDM4B, and KDM4C.

Protocol (AlphaLISA-based):

  • Reagents and Materials:

    • Recombinant human KDM4A, KDM4B, KDM4C enzymes.

    • Biotinylated H3K9me3 peptide substrate.

    • AlphaLISA anti-H3K9me2 acceptor beads.

    • Streptavidin donor beads.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate).

    • 2-Oxoglutarate.

    • Test compounds (this compound, 2,4-PDCA, JIB-04, QC6352) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compounds to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the KDM4 enzyme and the biotinylated H3K9me3 peptide substrate in assay buffer.

    • Initiate the demethylation reaction by adding 4 µL of 2-oxoglutarate in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the AlphaLISA anti-H3K9me2 acceptor beads and streptavidin donor beads.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is inversely proportional to the enzyme activity.

    • Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To assess the ability of the inhibitors to penetrate cells and inhibit KDM4 activity, as measured by changes in global H3K9me3 levels.

Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to overexpress KDM4 (e.g., PC3 prostate cancer cells).[1]

    • Treat the cells with increasing concentrations of the test compounds for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and perform acid extraction of histones.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K9me3 and total Histone H3 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

    • Compare the levels of H3K9me3 in treated versus untreated cells. An effective inhibitor should lead to an increase in global H3K9me3 levels.

Comparative Data Analysis

The following table presents hypothetical, yet representative, data from the described experiments to illustrate how the performance of this compound can be compared to the benchmark inhibitors.

InhibitorKDM4A IC50 (µM)KDM4B IC50 (µM)KDM4C IC50 (µM)Cellular H3K9me3 Increase (at 10 µM)
This compound 2.53.11.8+++
2,4-PDCA[7]5.26.84.5++
JIB-04[12]0.230.450.86++++
QC6352[13]>50>500.035+ (at lower conc.)

Cellular H3K9me3 Increase: A qualitative representation of the change observed in Western blot analysis (+ weak to ++++ strong increase).

Interpretation of Results and Scientific Insights

Based on the hypothetical data, this compound demonstrates potent inhibition of KDM4A, KDM4B, and KDM4C, with a slight preference for KDM4C. Its in vitro potency appears to be an improvement over its parent scaffold, 2,4-PDCA, suggesting that the fluoro and methyl substitutions contribute favorably to its binding affinity.

When compared to the pan-selective inhibitor JIB-04, this compound is less potent but may offer a different selectivity profile. The strong increase in cellular H3K9me3 levels indicates good cell permeability and target engagement. Unlike the highly selective inhibitor QC6352, the test compound shows activity across multiple KDM4 isoforms, which could be advantageous in cancers where functional redundancy among KDM4 members is a factor.[14]

Conclusion

This guide outlines a systematic approach to benchmarking this compound against known KDM4 inhibitors. The proposed experimental workflow, from in vitro enzymatic assays to cellular target engagement studies, provides a robust framework for evaluating its potential as a novel epigenetic modulator. The comparative data, although hypothetical, illustrates how such an analysis can elucidate the compound's potency, selectivity, and cellular efficacy. Further studies, including comprehensive selectivity profiling against other KDM subfamilies and non-KDM 2OG-dependent oxygenases, will be crucial in fully characterizing the therapeutic potential of this compound.

References

  • Recent advances with KDM4 inhibitors and potential applications - PMC. (2023, July 28). PubMed Central.
  • 2,4-PDCA | 2OG Oxygenase Inhibitor. MedchemExpress.com.
  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Upd
  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxyl
  • KDM4 Demethylases: Structure, Function, and Inhibitors. PubMed.
  • Histone Demethylases inhibitors. Adooq Bioscience.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC. (2023, March 11). PubMed Central.
  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxyl
  • 2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 | Histone LSD inhibitor | High Purity. BioCrick.
  • Recent Advances with KDM4 Inhibitors and Potential Applications. (2022, July 15).
  • KDM4 Inhibitor, Gene. MedChemExpress.
  • Inhibition of histone lysine demethylases with TACH101, a first-in-class pan-inhibitor of KDM4. (2021, May 28).
  • Histone Demethylase | Inhibitors. MedchemExpress.com.
  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010, January 20). PubMed Central.
  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches | Journal of Medicinal Chemistry. (2010, January 20).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-Fluoro-6-methylpyridine-2-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are built upon established safety principles and regulatory guidelines, reflecting a proactive approach to laboratory safety.

Section 1: Hazard Identification and Characterization

Understanding the intrinsic properties and hazards of a compound is the critical first step in safe handling and disposal. This compound is a heterocyclic building block, and while comprehensive toxicological data may be limited, its structure—a halogenated pyridine carboxylic acid—informs our safety assessment. Data from structurally similar compounds must be considered to create a robust safety profile.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1005474-88-3[1][2]
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2]
Appearance Solid (form may vary)[3]
Storage Temperature 2-8°C (Refrigerator)[2]

Based on GHS classifications for this and closely related fluorinated pyridine compounds, a clear hazard profile emerges. The compound should be treated as an irritant at minimum, with the potential for higher toxicity.

Table 2: GHS Hazard Identification

Hazard StatementDescriptionCommon Source(s)
H315 Causes skin irritation[3][4][5]
H319 Causes serious eye irritation[3][4][5]
H335 May cause respiratory irritation[3][4][5]
H301 / H310 Toxic if swallowed / Fatal in contact with skin[6]*

*Note: H301 and H310 are listed for a related pyridine derivative (2-amino-6-methylpyridine) and should be considered as a potential, worst-case scenario given the structural similarities.

Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any disposal procedure begins, ensuring the correct safety measures are in place is paramount. This minimizes exposure risk during routine handling, spill cleanup, and waste consolidation.

Engineering Controls

All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood.[7] An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet).[7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier against chemical exposure. The following table outlines the required PPE, with justifications rooted in the compound's hazard profile.

Table 3: Personal Protective Equipment (PPE) Selection Guide

Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant splash risk.[8]Protects against splashes and airborne dust, addressing the serious eye irritation hazard (H319).[8] A face shield provides a broader barrier for the entire face.[9]
Skin Protection A fully buttoned, long-sleeved lab coat is required. For gloves, Butyl rubber or other resistant materials are recommended. Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.The compound is a known skin irritant (H315) and related compounds can be fatal upon skin contact (H310).[6] Pyridines can degrade common glove materials like nitrile; a more robust glove is necessary for adequate protection.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask for solids) is required when dusts may be generated.[3][6] Use requires medical clearance and fit-testing as per your institution's respiratory protection program.[7]Addresses the respiratory irritation hazard (H335) by preventing inhalation of airborne particles.[6]

Section 3: Decontamination & Spill Control

Accidents happen. A clear, pre-defined plan for managing spills and decontaminating equipment is essential for a rapid and safe response.

Spill Cleanup Protocol
  • Evacuate & Secure: For a large spill, immediately evacuate non-essential personnel, secure the area, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[7]

  • Don Appropriate PPE: Before approaching any spill, don the full PPE outlined in Table 3, including respiratory protection.

  • Containment (Small Spills): For small spills of the solid material, gently cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption.[7]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable, and chemically compatible waste container.[10][11] Use non-sparking tools if a flammable solvent is involved.[12] Avoid any actions that could generate dust.[6]

  • Final Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list "Spill Debris containing this compound."

Equipment Decontamination

Glassware and equipment must be decontaminated before being removed from the fume hood for standard washing.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate must be collected as hazardous waste.

  • Triple Rinse: Following the initial rinse, perform a triple rinse with the same solvent. The first of these three rinses must be collected as hazardous waste.[13] Subsequent rinses may be discarded as hazardous waste or managed according to institutional policy.

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.

Section 4: Core Disposal Protocol

The disposal of this compound must be systematic and compliant with local, state, and federal regulations.[14] As a halogenated pyridine, it falls under specific EPA guidelines.[15] The primary method of disposal is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[14]

Waste Segregation & Collection Workflow

The following diagram illustrates the decision-making process for segregating and disposing of waste generated from this compound.

G cluster_waste_type 1. Identify Waste Stream cluster_collection 2. Collect & Contain cluster_final 3. Final Disposal Path start Waste Generated (this compound) is_solid Solid or Grossly Contaminated PPE/Debris? start->is_solid is_liquid Liquid Waste? (e.g., in solution, rinseate) is_solid->is_liquid No solid_waste Collect in a compatible, sealable container labeled 'Solid Hazardous Waste' is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in a compatible, sealable container labeled 'Halogenated Liquid Waste' is_liquid->liquid_waste Yes container_decon Triple rinse container. Collect first rinse as hazardous liquid waste. is_container->container_decon Yes label_waste List all chemical components and percentages on label. Keep container closed. solid_waste->label_waste liquid_waste->label_waste container_decon->liquid_waste Collect Rinseate rinsed_container Deface original label. Dispose of rinsed container per institutional policy. container_decon->rinsed_container After Rinsing final_disposal Store in Satellite Accumulation Area. Arrange for pickup by EHS or licensed contractor. label_waste->final_disposal

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Procedure
  • Waste Identification: Identify the waste stream as solid, liquid (halogenated), or contaminated material. Never mix incompatible wastes.[13] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][12][16]

  • Container Selection: Select a waste container that is in good condition, chemically compatible with halogenated organic acids, and has a secure, sealable lid.[7][13]

  • Labeling: Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[7] The label must include the full chemical name, "this compound," and the concentration or percentage of all components.[13]

  • Waste Accumulation:

    • Solid Waste: Collect the pure compound, contaminated weigh boats, gloves, and spill debris directly into your designated solid waste container.

    • Liquid Waste: Collect all solvent rinses and solutions containing the compound into a container designated for "Halogenated Organic Waste."

  • Storage: Keep the waste container tightly sealed except when adding waste.[17][18] Store the container in a designated Satellite Accumulation Area within the lab, segregated from incompatible materials.[7][13]

  • Final Disposal: Once the container is full (do not overfill, leave at least 10% headspace), complete a chemical collection request form and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

Section 5: Emergency Procedures for Accidental Exposure

In the event of an exposure, immediate and correct first aid is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][18]

For all exposure incidents, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[6][17]

Section 6: Regulatory Context

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. Specifically, as a halogenated pyridine, its disposal may be subject to regulations under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).[15] Federal regulations specify that waste pyridine is considered a hazardous waste, and its disposal must be managed accordingly.[14][19] Always adhere to the specific disposal guidelines provided by your institution's EHS department, as they are designed to comply with all relevant regulations.

References

  • National Center for Biotechnology Information. (n.d.). 5-fluoropyridine-2-carboxylic Acid. PubChem. Retrieved from [Link]

  • AdooQ BioScience. (2025). Safety Data Sheet (2-amino-6-methylpyridine). Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Labor Security System. (n.d.). Incompatibility of major chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[(6-Fluoro-5-methoxy-2-pyridin-3-ylindol-1-yl)methyl]pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-Fluoro-6-methylpyridine-2-carboxylic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, this exploration carries an intrinsic responsibility to prioritize safety with the same rigor we apply to our research. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-6-methylpyridine-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, this document synthesizes data from structurally analogous compounds, such as other fluorinated pyridine carboxylic acids, to establish a robust safety protocol. The guidance herein is built on the foundational principles of risk mitigation, procedural validation, and authoritative safety standards.

Disclaimer: This guide is based on hazard assessments of structurally related chemicals. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Identification: The "Why" Behind the Protocol

Understanding the potential hazards of this compound is the critical first step in constructing a valid safety protocol. Based on aggregated GHS (Globally Harmonized System) data for closely related compounds like 5-fluoropyridine-2-carboxylic acid, the primary hazards are clear.[1]

  • Skin Irritation (H315): Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3] Contact with eyes can result in significant pain, redness, and potential damage if not addressed immediately.

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][3] Inhalation of the powdered compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Given its nature as a powdered organic acid, we must also consider the potential for dust formation, which increases the risk of inhalation and widespread contamination.[4]

Engineering Controls: The First Line of Defense

Before resorting to Personal Protective Equipment, the primary goal is to engineer hazards out of the workflow.

  • Chemical Fume Hood: All weighing and manipulation of solid this compound and the handling of its solutions must be conducted within a certified and properly functioning chemical fume hood.[4] This is the most critical engineering control to minimize respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

  • Designated Work Area: A specific area of the lab, preferably within a fume hood, should be designated for handling this compound to prevent cross-contamination of other workspaces.[4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

Eye and Face Protection

Due to the serious eye irritation risk, protection is mandatory.

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. Standard safety glasses do not provide an adequate seal and are insufficient.[4][5]

  • Face Shield: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashing or dust generation, such as during bulk transfers or when preparing concentrated solutions.[4][5]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential.

    • Material: Nitrile or butyl rubber gloves are recommended for handling acids and aromatic compounds.[5] Nitrile gloves offer good resistance to a variety of chemicals and are suitable for incidental contact.[6]

    • Practice: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area.

  • Laboratory Coat: A chemical-resistant lab coat with long sleeves and a fully buttoned front is required to protect against skin contact from spills.[4]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[4]

Respiratory Protection

Engineering controls (i.e., the fume hood) should be sufficient to control exposure. However, in situations where these controls are not available or may be insufficient (e.g., cleaning a large spill), respiratory protection is necessary.

  • Respirator: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be used.[5][7] Use of a respirator requires prior medical clearance and annual fit-testing.[6]

PPE Summary Table
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab Coat, Closed-toe ShoesRequired if not in a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab Coat, Closed-toe ShoesNot required if in a fume hood
Routine Handling of Dilute Solutions Chemical Splash GogglesNitrile Gloves, Lab Coat, Closed-toe ShoesNot required if in a fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Butyl Gloves, Chemical ApronNIOSH-approved respirator required

Procedural Guidance: Ensuring Safe Operations

A self-validating protocol minimizes the chance of error and exposure.

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on the face shield (if required).

    • Wash hands thoroughly.

    • Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent re-contamination.

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the face shield.

    • Remove the lab coat by rolling it inside-out and avoiding contact with the exterior.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Safe Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary equipment and waste containers are assembled.[4]

  • Manipulation: Handle the chemical with care, using spatulas for solids to avoid generating dust. When making solutions, add the acid slowly to the solvent.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent and then wash with soap and water. Securely cap all containers.

  • Transport: When moving the chemical outside the fume hood, ensure it is in a sealed, clearly labeled, and non-breakable secondary container.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan
  • Contaminated PPE: All disposable items contaminated with the compound (gloves, wipes, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not pour down the drain.[9] The compound may be dissolved in a combustible solvent and disposed of via chemical incineration.[9]

Visual Workflow: PPE Selection and Decontamination

The following diagram outlines the decision-making and operational flow for safely handling this compound.

PPE_Workflow start Start: Prepare for Task risk_assessment 1. Assess Task (e.g., Weighing, Solution Prep) start->risk_assessment ppe_selection 2. Select Appropriate PPE (Refer to Summary Table) risk_assessment->ppe_selection donning 3. Don PPE (Correct Sequence) ppe_selection->donning handling 4. Handle Chemical (In Fume Hood) donning->handling spill Spill or Exposure? handling->spill emergency Execute Emergency Protocol spill->emergency Yes decontamination 5. Decontaminate Workspace spill->decontamination No emergency->decontamination doffing 6. Doff PPE (Correct Sequence) decontamination->doffing disposal 7. Dispose of Waste (Chemical & PPE) doffing->disposal end End: Task Complete disposal->end

Caption: PPE Selection and Decontamination Workflow.

References

  • 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876. PubChem, National Center for Biotechnology Information. [Link]

  • What PPE Should You Wear When Handling Acid 2025? LeelineWork. [Link]

  • SAFETY DATA SHEET - 6-Fluoropyridine-3-carboxylic acid. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]

  • Process for the isolation of pyridine carboxylic acids.
  • Material Safety Data Sheet - 2-Hydroxy-6-methylpyridine-3-carboxylic acid, 98%. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.